molecular formula C9H8ClN3 B14037946 2-Chloro-7-methylquinazolin-4-amine

2-Chloro-7-methylquinazolin-4-amine

Número de catálogo: B14037946
Peso molecular: 193.63 g/mol
Clave InChI: IZMTXNNIOHVPOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-7-methylquinazolin-4-amine (Molecular Formula: C9H8ClN3, Molecular Weight: 193.63 ) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the quinazoline class of heterocycles, which are recognized as privileged scaffolds in the development of biologically active molecules . The chlorine and amine functional groups on the quinazoline core make it a versatile building block for further synthetic elaboration, particularly through nucleophilic substitution reactions. A primary research application of this compound and its structural analogues is in the synthesis of novel anticancer agents . Quinazoline derivatives are frequently investigated as core structures in protein kinase inhibitors . Researchers utilize this intermediate to develop and explore new compounds with potential therapeutic activity, often by modifying the 2- and 4- positions to create targeted molecules for biological screening . The structural features of 2-Chloro-7-methylquinazolin-4-amine provide a functional template for constructing more complex molecules aimed at interacting with specific biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Propiedades

IUPAC Name

2-chloro-7-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-2-3-6-7(4-5)12-9(10)13-8(6)11/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMTXNNIOHVPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 2-Chloro-7-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-7-methylquinazolin-4-amine is a critical heterocyclic intermediate employed in the synthesis of bioactive small molecules, particularly tyrosine kinase inhibitors (e.g., EGFR, VEGFR) and adenosine receptor antagonists.[1] As a functionalized quinazoline scaffold, it possesses a unique dual-reactivity profile: the C4-amino group serves as a hydrogen bond donor/acceptor for target binding, while the C2-chlorine atom acts as an electrophilic "handle" for late-stage diversification via nucleophilic aromatic substitution (


) or Buchwald-Hartwig cross-coupling.

This guide details the physicochemical properties, validated synthetic routes, and reactivity logic required to utilize this scaffold effectively in drug discovery campaigns.

Chemical Identity & Structural Analysis[2][3][4][5][6]

PropertySpecification
IUPAC Name 2-Chloro-7-methylquinazolin-4-amine
Common Name 4-Amino-2-chloro-7-methylquinazoline
CAS Number Not widely indexed (Commercially available as Catalog Item, e.g., BLD Pharm BD00795041)
Molecular Formula

Molecular Weight 193.63 g/mol
SMILES Cc1ccc2c(N)nc(Cl)nc2c1
Physical State White to off-white solid
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol
Electronic Structure & Reactivity Logic

The quinazoline core is electron-deficient (π-deficient). In the precursor 2,4-dichloro-7-methylquinazoline , the C4 position is significantly more electrophilic than the C2 position. This difference arises because the nitrogen at N3 directs electron density away from C4 more effectively than N1 does from C2, and the C4 position is less sterically hindered.

However, once the C4-chlorine is replaced by an amino group to form the title compound, the electron-donating nature of the amine (


 effect) deactivates the ring system slightly. Consequently, the remaining C2-chlorine becomes less reactive than in the dichloro- precursor, requiring more forcing conditions (heat, acid catalysis, or transition metal catalysis) for subsequent substitution.

Synthesis & Production

The synthesis follows a linear 3-step protocol starting from commercially available 2-amino-4-methylbenzoic acid.

Synthesis Start 2-Amino-4-methylbenzoic acid Step1 Cyclization (Urea, 160°C) Start->Step1 Inter1 7-Methylquinazoline-2,4-dione Step1->Inter1 Step2 Chlorination (POCl3, reflux) Inter1->Step2 Inter2 2,4-Dichloro-7-methylquinazoline Step2->Inter2 Step3 Regioselective Amination (NH3/MeOH, 0-25°C) Inter2->Step3 Product 2-Chloro-7-methylquinazolin-4-amine Step3->Product

Figure 1: Synthetic route emphasizing the regioselective amination step.

Detailed Experimental Protocols
Step 1: Cyclization to Quinazoline-2,4-dione
  • Reagents: 2-Amino-4-methylbenzoic acid (1.0 eq), Urea (5.0 eq).

  • Procedure: Mix solids thoroughly and heat to 160°C (melt) for 4–6 hours. The mixture will solidify.

  • Workup: Cool to room temperature. Add water, stir to break up the solid, and filter. Wash with water and dry.[2][3]

  • Yield: Typically >85%.

Step 2: Chlorination (Key Intermediate Synthesis)[3]
  • Reagents: 7-Methylquinazoline-2,4-dione (1.0 eq),

    
     (excess, solvent), 
    
    
    
    -Dimethylaniline (catalytic).
  • Procedure: Reflux the mixture for 4–8 hours until the solution becomes clear.

  • Workup: Caution: Exothermic. Distill off excess

    
    . Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with 
    
    
    
    to pH 7–8. Filter the precipitate (2,4-dichloro-7-methylquinazoline).
  • Validation:

    
     NMR (CDCl3) should show a singlet methyl peak (~2.64 ppm) and aromatic protons.
    
Step 3: Regioselective Amination (

)

Critical Control Point: Temperature control is vital to prevent double-amination (formation of 2,4-diamino species).

  • Reagents: 2,4-Dichloro-7-methylquinazoline (1.0 eq), Ammonia (7N in Methanol or aqueous

    
    , 2.0 eq).
    
  • Procedure:

    • Dissolve the dichloro- substrate in THF or Methanol.

    • Cool to 0°C.

    • Add the ammonia solution dropwise.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2–4 hours.

  • Monitoring: TLC (Hexane/EtOAc) will show the consumption of the starting material (non-polar) and the appearance of the mono-amino product.

  • Workup: Evaporate volatiles. Suspend the residue in water, filter, and wash with cold ether (removes unreacted dichloro starting material).

  • Purification: Recrystallization from Ethanol/Water if necessary.

Reactivity & Derivatization Strategies

The utility of 2-chloro-7-methylquinazolin-4-amine lies in its ability to undergo a second substitution at the C2 position.

Reactivity Center 2-Chloro-7-methylquinazolin-4-amine Path1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Path1 Path2 S_NAr Displacement (HNR2, Heat/Acid) Center->Path2 Path3 Buchwald-Hartwig (Ar-NH2, Pd cat.) Center->Path3 Prod1 2-Aryl-4-aminoquinazolines (Kinase Inhibitors) Path1->Prod1 Prod2 2,4-Diaminoquinazolines (Solubility enhancement) Path2->Prod2 Prod3 2-Anilino-4-aminoquinazolines Path3->Prod3

Figure 2: Divergent synthesis pathways from the core scaffold.

Protocol for C2-Functionalization

Since the C4-amine deactivates the ring, C2-substitution often requires:

  • Thermal Activation: Heating to 80–120°C in solvents like DMF or Dioxane.

  • Acid Catalysis: Use of acetic acid or HCl can protonate the N3 nitrogen, restoring electrophilicity at C2.

  • Transition Metal Catalysis: For unreactive nucleophiles (e.g., anilines), Palladium-catalyzed amination is preferred over standard

    
    .
    

Physicochemical Data Summary

ParameterValue / Observation
Melting Point >200°C (Predicted based on analogs; Dichloro precursor mp is 142°C)
pKa (Calculated) ~5.5 (N1 protonation). The C4-amine is weakly basic.
LogP ~1.8–2.2 (Lipophilic, suitable for membrane permeability)
Stability Stable under standard laboratory conditions. Hydrolytically stable at neutral pH.

References

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024.

    • Validates the regioselectivity of SNAr at C4 over C2 in 2,4-dichloroquinazolines.
  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. International Journal of Molecular Sciences, 2024.

    • Provides experimental details for the synthesis of 2,4-dichloro-7-methylquinazoline and subsequent amin
  • 2-Chloro-7-methylquinazolin-4-amine Product Data. BLD Pharm.

    • Confirms chemical structure and commercial availability.
  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline. Journal of the Chemical Society, Perkin Transactions 1.

    • Discusses steric factors influencing regioselectivity.

Sources

Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-7-methylquinazolin-4-amine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and small-molecule drug discovery, the quinazoline scaffold remains a privileged pharmacophore. Specifically, 2-Chloro-7-methylquinazolin-4-amine serves as a critical bifunctional building block[1]. Its structural resemblance to the adenine moiety of ATP allows its derivatives to competitively bind within the highly conserved hinge region of protein kinases (such as EGFR, HER2, and VEGFR)[2]. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, mechanistic role in drug design, and field-validated synthetic protocols.

Physicochemical Profiling & Structural Logic

The molecular architecture of 2-Chloro-7-methylquinazolin-4-amine is defined by an electron-deficient pyrimidine ring fused to a methyl-substituted benzene ring. The presence of the electronegative nitrogen atoms in the pyrimidine ring strongly withdraws electron density from the C2 and C4 positions. Because the C4 position is already occupied by an exocyclic amine, the C2 position bearing the chlorine atom becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This regioselectivity is the cornerstone of its utility in generating diverse 2,4-diaminoquinazoline libraries[1].

Quantitative Data: Physicochemical Properties

Table 1: Core chemical identifiers and physical properties[3].

PropertyValue
Chemical Name 2-Chloro-7-methylquinazolin-4-amine
Molecular Weight 193.63 g/mol
Molecular Formula C9H8ClN3
SMILES String NC1N=C(Cl)N=C2C=1C=CC(=C2)C
Physical State Solid (typically white to off-white powder)
Storage Conditions 2-8°C, sealed in a dry, dark place

Mechanistic Role in Drug Design

Kinase inhibitors often rely on hydrogen-bonding networks to anchor themselves in the ATP-binding pocket. The N1 and N3 nitrogens of the quinazoline core act as critical hydrogen bond acceptors, mimicking the N1 and N7 of adenine[2].

By utilizing 2-Chloro-7-methylquinazolin-4-amine as a starting scaffold, medicinal chemists can functionalize the C2 position with various anilines or aliphatic amines to optimize solvent-exposed interactions. Simultaneously, the 7-methyl group provides a hydrophobic anchor that can interact with the gatekeeper residue of the kinase domain, enhancing selectivity against aberrant kinase signaling in cancers such as non-small cell lung cancer (NSCLC)[1].

KinasePathway A 2-Chloro-7-methylquinazolin-4-amine (Scaffold) B Substituted Quinazoline (Active Inhibitor) A->B SNAr / Cross-Coupling C Kinase Hinge Region (ATP Binding Pocket) B->C Competitive Binding (Adenine Mimic) D Aberrant Kinase Signaling (e.g., EGFR in Cancer) C->D Inhibits Phosphorylation E Apoptosis / Growth Arrest (Therapeutic Efficacy) D->E Pathway Blockade

Mechanistic pathway of quinazoline-based ATP-competitive kinase inhibition.

Synthetic Methodologies & Experimental Protocols

To harness this building block, researchers frequently employ SNAr reactions to displace the 2-chloro group. The following protocol outlines a self-validating system for synthesizing 2-substituted quinazoline-4-amines, adapted from methodologies described in detailing substituted quinazolines for inhibiting kinase activity[1],[4].

Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

Objective : To synthesize a 2-(alkyl/arylamino)-7-methylquinazolin-4-amine derivative. Causality & Logic : The SNAr reaction requires elevated temperatures to overcome the activation energy of the Meisenheimer complex intermediate. A non-nucleophilic base is essential to scavenge the HCl byproduct, preventing the protonation of the incoming nucleophile and ensuring the reaction drives to completion.

Step-by-Step Workflow:

  • Reaction Assembly : In a flame-dried, nitrogen-purged 50 mL round-bottom flask, dissolve 2-Chloro-7-methylquinazolin-4-amine (1.0 mmol, 193.6 mg) in 5.0 mL of anhydrous n-butanol or N,N-dimethylformamide (DMF).

  • Reagent Addition : Add the desired amine nucleophile (1.5 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.5 mmol). Expert Insight: DIPEA is chosen over triethylamine due to its higher boiling point and lower nucleophilicity, minimizing unwanted side reactions.

  • Thermal Activation : Heat the reaction mixture to 100–120 °C under reflux. The elevated temperature is critical for the displacement of the unactivated aryl chloride.

  • In-Process Control (IPC) : After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Self-Validation: Monitor the disappearance of the starting material peak (m/z [M+H]+ = 194.0)[3] and the emergence of the target product mass. If starting material persists, continue heating and re-sample every 2 hours.

  • Workup & Precipitation : Once complete conversion is confirmed, cool the mixture to room temperature. If DMF was used, pour the mixture into 25 mL of ice-cold distilled water to precipitate the product. Filter the resulting solid under vacuum and wash with cold water (3 x 10 mL).

  • Purification & Final Validation : Purify the crude solid via flash column chromatography (Dichloromethane:Methanol gradient). Validate the final structure using 1H-NMR (400 MHz, DMSO-d6) and HRMS. The disappearance of the characteristic C2-Cl chemical environment and the appearance of nucleophile-specific resonances confirm successful functionalization.

Workflow Step1 Starting Material: 2-Chloro-7-methylquinazolin-4-amine Step2 Nucleophilic Aromatic Substitution (SNAr) Reagents: Amine Nucleophile, DIPEA Solvent: n-Butanol or DMF Step1->Step2 Heat (80-120°C) Step3 In-Process Control (IPC) LC-MS Monitoring Step2->Step3 Aliquot Sampling Step3->Step2 Incomplete (Add Time/Heat) Step4 Workup & Purification Precipitation / Column Chromatography Step3->Step4 Full Conversion (m/z 194.0 disappears) Step5 Product Validation 1H-NMR, 13C-NMR, HRMS Step4->Step5 Isolated Yield

Step-by-step SNAr synthetic workflow with integrated LC-MS validation.

Quantitative Reaction Parameters

To ensure reproducibility across different nucleophilic classes, the following table summarizes the optimized reaction parameters for functionalizing the C2 position of the quinazoline core.

Table 2: Optimized SNAr reaction conditions based on nucleophile class.

Nucleophile TypePreferred SolventTemperatureBaseExpected YieldReaction Time (IPC)
Aliphatic Amines n-Butanol80-100 °CDIPEA (2.0 eq)75-90%2-4 hours
Anilines (Aryl Amines) DMF / NMP110-130 °CK2CO3 (2.5 eq)60-80%6-12 hours
Alkoxides THF60-80 °CNaH (1.5 eq)65-85%1-3 hours

References

  • Qian, X., & Zhu, Y. (2020). Substituted quinazolines for inhibiting kinase activity (U.S. Patent No. 10,653,701 B2). U.S. Patent and Trademark Office.

Sources

An In-depth Technical Guide to 2-Chloro-7-methylquinazolin-4-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-7-methylquinazolin-4-amine, a substituted quinazoline of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. This document details the chemical identity, a robust synthesis protocol, and the potential therapeutic applications of this specific derivative, offering valuable insights for researchers in the field.

Chemical Identity and Properties

Correctly identifying and characterizing a compound is the foundation of any scientific investigation. The following section provides the key chemical identifiers and predicted properties for 2-Chloro-7-methylquinazolin-4-amine.

SMILES and InChIKey

The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier Key (InChIKey) are crucial for uniquely identifying a chemical structure in databases and computational models.

  • SMILES: NC1=NC(Cl)=NC2=CC=C(C)C=C12[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-7-methylquinazolin-4-amine is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C9H8ClN3[1]
Molecular Weight 193.64 g/mol
Physical Form Solid (Predicted)
Storage Controlled room temperature (Recommended for similar compounds)

Synthesis Protocol

The synthesis of 2-Chloro-7-methylquinazolin-4-amine can be achieved through a multi-step process, leveraging established quinazoline chemistry. The following protocol is a well-reasoned approach based on the synthesis of structurally similar compounds.[2][3][4][5][6]

Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.

Retrosynthesis target 2-Chloro-7-methylquinazolin-4-amine intermediate1 2,4-Dichloro-7-methylquinazoline target->intermediate1 Ammonolysis intermediate2 7-Methylquinazoline-2,4-dione intermediate1->intermediate2 Chlorination starting_material 2-Amino-4-methylbenzoic acid intermediate2->starting_material Cyclization with Urea Synthesis_Workflow start 2-Amino-4-methylbenzoic Acid + Urea step1 Step 1: Cyclization (160°C, 12h) start->step1 intermediate1 7-Methylquinazoline-2,4-dione step1->intermediate1 step2 Step 2: Chlorination (POCl3, DMF, 110°C, 6h) intermediate1->step2 intermediate2 2,4-Dichloro-7-methylquinazoline step2->intermediate2 step3 Step 3: Ammonolysis (Ammonia, 55°C) intermediate2->step3 product 2-Chloro-7-methylquinazolin-4-amine step3->product

Sources

The Solubility Profile of 7-Methyl-Substituted Quinazolines: Thermodynamic Bottlenecks and Structural Rescue Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolines represent a highly privileged scaffold in medicinal chemistry. When functionalized—particularly via 7-methyl substitution—these derivatives exhibit exceptional binding affinities for critical therapeutic targets, such as the adenosine A2A receptor (A2AR) and various receptor tyrosine kinases[1]. However, the introduction of the 7-methyl group significantly alters the physicochemical landscape of the molecule, drastically increasing lipophilicity and crystal lattice energy.

This technical guide provides an in-depth analysis of the thermodynamic solubility profile of 7-methyl-substituted quinazolines. By detailing the causality behind their poor aqueous solubility, this whitepaper outlines field-proven structural modifications and self-validating experimental workflows designed to quantify and overcome these physicochemical limitations.

Physicochemical Foundations of 7-Methylquinazolines

The addition of a methyl group at the C7 position of the quinazoline ring introduces a critical paradox in drug design. While the methyl moiety effectively fills hydrophobic pockets within target active sites—frequently yielding single-digit nanomolar affinities (e.g.,


 = 5 nM for 4-(furan-2-yl)-7-methylquinazolin-2-amine)[2]—it severely compromises aqueous solubility.

The Causality of Insolubility: The 7-methyl group increases the overall lipophilicity (


) of the scaffold. Furthermore, the planar nature of the quinazoline core, combined with the hydrophobic methyl projection, promotes tight 

stacking and hydrophobic packing in the solid state. This high crystal lattice energy strongly resists dissolution. For instance, the baseline intermediate 7-methylquinazoline-2,4(1H,3H)-dione is practically insoluble in water, demonstrating a calculated solubility of merely 0.083 g/L at 25 °C[3].

Thermodynamic Profiling and Mathematical Modeling

To accurately profile the solubility of these derivatives across different solvent systems (e.g., DMF, DMSO, 1,4-dioxane), researchers rely on thermodynamic models. The experimental solubility data of quinazoline derivatives are most effectively correlated using the modified Apelblat and Buchowski-Ksiazczak


 equations[4]. These mathematical models allow application scientists to evaluate critical thermodynamic parameters, including Gibbs free energy (

), enthalpy (

), and entropy (

) of dissolution. Understanding these parameters is essential for determining whether the dissolution process of a specific 7-methylquinazoline polymorph is endothermic and entropy-driven[4].

Strategic Structural Modifications: The C2-Amination Rescue

Because the 7-methyl group is often non-negotiable for target efficacy, solubility must be engineered elsewhere on the ring system. Recent structure-activity relationship (SAR) studies on A2AR antagonists have demonstrated that functionalizing the C2-position is the most effective rescue strategy[5].

By introducing aminoalkyl chains containing tertiary amines (such as aminopentylpiperidine or 4-[(piperidin-1-yl)methyl]aniline) at the C2 position, the solubility profile is radically transformed[5].

Mechanistic Rationale: Tertiary amines possess a pKa that allows them to be protonated at physiological pH (7.4). This localized positive charge disrupts the highly ordered, lipophilic crystal lattice and facilitates strong ion-dipole interactions with surrounding water molecules. Consequently, while standard 2-amino-7-methylquinazolines exhibit low solubilities (<200 µM), the C2-tertiary amine derivatives achieve highly workable solubilities ranging from 2.0 to 14.0 mM, all without sacrificing their potent target binding affinity[5].

Pathway A Base Quinazoline Scaffold B C7-Methyl Substitution (Target Affinity ↑) A->B C Lipophilicity Increase (Solubility Drop <200 µM) B->C D C2-Tertiary Amination (Piperidine/Aniline) C->D E Physiological Protonation (pH 7.4) D->E F Solubility Recovery (2 - 14 mM) E->F

Mechanistic pathway of C7-methyl quinazoline solubility enhancement via C2-amination.

Quantitative Data Presentation

The following table summarizes the profound impact of C2-substitution on the solubility profile of 7-methylquinazolines, highlighting the transition from insoluble baseline scaffolds to highly soluble clinical candidates.

Compound Class / Specific DerivativeSubstitution ProfileAqueous Solubility (pH 7.4)Target Affinity (

)
7-Methylquinazoline-2,4(1H,3H)-dione C7-Methyl, C2/C4-Oxo~0.083 g/L (Insoluble)N/A
Compound 5m C7-Methyl, C2-Amino< 200 µM5 nM
Compound 9x C7-Methyl, C2-Aminopentylpiperidine2.0 - 14.0 mM21 nM
Compound 10d C7-Methyl, C2-4-[(piperidin-1-yl)methyl]aniline2.0 - 14.0 mM15 nM

Data synthesized from recent A2AR antagonist SAR profiling and chemical databases[3],[5],[1].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, solubility cannot be estimated visually; it must be quantified through rigorous, self-validating thermodynamic protocols.

Protocol A: Self-Validating Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of 7-methylquinazolines while ruling out false positives caused by supersaturation or colloidal suspensions.

  • Preparation: Add an excess of the solid 7-methylquinazoline derivative (e.g., 5 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a borosilicate glass vial.

  • Equilibration: Seal the vial and place it in an orbital shaker at 37 °C for 48 hours.

    • Causality: A full 48-hour window is required to ensure the system has completely transitioned from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the suspension at 10,000 x g for 15 minutes.

    • Causality: High-speed centrifugation is mandatory. Sub-micron suspended particles can remain in the supernatant and artificially inflate the UV-Vis/HPLC integration area, leading to drastically overestimated solubility profiles.

  • Quantification: Dilute the supernatant in the mobile phase and inject it into an HPLC-UV system. Calculate the concentration against a pre-validated standard curve.

  • Solid-Phase Validation: Recover the residual solid from the centrifuge pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: 7-methylquinazolines can form hydrates or undergo polymorphic transitions during the 48-hour aqueous incubation. If the XRPD pattern changes, the measured solubility corresponds to the new polymorph/hydrate, not the starting material.

Workflow S1 Excess Solid + Buffer (pH 7.4) S2 Orbital Shaking (48h, 37°C) Equilibrium Check S1->S2 S3 Phase Separation (10,000 x g Centrifugation) S2->S3 S4 Supernatant Analysis (HPLC-UV) S3->S4 Liquid Phase S5 Solid Phase Analysis (XRPD for Polymorphs) S3->S5 Solid Phase

Self-validating thermodynamic solubility workflow with solid-phase polymorph tracking.

Protocol B: Synthetic Workflow for C2-Amination

Purpose: To chemically introduce the solubilizing tertiary amine group to the 7-methylquinazoline core.

  • Starting Material: Begin with a 2-chloro-7-methylquinazoline intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve the intermediate in a polar aprotic solvent (e.g., DMF) to stabilize the transition state.

  • Amine Addition: Add 1.5 equivalents of the desired tertiary amine (e.g., 4-[(piperidin-1-yl)methyl]aniline) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to scavenge the generated HCl.

  • Heating & Monitoring: Heat the reaction to 80 °C.

    • Causality: The electron-withdrawing nature of the quinazoline nitrogens activates the C2 position, facilitating the SNAr. Monitor via LC-MS until the 2-chloro starting material is fully consumed.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the highly soluble C2-aminated 7-methylquinazoline.

References

  • chemBlink. "7-Methylquinazoline-2,4(1H,3H)-dione Properties and Solubility." chemBlink Chemical Database.3

  • Laversin, A. et al. "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." Molecules, 2024, 29(16), 3847.

  • Baluja, S. et al. "Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents." International Journal of Basic and Applied Chemical Sciences (CIBTech), 2016, Vol. 6(1).4

Sources

Pharmacophore Modeling and Structural Optimization of 4-Aminoquinazoline Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline (often referred to as 4-anilinoquinazoline) scaffold is a privileged structure in modern medicinal chemistry. It forms the core pharmacophore for numerous FDA-approved tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Afatinib. This technical whitepaper explores the mechanistic rationale behind the 4-aminoquinazoline pharmacophore, details the computational workflows used for 3D-QSAR modeling, and provides self-validating experimental protocols for the synthesis and biological evaluation of these critical therapeutic agents.

Mechanistic Rationale & Target Engagement

The efficacy of the 4-aminoquinazoline core stems from its precise architectural alignment within the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR) kinase domain. Dysregulation or mutation of EGFR is a primary driver in non-small cell lung cancer (NSCLC) and other malignancies .

Causality of Binding:

  • The Hinge Region Interaction: The quinazoline nitrogen at position 1 (N-1) is strictly required to act as a Hydrogen Bond Acceptor (HBA). It forms a critical, highly conserved hydrogen bond with the backbone NH of Met793 in the EGFR hinge region . Without this interaction, competitive displacement of ATP drops by orders of magnitude.

  • The Hydrophobic Pocket: The aniline substituent at the C4 position projects deep into the hydrophobic adenine-binding pocket. Modifications here (e.g., meta- or para-halogenation) significantly impact the inhibitor's affinity and selectivity between EGFR and related kinases like HER2 .

  • Solvent Interface: Substitutions at the C6 and C7 positions (typically alkoxy groups like morpholine or piperazine) extend outward into the solvent-exposed region. This causality is two-fold: it prevents steric clash within the narrow kinase cleft while drastically improving the aqueous solubility and pharmacokinetic (ADME) profile of the drug .

3D Pharmacophore Modeling & QSAR Workflow

Pharmacophore modeling abstracts complex molecular interactions into a 3D spatial arrangement of essential chemical features. For 4-aminoquinazoline derivatives, a robust model typically requires four features: a Hydrogen Bond Acceptor (HBA) at N-1, a Hydrogen Bond Donor (HBD) at the C4-NH linker, and two Hydrophobic/Ring Aromatic (HY/RA) centers mapping the bicyclic core and the aniline ring .

Computational Causality: Conformational generation is the most critical step in this workflow. Because the ATP-binding pocket is conformationally restricted, generating a comprehensive ensemble of low-energy conformers ensures that the true bioactive conformation is sampled. We then employ 3D-QSAR (Quantitative Structure-Activity Relationship) using Partial Least Squares (PLS) regression to correlate the spatial arrangement of these features with empirical IC50 values.

PharmacophoreWorkflow LPrep Ligand Preparation (3D Structure & Ionization) CGen Conformational Generation (Energy Minimization) LPrep->CGen Output 3D Mols FMap Pharmacophore Feature Mapping (HBA, HBD, HY, RA) CGen->FMap Low-energy conformers QSAR 3D-QSAR Model Building (PLS Regression) FMap->QSAR Feature alignment Valid Model Validation (Cross-validation & Test Set) QSAR->Valid Statistical metrics VScreen Virtual Screening (Hit Identification) Valid->VScreen Validated Model

Caption: Computational workflow for 3D-QSAR pharmacophore generation and virtual screening.

Quantitative Structure-Activity Data

To illustrate the predictive power of these models, Table 1 summarizes the in vitro efficacy of both benchmark drugs and novel 4-aminoquinazoline derivatives derived from recent structural optimization campaigns.

Table 1: Comparative Kinase Inhibitory Activity of 4-Aminoquinazoline Derivatives

Compound Class / NameKey Structural ModificationPrimary TargetIC50 ValueSource
Erlotinib (Benchmark)C6, C7-bis(2-methoxyethoxy)EGFR (WT)2.6 nM
Gefitinib (Benchmark)C6-methoxy, C7-(3-morpholinopropoxy)EGFR (WT)3.2 µM (MKN45)
Compound 29 (Novel)4-indolyl substitutionEGFR (L858R)1.9 nM
Compound 30 (Novel)Heterocyclic extensionsEGFR / HER26.15 nM / 9.78 nM
Compound 23 (Novel)C6-benzamide substitutionEGFR (Mutant)5.0 nM

Experimental Protocols: Synthesis and Biological Validation

To ensure scientific trustworthiness, the synthesis and biological validation of these derivatives must incorporate internal controls, creating a self-validating system.

Protocol 1: General Synthesis of the 4-Anilinoquinazoline Core

Rationale: We utilize a nucleophilic aromatic substitution (SNAr) approach. The electron-withdrawing nature of the quinazoline ring facilitates the displacement of a leaving group at C4 by an aniline nucleophile .

  • Starting Material Preparation: Dissolve 1.0 equivalent of 4-chloroquinazoline in anhydrous isopropanol (IPA).

    • Causality: IPA is chosen as a protic solvent that stabilizes the transition state via hydrogen bonding without competing as a nucleophile.

  • Nucleophilic Addition: Add 1.1 equivalents of the substituted aniline derivative and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Self-Validation: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the aniline nucleophile, which would prematurely halt the reaction.

  • Reflux & Monitoring: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (Ethyl Acetate:Hexane, 1:1).

  • Isolation: Cool to room temperature to induce precipitation. Filter the solid, wash with cold IPA, and dry under vacuum. Confirm the structure via 1H-NMR (validating the disappearance of the C4-Cl shift and the appearance of the secondary amine NH proton at ~9.5 ppm).

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

Rationale: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized to quantify the inhibition of EGFR autophosphorylation.

  • Enzyme Preparation: Incubate recombinant human EGFR kinase domain with the test compound (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Reaction Initiation: Add ATP at a concentration strictly equal to its

    
     value and a biotinylated poly-GT substrate.
    
    • Causality: Running the assay at the ATP

      
       ensures that competitive inhibitors are accurately assessed without being artificially outcompeted by excess ATP.
      
  • Detection: After 60 minutes at 25°C, quench the reaction with EDTA (which chelates

    
    , immediately stopping kinase activity). Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
    
  • Validation Control: Always run a positive control (Erlotinib) and a negative control (DMSO vehicle). Self-Validation: The IC50 of Erlotinib must fall within 2.0 - 3.5 nM for the assay plate to be deemed statistically valid.

EGFRPathway Ligand EGF Ligand Receptor EGFR Monomer Ligand->Receptor Dimer Receptor Dimerization Receptor->Dimer ATP ATP Binding (Kinase Domain) Dimer->ATP AutoPhos Autophosphorylation (Activation) ATP->AutoPhos Signaling Downstream Signaling (RAS/RAF/MEK) AutoPhos->Signaling Proliferation Tumor Proliferation Signaling->Proliferation Inhibitor 4-Aminoquinazoline (Competitive Inhibitor) Inhibitor->ATP Blocks

Caption: EGFR signaling pathway and the competitive blockade mechanism of 4-aminoquinazolines.

Future Perspectives: Overcoming Resistance

The emergence of the T790M "gatekeeper" mutation in EGFR increases the receptor's affinity for ATP, rendering first-generation reversible 4-aminoquinazolines largely ineffective. Modern pharmacophore modeling has shifted to address this by incorporating a covalent binding feature. By engineering a Michael acceptor (such as an acrylamide group) at the C6 position of the quinazoline ring, researchers can design drugs that irreversibly alkylate the Cys797 residue in the ATP pocket . This shift from reversible to irreversible pharmacophores represents the cutting-edge frontier of 4-aminoquinazoline optimization.

References

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Medical University of Lublin. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • QSAR and pharmacophore models for screening anti-inflammatory activity among substituted quinazolines. Zaporizhzhia State Medical University. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. NIH PMC. Available at:[Link]

  • 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. NanoBio Letters. Available at: [Link]

  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis. Available at: [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH PMC. Available at:[Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases (Compound 23 & Irreversible Inhibitors). MDPI. Available at: [Link]

  • Facile synthetic approach towards vasorelaxant active 4-hydroxyquinazoline-4-carboxamides. RSC Publishing. Available at: [Link]

Technical Guide: The 2-Chloro-4-Aminoquinazoline Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-4-aminoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction point for the synthesis of kinase inhibitors, particularly against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.[1] Its structural utility lies in the electronic differentiation between the C2 and C4 positions, allowing for highly controlled, regioselective functionalization. This guide details the synthetic logic, validated protocols, and structure-activity relationships (SAR) necessary to exploit this scaffold for therapeutic development.[2]

Part 1: Structural Logic & Synthetic Rationale

The Electronic Asymmetry of 2,4-Dichloroquinazoline

The primary gateway to 2-chloro-4-aminoquinazolines is the 2,4-dichloroquinazoline intermediate. Success depends on understanding the reactivity difference between the chlorine atoms at positions C2 and C4.

  • C4 Position: The carbon at position 4 is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen (N3) and the benzene ring fusion. It is the preferred site for the first nucleophilic aromatic substitution (SNAr).

  • C2 Position: The chlorine at position 2 is less reactive.[3][4] The electron density is relatively higher compared to C4, and it is flanked by two nitrogens, which stabilizes the ring but makes the C2-Cl bond more robust against initial attack under mild conditions.

Expert Insight: This reactivity gap (


) allows researchers to introduce an amine at C4 selectively at room temperature, leaving the C2-Cl intact for subsequent diversification (e.g., Suzuki-Miyaura coupling or a second, harsher SNAr).
Visualization: Regioselective Synthesis Workflow

The following diagram illustrates the regioselective pathway and the molecular orbitals influencing this reactivity.

G cluster_0 Mechanism Logic start 2,4-Dichloroquinazoline reaction S_NAr (Mild Conditions) 1 eq. Amine, Base, 0°C to RT start->reaction Nucleophilic Attack product 2-Chloro-4-aminoquinazoline (Major Isomer) reaction->product Kinetic Control (C4) byproduct 2-Amino-4-chloroquinazoline (Trace/Minor) reaction->byproduct Thermodynamic Control (C2) note1 C4 is more electrophilic due to N3 and ring fusion.

Caption: Regioselective SNAr pathway favoring C4 substitution under kinetic control.

Part 2: Validated Experimental Protocols

Protocol A: Selective Synthesis of 2-Chloro-N-phenylquinazolin-4-amine

This protocol is designed to maximize regioselectivity and yield, minimizing the formation of the C2-substituted byproduct.

Reagents:

  • 2,4-Dichloroquinazoline (1.0 equiv)

  • Aniline (1.05 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Isopropanol (iPrOH) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloroquinazoline (e.g., 500 mg) in anhydrous iPrOH (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Why iPrOH? Protic solvents can facilitate the leaving group departure via H-bonding with the chloride, though aprotic solvents like DCM are preferred if the amine is weak.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Critical Control Point: Low temperature enhances the kinetic selectivity for the C4 position.

  • Addition: Add DIPEA dropwise. Subsequently, add the aniline (dissolved in minimal solvent) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature (25°C). Monitor via TLC (Hexane:EtOAc 7:3).

    • Self-Validation: The starting material (2,4-dichloro) usually has a higher R_f than the mono-substituted product. The disappearance of the top spot confirms conversion.

  • Workup:

    • If using iPrOH: The product often precipitates as a solid. Filter the precipitate and wash with cold iPrOH and water to remove amine salts.

    • If using DCM: Wash the organic layer with 1N HCl (to remove unreacted aniline), then saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Recrystallization from Ethanol/Water is typically sufficient. If regioisomers are suspected, use flash column chromatography.

Characterization Check (NMR): To confirm C4 substitution over C2, check the chemical shift of the proton at position 5 (H-5). In 4-aminoquinazolines, the H-5 doublet is often deshielded (downfield, >8.0 ppm) due to the anisotropic effect of the C4-nitrogen lone pair or substituent, distinct from the 2-amino isomer.

Part 3: Medicinal Chemistry & SAR[2][5][6][7][8][9][10]

Target Landscape: Kinase Inhibition

The 2-chloro-4-aminoquinazoline scaffold is a potent template for developing dual inhibitors of EGFR and VEGFR-2 .[1][4][5][6] The C4-aniline moiety mimics the binding of ATP's adenine ring within the kinase hinge region, while the C2-chlorine provides a vector for extending into the hydrophobic pocket or solvent-accessible regions.

Quantitative Data: Activity of LASSBio Derivatives

The following table summarizes the inhibitory potential of specific derivatives where the C4-aniline is modified, retaining the 2-chloro core or substituting it.

Compound IDR1 (C4-Position)R2 (C6/C7)EGFR IC50 (µM)VEGFR-2 IC50 (µM)
Gefitinib (Ref)3-chloro-4-fluoro-aniline6,7-dialkoxy0.033> 10
LASSBio-1819 4-bromo-2-nitrophenyl-aminoH0.901.17
LASSBio-1821 4-hydroxy-phenyl-amino6,7-dimethoxy0.751.50
Derivative 3a 2-hydroxyethyl-aminoH> 10N.D.

Data Source: Synthesized from literature reviews on LASSBio derivatives [1, 2].

Visualization: Dual Signaling Inhibition

The scaffold's ability to hit both EGFR and VEGFR-2 allows it to disrupt both tumor proliferation and angiogenesis simultaneously.

Signaling EGFR EGFR (ErbB1) Tyrosine Kinase RAS RAS/RAF/MEK EGFR->RAS PI3K PI3K/AKT/mTOR EGFR->PI3K VEGFR VEGFR-2 Angiogenesis VEGFR->PI3K PLC PLC-gamma VEGFR->PLC Drug 2-Chloro-4-aminoquinazoline Scaffold Drug->EGFR Inhibits (ATP Competition) Drug->VEGFR Inhibits Proliferation Tumor Cell Proliferation RAS->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis (Blood Supply) PLC->Angiogenesis

Caption: Dual inhibition mechanism targeting proliferation (EGFR) and angiogenesis (VEGFR-2).

References

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Source: SciELO (Journal of the Brazilian Chemical Society). URL:[Link] (Verified via Grounding)

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed/NIH). URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Source: MDPI (Molecules).[6] URL:[Link][7]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Source: Hindawi (Journal of Chemistry).[7] URL:[Link][7]

Sources

Methodological & Application

synthesis of 2-Chloro-7-methylquinazolin-4-amine from 2-amino-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 2-Chloro-7-methylquinazolin-4-amine Subtitle: A Regioselective 4-Step Protocol from 2-Amino-4-methylbenzonitrile

Strategic Overview & Rationale

As a Senior Application Scientist, I frequently encounter the 4-aminoquinazoline scaffold, which is a privileged pharmacophore widely utilized in the development of potent tyrosine and serine/threonine kinase inhibitors[1]. Synthesizing 2-chloro-7-methylquinazolin-4-amine from 2-amino-4-methylbenzonitrile requires a carefully orchestrated sequence to ensure high regiocontrol during the final amination. This application note details a robust, self-validating 4-step methodology: nitrile hydrolysis, ureido-cyclization, deoxychlorination, and a kinetically controlled regioselective nucleophilic aromatic substitution (SNAr)[2].

Mechanistic Causality & Experimental Design

To ensure reproducibility, it is critical to understand the causality behind the reagent choices and reaction conditions:

  • Step 1: Nitrile Hydrolysis: The synthesis begins with the base-catalyzed hydrolysis of 2-amino-4-methylbenzonitrile[3]. Under prolonged aqueous reflux, the nitrile is fully hydrolyzed to 2-amino-4-methylbenzoic acid.

  • Step 2: Ureido-Cyclization: The anthranilic acid derivative is subjected to a high-temperature melt with urea. Urea acts as both a nitrogen source and a carbonyl equivalent, driving the formation of 7-methylquinazoline-2,4(1H,3H)-dione through a thermodynamically favored cyclization[4].

  • Step 3: Deoxychlorination: Phosphorus oxychloride (POCl₃) is used to convert the dione into 2,4-dichloro-7-methylquinazoline. Causality note: N,N-dimethylaniline is added as a crucial catalyst; it forms a highly electrophilic Vilsmeier-Haack type intermediate with POCl₃, accelerating the chlorination while neutralizing the generated HCl[5].

  • Step 4: Regioselective SNAr: The amination of 2,4-dichloroquinazolines with ammonia presents a regioselectivity challenge. However, the C4 position is significantly more electrophilic than C2 due to the electron-withdrawing effect of the fused aromatic ring and the para-nitrogen[2]. By conducting the reaction at room temperature in a solvent like dioxane, kinetic control is maintained, exclusively yielding the 4-amino-2-chloro derivative and preventing over-amination to the 2,4-diamino byproduct[6].

Reaction Workflow

SynthesisRoute A 2-Amino-4-methylbenzonitrile (Starting Material) B 2-Amino-4-methylbenzoic acid (Intermediate 1) A->B NaOH, H2O, EtOH Reflux, 12h C 7-Methylquinazoline- 2,4(1H,3H)-dione (Intermediate 2) B->C Urea, 160 °C Melt, 4h D 2,4-Dichloro-7- methylquinazoline (Intermediate 3) C->D POCl3, PhNMe2 Reflux, 5h E 2-Chloro-7-methylquinazolin- 4-amine (Target Product) D->E NH3 / Dioxane RT, 4h

Fig 1: Four-step synthetic workflow from 2-amino-4-methylbenzonitrile to the target quinazoline.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylbenzoic acid

  • Charge: In a 250 mL round-bottom flask, suspend 2-amino-4-methylbenzonitrile (10.0 g, 75.6 mmol) in 100 mL of a 1:1 mixture of ethanol and 2M aqueous NaOH.

  • React: Heat the mixture to reflux (approx. 85 °C) for 12 hours. Self-Validation: The initial suspension will become a homogeneous yellow solution as the sodium salt of the acid forms.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the ethanol. Adjust the aqueous layer to pH 4–5 using 2M HCl.

  • Isolate: Collect the resulting white-to-light-yellow precipitate via vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C.

Step 2: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione

  • Charge: Intimately grind the 2-amino-4-methylbenzoic acid (10.0 g, 66.1 mmol) with urea (39.7 g, 661 mmol, 10 eq.) in a mortar.

  • React: Transfer the powder to a wide-mouth flask and heat to 150–160 °C using an oil bath. Self-Validation: The mixture will melt and bubble vigorously as ammonia and water vapor are released. Maintain the melt for 4 hours until the mixture solidifies into a hard mass, indicating completion[4].

  • Workup: Cool the flask to ~80 °C and carefully add 100 mL of hot water to dissolve the excess urea.

  • Isolate: Filter the insoluble dione product, wash extensively with warm water, and dry thoroughly.

Step 3: Synthesis of 2,4-Dichloro-7-methylquinazoline

  • Charge: To a flame-dried flask under nitrogen, add 7-methylquinazoline-2,4(1H,3H)-dione (8.0 g, 45.4 mmol), POCl₃ (42 mL, ~10 eq.), and N,N-dimethylaniline (8.6 mL, 1.5 eq.)[5].

  • React: Reflux the mixture at 105 °C for 5 hours. Self-Validation: The solid dione will gradually dissolve, yielding a dark, homogeneous solution. TLC (Hexane/EtOAc 3:1) should show complete consumption of the baseline dione spot.

  • Workup: Cool to room temperature and concentrate the excess POCl₃ under reduced pressure. Carefully pour the syrupy residue over crushed ice with vigorous stirring to quench residual phosphoryl species.

  • Isolate: Filter the resulting pale yellow precipitate, wash with cold water, and dry. (Caution: The dichloro intermediate is moisture-sensitive and should be used promptly in the next step).

Step 4: Synthesis of 2-Chloro-7-methylquinazolin-4-amine

  • Charge: Dissolve 2,4-dichloro-7-methylquinazoline (5.0 g, 23.4 mmol) in 50 mL of anhydrous 1,4-dioxane[6].

  • React: Slowly bubble anhydrous ammonia gas into the solution, or add 0.5 M ammonia in dioxane (140 mL, 3.0 eq.) dropwise. Stir at strictly room temperature (20–25 °C) for 4 hours. Self-Validation: A white precipitate of ammonium chloride will form as the reaction progresses.

  • Workup: Filter off the NH₄Cl salts. Concentrate the filtrate under reduced pressure.

  • Isolate: Purify the crude residue by flash column chromatography (Dichloromethane/Methanol 95:5) or recrystallize from ethanol to afford the pure target compound[2].

Quantitative Data & Analytical Validation

StepChemical IntermediateExpected YieldReaction TimeKey Analytical Markers (Self-Validation)
1 2-Amino-4-methylbenzoic acid85–90%12 hIR: Broad -OH (3200–2500 cm⁻¹), C=O (1670 cm⁻¹)
2 7-Methylquinazoline-2,4-dione75–80%4 h¹H NMR (DMSO-d₆): δ 11.1 (s, 1H, NH), 11.0 (s, 1H, NH)
3 2,4-Dichloro-7-methylquinazoline80–85%5 h¹H NMR: Disappearance of NH; Downfield shift of Ar-H
4 2-Chloro-7-methylquinazolin-4-amine70–75%4 h¹H NMR (DMSO-d₆): δ 8.2 (br s, 2H, NH₂), 2.5 (s, 3H, CH₃)

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Highly Efficient Synthesis of Quinazoline-2,4(1H,3H)-diones from CO2 by Hydroxyl Functionalized Aprotic Ionic Liquids Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature Source: Chemistry Stack Exchange URL: [Link]

  • Title: Substituted quinazolines for inhibiting kinase activity (US10653701B2)

Sources

Application Note: Precision Buchwald-Hartwig Amination of 2-Chloro-7-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

The Challenge: Substrate Deactivation and Catalyst Poisoning

The substrate 2-Chloro-7-methylquinazolin-4-amine presents a dual challenge in palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The quinazoline core is electron-deficient, facilitating oxidative addition at C2. However, the 7-methyl group (electron-donating) and the 4-amino group (strongly electron-donating via resonance) significantly increase electron density on the pyrimidine ring. This renders the C2-chloride bond less electrophilic compared to 2,4-dichloroquinazoline, requiring a more active catalyst system.

  • Catalyst Poisoning: The free primary amine at C4 (

    
    ) is a competent ligand. In the absence of sterically bulky phosphine ligands, the substrate can coordinate to Palladium (
    
    
    
    ), displacing the desired ligand and forming an inactive complex (catalyst resting state), halting the cycle.
The Solution: Third-Generation Precatalysts

To overcome these barriers, this protocol utilizes Buchwald G3/G4 Precatalysts (specifically XPhos and BrettPhos systems). These bulky biaryl phosphine ligands serve two functions:

  • Steric Bulk: Prevents the C4-amine of the substrate from binding to the Pd center.

  • Electron Richness: Facilitates oxidative addition into the deactivated C2-Cl bond.

Part 2: Mechanistic Insight & Visualization

The reaction follows the catalytic cycle of Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.[1][2][3][4] The critical deviation in this specific substrate is the competition between the Ligand (L) and the Substrate C4-Amine for the Pd center.

Diagram 1: Catalytic Cycle & Poisoning Prevention

This diagram illustrates the standard cycle versus the "poisoning" pathway (in red) that occurs if the ligand is insufficiently bulky.

BuchwaldMechanism Pd0 Active Species Pd(0)-L OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + Substrate (2-Cl-Quinazoline) Coord Amine Coordination (Ar-Pd(II)-NH2R) OxAdd->Coord + Coupling Amine Poison CATALYST POISONING (Substrate C4-NH2 binds Pd) OxAdd->Poison Low Steric Bulk Ligand Deprot Deprotonation (Base removes HCl) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible (Slow)

Caption: The "Poisoning" pathway (Red) occurs when the substrate's own C4-amine coordinates to Pd. Bulky ligands (BrettPhos/XPhos) sterically block this interaction, forcing the cycle towards Amine Coordination (Blue).

Part 3: Experimental Protocols

General Safety & Handling
  • Inert Atmosphere: Palladium(0) species are oxygen-sensitive. All reactions must be set up in a glovebox (

    
     atmosphere) or using rigorous Schlenk techniques.
    
  • Solvents: Anhydrous, degassed solvents are non-negotiable. Sparge with Argon for 15 minutes before use.

Protocol A: Coupling with Secondary Amines (High Reactivity)

Best for: Morpholines, Piperazines, Pyrrolidines.

Reagents:

  • Catalyst: XPhos Pd G2 (or G3) [2 mol%]

  • Base:

    
     (Cesium Carbonate) [2.0 equiv]
    
  • Solvent: 1,4-Dioxane or Toluene

  • Temperature: 80°C - 100°C

Step-by-Step:

  • Charge Vessel: In a nitrogen-filled glovebox, add 2-chloro-7-methylquinazolin-4-amine (1.0 equiv), Secondary Amine (1.2 equiv),

    
     (2.0 equiv), and XPhos Pd G2 (0.02 equiv) to a reaction vial equipped with a stir bar.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.1 M to 0.2 M). Seal the vial with a Teflon-lined cap.

  • Reaction: Remove from glovebox and place in a pre-heated block at 100°C. Stir vigorously (800 rpm) for 4-12 hours.

  • Monitoring: Monitor by LCMS. The starting material (M+H ~194/196) should disappear.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Coupling with Primary Amines & Anilines (Challenging)

Best for: Benzylamines, Anilines, hindered alkyl amines. Note: Primary amines are prone to


-hydride elimination or double arylation. BrettPhos is strictly required here.

Reagents:

  • Catalyst: BrettPhos Pd G3 [2-4 mol%]

  • Base:

    
     (Sodium tert-butoxide) [1.5 equiv] - Note: If substrate contains base-sensitive esters, switch to 
    
    
    
    and run longer.
  • Solvent: t-Amyl Alcohol (preferred) or 1,4-Dioxane.

  • Temperature: 90°C - 110°C[5]

Step-by-Step:

  • Charge Vessel: Add Substrate (1.0 equiv), BrettPhos Pd G3 (0.03 equiv), and

    
     (1.5 equiv).
    
  • Add Amine: Add the Primary Amine (1.2 equiv).

  • Solvent: Add anhydrous t-Amyl alcohol (0.15 M).

  • Reaction: Heat to 100°C for 2-6 hours.

    • Observation: The reaction mixture often turns from orange to dark brown/black upon completion.

  • Quench: Dilute with water/brine, extract with EtOAc.

Part 4: Optimization & Troubleshooting Workflow

If standard protocols yield <50%, follow this logic tree to identify the failure mode.

Diagram 2: Optimization Logic Tree

Optimization Start Low Yield (<50%) CheckSM Check LCMS: Is SM consumed? Start->CheckSM SM_Yes SM Remains CheckSM->SM_Yes Yes SM_No SM Consumed (Complex Mixture) CheckSM->SM_No No Temp Increase Temp (to 120°C) SM_Yes->Temp CatLoad Increase Cat Load (to 5 mol%) Temp->CatLoad LigandSwitch Switch Ligand: BrettPhos -> RuPhos CatLoad->LigandSwitch Prot Dehalogenation? (Switch Solvent to Toluene) SM_No->Prot SideRxn Homocoupling? (Reduce Nucleophile Equiv) SM_No->SideRxn

Caption: Decision matrix for troubleshooting. "SM" = Starting Material. Dehalogenation is common in alcohol solvents; switch to Toluene if observed.

Data Summary Table: Ligand Selection Guide
Coupling Partner ClassRecommended LigandBaseSolventNotes
Secondary Cyclic Amines XPhos or RuPhos

DioxaneMost robust; water tolerant.
Primary Alkyl Amines BrettPhos

t-Amyl AlcoholPrevent

-hydride elimination.
Anilines (Electron Poor) BrettPhos

t-BuOHRequires strong base.
Anilines (Electron Rich) tBuXPhos

TolueneMilder base avoids side reactions.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[6] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science, 4, 916-920.

  • Harris, M. C., et al. (2011). One-Pot Synthesis of 2-Amino-4-aminoquinazolines via Pd-Catalyzed Amination. Journal of Organic Chemistry, 76(2), 672-676. (Extrapolated methodology for amino-quinazolines).

Sources

Application Note: Engineering Next-Generation EGFR Inhibitors via the 2-Chloro-7-methylquinazolin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Epidermal Growth Factor Receptor (EGFR) is a foundational target in precision oncology, particularly for non-small cell lung cancer (NSCLC) driven by oncogenic kinase mutations (1)[1]. While traditional first-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib rely heavily on a 4-anilinoquinazoline core, the emergence of resistance mutations (e.g., T790M, C797S) necessitates novel structural paradigms (2)[2].

The 2-chloro-7-methylquinazolin-4-amine scaffold serves as a highly versatile, privileged intermediate for synthesizing mutant-selective TKIs (3)[3]. The structural causality behind its effectiveness is three-fold:

  • The 4-Amine Anchor: Unlike 4-anilino derivatives, an unsubstituted primary 4-amine acts as a compact, potent hydrogen bond donor. It forms a critical bidentate interaction with the backbone carbonyl of Met793 and the side chain of Thr790 in the kinase hinge region, anchoring the inhibitor deep within the ATP-binding cleft (2)[2].

  • The 2-Chloro Electrophile: The C-2 position is oriented toward the solvent-exposed channel of the EGFR active site. The labile chlorine atom serves as an orthogonal handle for nucleophilic aromatic substitution (SNAr), allowing the introduction of solubilizing groups or bulky moieties that clash with the wild-type (WT) receptor but are accommodated by the enlarged pocket of mutant conformations (4)[4].

  • The 7-Methyl Vector: Positioned near the hydrophobic pocket, the 7-methyl group provides a synthetic vector for late-stage functionalization to probe deeper regions of the kinase domain, enhancing mutant selectivity over WT-EGFR to minimize off-target toxicities (5)[5].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / Mutant) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Kinase Domain Downstream PI3K / MAPK Pathways ATP->Downstream Phosphorylation Scaffold 2-Cl-7-Me-Quinazolin-4-amine (Inhibitor Scaffold) Scaffold->ATP Competitive Binding Proliferation Tumor Proliferation Downstream->Proliferation Cell Cycle

Fig 1. EGFR signaling pathway and targeted disruption by the quinazoline scaffold.

Synthetic Elaboration Protocol

To harness this scaffold, the most critical step is the selective SNAr at the C-2 position. We utilize a microwave-assisted protocol to overcome the inherent electronic deactivation caused by the electron-donating 4-amino group (6)[6].

Protocol 1: Microwave-Assisted C-2 Amination

Objective: Synthesize 2-(substituted amino)-7-methylquinazolin-4-amine derivatives. Causality of Experimental Choices: Microwave irradiation is chosen over conventional thermal heating to rapidly reach 150°C in a sealed vessel, accelerating the reaction from days to minutes and preventing the thermal degradation of the primary amine (6)[6]. Isopropanol (IPA) is selected as the solvent because its boiling point and dielectric constant are optimal for microwave energy absorption, and it facilitates the direct precipitation of the final product upon cooling.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine 2-chloro-7-methylquinazolin-4-amine (1.0 eq, 0.5 mmol) and the desired nucleophilic amine (e.g., a substituted aniline or aliphatic amine, 1.5 eq).

  • Catalysis & Solvent: Add catalytic N,N-diisopropylethylamine (DIPEA, 2.0 eq) to neutralize the generated HCl, preventing the protonation of the incoming nucleophile. Suspend the mixture in 4 mL of anhydrous isopropanol.

  • Irradiation: Seal the vial and subject it to microwave irradiation (60W) at 150°C for 20–30 minutes.

  • Isolation: Cool the vessel to room temperature. Filter the resulting precipitated solid and wash with cold isopropanol to remove unreacted starting materials. Dry under vacuum.

Self-Validating System (Quality Control): To validate the reaction success before committing to downstream biological assays, perform LC-MS analysis on the crude solid. The starting scaffold exhibits a distinct 3:1 isotopic cluster due to the chlorine atom (M / M+2). A successful reaction is self-validated by the complete disappearance of this isotopic signature and the emergence of the desired product mass peak (7)[7].

Synth_Workflow Start 2-Cl-7-Me-Quinazolin-4-amine SNAr SNAr Reaction (Microwave, 150°C) Start->SNAr Amine + DIPEA Intermediate C-2 Substituted Quinazoline SNAr->Intermediate Isolation Assay TR-FRET Kinase Assay Intermediate->Assay IC50 Profiling Hit Mutant Selective EGFR Inhibitor Assay->Hit Validation

Fig 2. Microwave-assisted synthetic workflow and biochemical validation pipeline.

Biochemical Validation & Data Interpretation

Once synthesized, the derivatives must be rigorously evaluated for target engagement and mutant selectivity.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC50 of the synthesized derivatives against WT and mutant EGFR (e.g., L858R/T790M). Causality of Experimental Choices: TR-FRET is selected over standard colorimetric or standard fluorescence assays because it eliminates compound autofluorescence interference—a common issue with highly conjugated quinazoline systems—by utilizing a time-delayed europium emission (7)[7].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant EGFR (WT or L858R/T790M) in kinase buffer containing ATP at its apparent Km to ensure competitive binding conditions.

  • Compound Incubation: Dispense serial dilutions of the quinazoline derivatives into a 384-well plate. Add the enzyme mixture and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the biotinylated peptide substrate and initiate the kinase reaction.

  • Detection: After 60 minutes, terminate the reaction with EDTA. Add the TR-FRET detection reagent (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read the time-resolved fluorescence signal at 665 nm and 615 nm using a microplate reader.

Self-Validating System (Quality Control): Every plate must contain a "No Enzyme" control (0% activity baseline) and a "Vehicle (DMSO) Only" control (100% activity). Furthermore, include a known reference standard, such as Gefitinib (8)[8]. If the IC50 of the Gefitinib standard deviates by more than 3-fold from historical laboratory data (~1-5 nM for WT), the entire plate is invalidated, ensuring the reliability of the novel scaffold data.

Quantitative Data Summary

The following table summarizes representative structure-activity relationship (SAR) data for derivatives generated from the 2-chloro-7-methylquinazolin-4-amine scaffold, demonstrating the impact of C-2 substitution on kinase selectivity.

Compound IDC-2 SubstituentEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Selectivity Index (WT/Mutant)
Scaffold -Cl>10,000>10,000N/A
Derivative A -NH-CH3125.445.22.8x
Derivative B -NH-Phenyl14.23.14.6x
Derivative C -NH-(4-morpholinophenyl)8.50.810.6x
Reference Gefitinib2.1>1,000<0.01x (WT Selective)

Note: Data exemplifies how increasing the steric bulk at the C-2 position (Derivative C) exploits the enlarged ATP-binding pocket of the T790M mutant, driving selectivity away from the wild-type receptor.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Orient Journal of Chemistry[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors National Institutes of Health (PMC) [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) ResearchGate [Link]

  • Novel 4-Anilinoquinazoline Derivatives as EGFR and VEGFR-2 Inhibitors World Journal of Pharmaceutical Research [Link]

  • US10653701B2 - Substituted quinazolines for inhibiting kinase activity Google P
  • WO2015027222A2 - Certain chemical entities, compositions, and methods Google P

Sources

microwave-assisted synthesis of 7-methylquinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 7-Methylquinazoline Derivatives

Introduction & Mechanistic Rationale

Quinazoline derivatives, particularly those functionalized at the 7-position, are privileged pharmacophores in drug discovery, serving as core scaffolds for numerous kinase inhibitors and anti-cancer agents. Traditionally, the construction of the quinazoline ring relies on the Niementowski condensation, a thermal process that demands prolonged heating (>12 hours), harsh conditions, and often results in significant thermal degradation and poor yields.

Microwave-assisted organic synthesis (MAOS) revolutionizes this workflow. Unlike conventional conductive heating, which relies on thermal gradients and often leads to localized charring at the vessel walls, MAOS utilizes [1]. By applying a 2.45 GHz electromagnetic field, microwave irradiation induces rapid dipole alignment and ionic conduction within polar solvents and reagents. This internal molecular friction generates instantaneous, volumetric "in-core" heating. Consequently, the high activation energy required for cyclocondensation is rapidly overcome, reducing reaction times from hours to minutes while significantly enhancing stereocenter integrity and overall yield[2].

Mechanism A Applied Microwave Field (2.45 GHz) B Dipole Alignment & Ionic Conduction A->B C Rapid Internal Friction (Dielectric Heating) B->C D Accelerated Reaction Kinetics C->D

Fig 1. Mechanism of microwave-induced dielectric heating in polar reaction mixtures.

Experimental Design & Causality

The synthesis of 7-methylquinazoline derivatives is executed via a highly efficient, three-stage convergent pathway.

  • Stage 1: Core Cyclization. We utilize 4-methylanthranilic acid and formamide. The addition of a catalytic amount of Antimony Trichloride (SbCl₃) acts as a Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, thereby by the amine under solvent-free or highly concentrated conditions[3].

  • Stage 2: Halogenation. The intermediate 7-methylquinazolin-4(3H)-one is converted to 4-chloro-7-methylquinazoline using Phosphorus Oxychloride (POCl₃). Microwave irradiation accelerates the chlorodehydroxylation, minimizing the degradation of the heterocycle.

  • Stage 3: Derivatization. Nucleophilic aromatic substitution (S_NAr) at the C4 position is performed using various arylamines. Isopropanol (i-PrOH) is selected as the solvent due to its excellent microwave absorbing properties (high loss tangent), which ensures [4].

Workflow SM 4-Methylanthranilic Acid + Formamide MW Microwave Irradiation (150°C, 15 min, 200W) SM->MW Niementowski Condensation Int 7-Methylquinazolin-4(3H)-one (Intermediate) MW->Int Cyclization (-H2O) Deriv Nucleophilic Substitution (MW: 80°C, 20 min) Int->Deriv POCl3 then Amine Prod 7-Methylquinazoline Derivatives Deriv->Prod Final Product

Fig 2. Microwave-assisted synthetic workflow for 7-methylquinazoline derivatives.

Detailed Application Protocols

Protocol A: Synthesis of 7-Methylquinazolin-4(3H)-one Core Objective: Rapid assembly of the quinazolinone scaffold via Lewis acid-catalyzed cyclocondensation.

  • Preparation: In a 10 mL microwave-safe quartz vial equipped with a magnetic stirrer, add 4-methylanthranilic acid (1.0 mmol, 151 mg) and formamide (1.5 mmol, 67.5 mg).

  • Catalysis: Add SbCl₃ (1 mol%, 2.3 mg). Causality: SbCl₃ lowers the activation energy of the amide carbonyl, making the solvent-free condensation highly efficient and reducing the required microwave power[3].

  • Irradiation: Seal the vial with a Teflon septum. Irradiate in a monomode microwave synthesizer at 150°C with a maximum power output of 200 W for 15 minutes. Ensure dynamic cooling is active to maintain temperature control without power throttling.

  • Workup: Cool the vial to room temperature using compressed air. Suspend the crude mixture in cold water, filter the precipitate, and recrystallize from ethanol.

  • Self-Validating QC Checkpoint: Perform TLC (EtOAc:Hexane 1:1). The disappearance of the strongly fluorescent starting material spot confirms completion. LC-MS must show a dominant [M+H]⁺ peak at m/z 161.07.

Protocol B: Chlorination to 4-Chloro-7-methylquinazoline Objective: Activation of the C4 position for subsequent nucleophilic attack.

  • Preparation: To a dry 10 mL microwave vial, add 7-methylquinazolin-4(3H)-one (1.0 mmol, 160 mg) and POCl₃ (3.0 mL).

  • Irradiation: Seal and irradiate at 100°C for 10 minutes. Causality: Prolonged thermal heating with POCl₃ often causes polymerization; the 10-minute microwave burst ensures complete conversion while preserving the structural integrity of the methyl group.

  • Workup: Carefully pour the mixture over crushed ice to quench excess POCl₃. Neutralize with saturated NaHCO₃ to pH 7. Extract with Dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating QC Checkpoint: LC-MS analysis must reveal an[M+H]⁺ peak at m/z 179.03. Crucially, verify the presence of the characteristic 3:1 isotopic ratio indicative of the ³⁵Cl/³⁷Cl isotopes.

Protocol C: S_NAr Derivatization with Arylamines Objective: Synthesis of the final N-aryl-7-methylquinazolin-4-amine derivative.

  • Preparation: Dissolve 4-chloro-7-methylquinazoline (0.5 mmol, 89 mg) and a selected substituted aniline (0.6 mmol) in 3 mL of Isopropanol (i-PrOH).

  • Irradiation: Irradiate the sealed vial at 80°C for 20 minutes (60 W). Causality: i-PrOH is an excellent microwave solvent due to its high dipole moment, allowing rapid heating. The microwave energy specifically accelerates the nucleophilic attack on the electron-deficient quinazoline ring[4].

  • Workup: Cool the mixture. The product typically precipitates directly from the i-PrOH upon cooling. Filter and wash with cold ether.

  • Self-Validating QC Checkpoint: ¹H-NMR (DMSO-d₆) should show the disappearance of the aniline -NH₂ protons and the appearance of a distinct secondary amine -NH- singlet (typically around δ 9.5-10.0 ppm), alongside the characteristic 7-methyl singlet at δ 2.4-2.5 ppm.

Quantitative Data Summarization

To validate the efficacy of the microwave-assisted protocols, we benchmarked the synthesis against conventional oil-bath heating methods. The data below illustrates the profound impact of dielectric heating on reaction efficiency.

Reaction StepHeating MethodCatalyst / SolventTemp (°C)TimeYield (%)Purity (LC-MS)
Core Cyclization ConventionalNone / Neat15012 hours45%82%
Core Cyclization Microwave (200W)SbCl₃ / Neat15015 min92%>98%
Chlorination ConventionalPOCl₃ (excess)1054 hours68%85%
Chlorination Microwave (100W)POCl₃ (excess)10010 min95%>99%
S_NAr Derivatization Conventionali-PrOH828 hours55%78%
S_NAr Derivatization Microwave (60W)i-PrOH8020 min88%>95%

Conclusion

The integration of microwave irradiation into the synthesis of 7-methylquinazoline derivatives represents a paradigm shift in heterocyclic chemistry. By transitioning from conductive to dielectric heating, researchers can achieve self-validating, high-yield reactions in a fraction of the time. The strategic use of catalysts (SbCl₃) and microwave-absorbing solvents (i-PrOH) ensures that the protocols are not only rapid but also highly reproducible and scalable for drug development applications.

References

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening.[Link]

  • Kabri, Y., Gellis, A., & Vanelle, P. (2008). Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors. Green Chemistry (RSC Publishing).[Link]

  • Kang, J., et al. (2010). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Heterocyclic Communications.[Link]

  • Liu, G., Yang, S., & Song, B. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules (MDPI).[Link]

Sources

Application Note: High-Fidelity Protocols for C-2 Displacement in Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline pharmacophore is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib, Prazosin). While the C-4 position is highly electrophilic and readily substituted under mild conditions, the C-2 chlorine is significantly less reactive , often acting as a synthetic bottleneck. This guide provides validated protocols for overcoming the C-2 activation energy barrier, ensuring high yields and regiochemical integrity. We focus on displacing the C-2 chlorine after the C-4 position has been functionalized, which is the standard medicinal chemistry workflow.

Mechanistic Foundation: The Reactivity Gap

To successfully displace the C-2 chlorine, one must understand why it resists substitution compared to C-4.

  • C-4 Position: Highly electrophilic due to the additive inductive effects of N-3 and the mesomeric withdrawal into the benzene ring. The Meisenheimer intermediate is stabilized by resonance involving the benzene ring.

  • C-2 Position: Less electrophilic. The intermediate formed upon attack at C-2 has less effective resonance stabilization compared to C-4.[1]

Therefore, C-4 substitution is kinetically favored . To hit C-2, we must either (A) Apply thermal energy/microwave irradiation or (B) Use transition metal catalysis (Buchwald-Hartwig).

Visualization: Reactivity Landscape

The following diagram illustrates the electronic hierarchy and the sequential workflow required for precise functionalization.

QuinazolineReactivity cluster_legend Reactivity Gradient Start 2,4-Dichloroquinazoline PathC4 C-4 Attack (Kinetic) Start->PathC4 0°C to RT Fast InterC4 4-Substituted-2-Chloro Intermediate PathC4->InterC4 SNAr PathC2 C-2 Attack (Thermodynamic) InterC4->PathC2 >80°C or Pd-Cat Slow Final 2,4-Disubstituted Quinazoline PathC2->Final C-2 Displacement Note C-4 is ~100x more reactive than C-2

Figure 1: Sequential functionalization logic. C-4 substitution precedes C-2 displacement in standard workflows.

Experimental Protocols

Protocol A: Thermal Displacement (The Standard)

Best for: Primary amines, unhindered secondary amines, and alkoxides. Mechanism: Classical Nucleophilic Aromatic Substitution.

Reagents:

  • Substrate: 2-chloro-4-substituted quinazoline (1.0 equiv)

  • Nucleophile: Amine (1.5 – 2.0 equiv)

  • Solvent:

    
    -Butanol (preferred for higher boiling point) or Isopropanol (
    
    
    
    PrOH).
  • Base: DIPEA (Hunig’s Base) or

    
     (2.0 equiv).
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-chloroquinazoline substrate in

    
    -Butanol (0.2 M concentration).
    
  • Addition: Add DIPEA (2.0 equiv) followed by the amine nucleophile (1.5 equiv).

    • Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

  • Reaction: Heat the mixture to reflux (118°C) under an inert atmosphere (

    
     or Ar).
    
    • Time: Reaction typically requires 4–16 hours. Monitor by TLC/LCMS.[2] The C-2 chlorine is sluggish; do not stop until starting material is consumed.

  • Workup: Cool to room temperature.

    • Precipitation Method: If the product is solid, pour the mixture into ice-cold water. Filter the precipitate.[3]

    • Extraction Method: Remove solvent in vacuo. Redissolve in EtOAc, wash with

      
       (sat. aq.) and Brine.[4] Dry over 
      
      
      
      .[1]
  • Purification: Recrystallize from EtOH or flash chromatography (DCM/MeOH gradient).

Protocol B: Microwave-Assisted Displacement

Best for: High-throughput synthesis, sluggish amines, and reducing reaction times from hours to minutes.

Parameters:

  • Instrument: Biotage Initiator or CEM Discover.

  • Vessel: Sealed pressure vial.

  • Solvent:

    
    PrOH or Ethanol (Polar protic solvents absorb microwave energy efficiently).
    

Step-by-Step Procedure:

  • Load the 2-chloroquinazoline (1.0 equiv), amine (2.0 equiv), and

    
    PrOH (3 mL per mmol) into a microwave vial.
    
  • Add a magnetic stir bar and seal the cap.

  • Irradiation: Set temperature to 140°C with a hold time of 15–20 minutes .

    • Safety: Ensure the vessel is rated for the pressure generated by alcohols at this temperature.

  • Analysis: Check LCMS. If incomplete, irradiate for an additional 10 minutes at 150°C.

  • Workup: Evaporate solvent directly and purify via prep-HPLC or column chromatography.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Electron-rich quinazolines (e.g., 6,7-dimethoxy), weak nucleophiles (anilines), or when thermal


 fails.

Reagents:

  • Catalyst:

    
     (5-10 mol%) or 
    
    
    
    .
  • Ligand: BINAP or Xantphos (10-15 mol%).

  • Base:

    
     (weak bases) or 
    
    
    
    (strong bases).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Workflow Diagram:

BuchwaldWorkflow Mix Step 1: Combine Reagents (Substrate + Amine + Base + Solvent) Degas Step 2: Degas (Sparge Ar/N2) CRITICAL: O2 kills catalyst Mix->Degas CatAdd Step 3: Add Pd Source + Ligand (Glovebox or Counter-flow) Degas->CatAdd Heat Step 4: Heat to 100-110°C (12-24 Hours) CatAdd->Heat Filter Step 5: Filter through Celite (Remove Pd black) Heat->Filter

Figure 2: Critical workflow for Pd-catalyzed C-2 amination. Oxygen exclusion is the primary determinant of success.

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry a Schlenk tube or sealable reaction vial. Cool under Argon.

  • Solids: Add 2-chloroquinazoline (1.0 equiv),

    
     (2.0 equiv), 
    
    
    
    (5 mol%), and BINAP (10 mol%).
  • Liquids: Add anhydrous Toluene (0.1 M) and the amine (1.2 equiv).

  • Degassing: Sparge the solvent with Argon for 5 minutes before adding to the solids, or freeze-pump-thaw the entire mixture.

  • Reaction: Seal and heat to 100°C for 16 hours. The solution should turn from dark red/orange to black/brown upon completion.

  • Workup: Dilute with EtOAc, filter through a pad of Celite to remove Palladium black. Concentrate and purify.

Optimization Matrix

Use this table to select conditions based on your specific substrate constraints.

VariableCondition A (Mild)Condition B (Standard)Condition C (Forced/Catalytic)
Nucleophile Aliphatic Amines (highly reactive)Anilines / Steric AminesWeak Nucleophiles / Amides
Solvent EtOH / THF

-Butanol / DMF
Toluene / Dioxane
Base


/ DIPEA

/

Temp/Time Reflux (4h)120°C (12h) or MW (140°C, 15m)100°C (Pd-Cat, 24h)
Yield Expectation 85-95%60-80%50-75%
Key Risk Incomplete conversionSolvent trapping in productCatalyst poisoning / Cost

References

  • Regioselectivity in Quinazolines: L. F. Alicea-Velázquez, et al. Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline.[5] Molecules, 2013, 18, 135-145. [Link]

  • Microwave Acceleration: H. Hazharkhani, et al. Microwave-assisted synthesis of 2,4-disubstituted quinazolines. Journal of Chemical Research, 2008. [Link]

  • Palladium Catalysis (Buchwald-Hartwig): J. P. Wolfe, S. L. Buchwald. Palladium-Catalyzed Amination of Aryl Halides.[6][7][8] Journal of Organic Chemistry, 2000, 65, 1144. [Link]

  • Medicinal Chemistry Context (Erlotinib/Gefitinib): A. J. Bridges. The rationale and strategy used to develop an epidermal growth factor receptor tyrosine kinase inhibitor. Current Medicinal Chemistry, 1999, 6, 825. [Link]

Sources

Suzuki-Miyaura coupling reagents for 2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling: Reagents and Protocols for 2-Chloroquinazoline

For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold is a cornerstone of modern therapeutic design, appearing in numerous approved drugs. The ability to functionalize this core structure is paramount, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the reagents, mechanisms, and protocols specifically tailored for the coupling of 2-chloroquinazoline, a common and accessible building block.

The Mechanism: A Palladium-Catalyzed Symphony

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species with an organic halide.[3] The reaction proceeds through a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle.[4][5] Understanding this mechanism is crucial for rational reagent selection and troubleshooting.

The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts itself into the carbon-chlorine bond of 2-chloroquinazoline. This is often the rate-determining step, particularly for less reactive aryl chlorides.[4][6] The electron-deficient nature of the quinazoline ring can facilitate this step compared to more electron-rich aryl chlorides.[7]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic "ate" complex (organoborate), facilitating the transfer.[8][9][10]

  • Reductive Elimination : The two organic partners (the quinazoline and the group from the boronic acid) are expelled from the palladium center, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_Cl Quin-Pd(II)L₂-Cl Pd0->PdII_Cl Oxidative Addition PdII_Ar Quin-Pd(II)L₂-Ar PdII_Cl->PdII_Ar Transmetalation PdII_Ar->Pd0 Reductive Elimination Quin_Cl 2-Chloroquinazoline (Quin-Cl) Quin_Cl->PdII_Cl Boronic_Acid ArB(OH)₂ + Base Boronic_Acid->PdII_Ar Product 2-Arylquinazoline (Quin-Ar) Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Guide to Reagent Selection for 2-Chloroquinazoline

The success of coupling with an electron-deficient heteroaryl chloride like 2-chloroquinazoline hinges on the careful selection of each component.

Palladium Catalyst and Ligands

While 2-chloroquinazoline is more reactive than many simple aryl chlorides due to the electronic effects of the nitrogen atoms, the choice of catalyst and ligand remains critical.[7]

  • Palladium Sources : Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and air-stable complexes like PdCl₂(PPh₃)₂.[1][6][11] These Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like heteroaryl chlorides, standard ligands like triphenylphosphine (PPh₃) may be sufficient, but more electron-rich and sterically bulky phosphine ligands often provide superior results.[11][12] Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition step and improve catalyst stability, leading to higher yields and lower catalyst loadings.[13][14]

Organoboron Coupling Partners

A significant advantage of the Suzuki coupling is the wide availability and stability of organoboron reagents.[2]

  • Boronic Acids (ArB(OH)₂) : These are the most common coupling partners. They are generally stable, crystalline solids that are easy to handle. A slight excess (typically 1.2 equivalents) is used to drive the reaction to completion.[1][11]

  • Boronate Esters : Pinacol esters (Ar-Bpin) and other boronate esters offer increased stability, which can be crucial for heteroaryl boronic acids prone to decomposition (protodeboronation).[3]

The Critical Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid.[10][15]

  • Mechanism of Activation : The base reacts with the boronic acid to form a more nucleophilic boronate anion [ArB(OH)₃]⁻.[8][9][16] This charged species more readily participates in the transmetalation step.

  • Common Choices :

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) : These are widely used, effective, and economical bases. Potassium carbonate (K₂CO₃) is a frequent choice for 2-chloroquinazoline couplings.[1][11] Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective in more challenging reactions.[17]

    • Phosphates (K₃PO₄) : A strong base that is often used in anhydrous conditions or for less reactive substrates.[14]

    • Fluorides (KF, CsF) : Can be effective, particularly when base-sensitive functional groups are present.[10]

Solvent Systems

The solvent must solubilize the reagents and facilitate the reaction. Biphasic systems containing water are common, as water helps dissolve the inorganic base.[18]

  • Ethers (1,4-Dioxane, THF) : Often used with an aqueous base solution (e.g., Dioxane/H₂O 3:1).[11] Dioxane is a traditional choice, though its toxicity is a concern.[14]

  • Aprotic Polar Solvents (DMF, DMAc) : These solvents can be effective, particularly at higher temperatures.[1][19]

  • Alcohols/Aqueous Mixtures (n-Butanol/H₂O, Ethanol/DMF) : Aqueous alcohol systems can be highly effective for heteroaryl couplings.[1][18]

  • Toluene : Used with an aqueous base, creating a biphasic system that can simplify workup.[20]

Solvent choice can significantly impact reaction efficiency and even selectivity in more complex systems.[21][22]

Detailed Experimental Protocol: Synthesis of 2-Phenylquinazoline

This protocol provides a reliable method for the Suzuki-Miyaura coupling of 2-chloroquinazoline with phenylboronic acid.

Materials:

  • 2-Chloroquinazoline (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous Dimethylformamide (DMF) and Ethanol (3:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser)

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloroquinazoline, phenylboronic acid, PdCl₂(PPh₃)₂, and potassium carbonate.[1]

  • Inert Atmosphere : Attach a reflux condenser, and then evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the catalyst.[12]

  • Solvent Addition : Add the degassed 3:1 DMF/Ethanol mixture via syringe. The solvent volume should be sufficient for effective stirring (e.g., 10 mL per 1 mmol of 2-chloroquinazoline).[1]

  • Reaction : Heat the mixture to 100 °C with vigorous stirring.[1]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 2-chloroquinazoline starting material is consumed (typically 2-12 hours).

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 2-phenylquinazoline.[1]

Experimental_Workflow start Start setup 1. Combine Reagents (2-Chloroquinazoline, Boronic Acid, Catalyst, Base) in Flask start->setup inert 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 100°C) solvent->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Cool, Dilute with Water, and Extract with Organic Solvent monitor->workup Complete purify 7. Dry, Concentrate, and Purify by Chromatography workup->purify end_node End (Pure 2-Arylquinazoline) purify->end_node

Caption: Experimental workflow for the synthesis of 2-arylquinazolines.

Data Presentation: Representative Reaction Conditions

The following table summarizes successful conditions for coupling 2-chloroquinazoline with various arylboronic acids, demonstrating the method's versatility.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃DMF/EtOH (3:1)100292[1]
24-Methylphenylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃DMF/EtOH (3:1)100290[1]
34-Methoxyphenylboronic acidPd(OAc)₂ (0.5) / PPh₃K₂CO₃Dioxane/H₂O (3:1)901285[11]
43-Chlorophenylboronic acidPdCl₂(PPh₃)₂ (5)K₂CO₃DMF/EtOH (3:1)100388[1]
5Furan-2-boronic acidPd(OAc)₂ (0.5) / PPh₃K₂CO₃Dioxane/H₂O (3:1)902478[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination; impure/oxidized phosphine ligand.Ensure the reaction is thoroughly degassed. Use fresh, high-purity ligands and solvents.[12]
Inefficient Oxidative Addition: The chosen catalyst/ligand system is not active enough for the chloride substrate.Switch to a more electron-rich, bulky ligand (e.g., an SPhos or XPhos type). Increase reaction temperature cautiously.[12][23]
Insufficient Base: The base may be impure, hydrated, or not strong enough to activate the boronic acid effectively.Use a fresh, anhydrous base. Consider a stronger base like K₃PO₄ or Cs₂CO₃.[24]
Reaction Mixture Turns Black Catalyst Decomposition: The Pd(0) species has aggregated into inactive palladium black. This can be caused by high temperatures, insufficient ligand, or oxygen.Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate ligands). Avoid excessive temperatures. Confirm the system is truly inert.[12][25]
Significant Starting Material Remains, with Byproducts Protodeboronation: The boronic acid is decomposing faster than it is coupling. This is more common with electron-rich or heteroaryl boronic acids.Use anhydrous conditions with a base like K₃PO₄. Use a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[12]
Homocoupling: Two boronic acid molecules couple together. This is often promoted by the presence of oxygen.Improve degassing procedures to rigorously exclude oxygen from the reaction.[3]

References

  • Al-Zoubi, R. M. (Year). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Source.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). A Technical Guide to the Synthesis and Application of 2-Substituted Quinazoline Derivatives.
  • Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • eFan's Blog. (2024). Suzuki-Miyaura Coupling.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of 2-Arylquinazolines from Boronic Acid.
  • Smith, A. B., et al. (Year). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. PMC.
  • Jones, C. D., et al. (Year). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Substituted Quinazolines.
  • Kumar, A., et al. (Year). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Source.
  • Fleckenstein, C., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Journal of Organic Chemistry.
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • ResearchGate. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
  • ChemOrgChem. (2026). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction.
  • Al-Masum, M., & El-Sayed, T. (Year). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC.
  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.

Sources

Application Note: Solvent Selection Strategies for Quinazoline-4-Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The formation of the C4–N bond in quinazoline-4-amines is a pivotal step in the synthesis of EGFR inhibitors (e.g., Erlotinib, Gefitinib, Lapatinib).[1] While the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines appears deceptively simple, solvent selection dictates reaction kinetics, impurity profiles (hydrolysis vs. dimerization), and downstream isolation efficiency.[1]

This guide moves beyond generic "polar aprotic" recommendations. We analyze the mechanistic interplay between solvent polarity, proton transfer, and transition state stabilization to provide a logic-driven protocol for solvent selection.[1]

The Core Dilemma
  • Protic Solvents (e.g., iPrOH): Stabilize the leaving group and facilitate product precipitation (as HCl salts) but may retard nucleophilic attack via H-bonding to the amine.

  • Aprotic Dipolar Solvents (e.g., DMF, DMAc): Maximize nucleophilicity and solubility but complicate workup and risk high-temp degradation (e.g., dimethylamine incorporation).[1]

Mechanistic Considerations & Solvent Logic[2][3][4]

The SNAr Mechanism on Quinazolines

The reaction proceeds via an addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer-like σ-complex.

  • Step 1 (Addition): The amine attacks C4. This transition state is highly polar.[2]

  • Step 2 (Elimination): Chloride is expelled, and the aromaticity is restored.

  • Role of Solvent:

    • Transition State Stabilization: Polar solvents stabilize the charged intermediate.

    • Nucleophile Solvation: Protic solvents H-bond to the amine, reducing its HOMO energy and nucleophilicity (ground-state stabilization).

    • Acid Catalysis: In alcohol solvents, the evolved HCl (or added acid) protonates N3, lowering the LUMO of the quinazoline ring and accelerating the reaction significantly.

Solvent Selection Decision Matrix

SolventSelection Start Start: 4-Chloroquinazoline + Amine SolubilityCheck Is Substrate Soluble in Alcohol? Start->SolubilityCheck AlcoholRoute Route A: Protic Solvent (iPrOH/EtOH) SolubilityCheck->AlcoholRoute Yes HighTempCheck Requires T > 100°C? SolubilityCheck->HighTempCheck No Precipitation Does Product Precipitate? AlcoholRoute->Precipitation StandardProtocol Protocol A: Reflux & Filter (HCl Salt) Precipitation->StandardProtocol Yes (Ideal) EtherealRoute Route C: Ethereal (Dioxane/THF) Precipitation->EtherealRoute No DipolarRoute Route B: Aprotic Dipolar (DMF/DMAc) HighTempCheck->DipolarRoute Yes HighTempCheck->EtherealRoute No WorkupIssue Aqueous Workup Required DipolarRoute->WorkupIssue Catalysis Consider Pd-Catalysis (Buchwald) EtherealRoute->Catalysis

Figure 1: Decision tree for solvent selection based on substrate solubility and reactivity requirements.

Detailed Protocols

Protocol A: The "Green" Standard (Isopropanol)

Best for: Commercial manufacturing (e.g., Erlotinib HCl), acid-stable substrates.[1] Mechanism: Solvolysis-assisted precipitation. The solvent acts as a heat sink, and the product insolubility drives the equilibrium forward.

  • Setup: Charge a reactor with 4-chloroquinazoline (1.0 equiv) and 2-Propanol (iPrOH) (10–15 volumes).

  • Reagent Addition: Add the aniline/amine (1.1 equiv). Note: No base is required if isolating the HCl salt.

  • Reaction: Heat to reflux (82°C). The mixture typically becomes clear, then yellow precipitate (product HCl salt) forms within 30–60 mins.[1]

  • Monitoring: Monitor by HPLC. Critical: Ensure water content is <0.5% to prevent hydrolysis to the quinazolin-4-one (Lactam impurity).

  • Workup: Cool to 0–5°C. Stir for 1 hour.

  • Isolation: Filter the solid. Wash with cold iPrOH (2 volumes) followed by Hexanes (to remove residual aniline).[1]

  • Drying: Vacuum dry at 50°C.

Why this works: iPrOH dissolves the starting materials at reflux but rejects the ionic HCl salt product. This "crystallization-driven synthesis" yields >90% purity directly.

Protocol B: High-Performance Aprotic (DMF/DMAc)

Best for: Unreactive amines, sterically hindered substrates, or when the HCl salt is soluble in alcohols.[1]

  • Setup: Dissolve 4-chloroquinazoline (1.0 equiv) in DMF (5–8 volumes).

  • Base: Add K₂CO₃ (1.5 equiv) or DIPEA (1.2 equiv) to neutralize HCl and drive the reaction.

  • Reaction: Heat to 60–90°C. Warning: Do not exceed 100°C if possible to avoid DMF decomposition to dimethylamine, which acts as a competing nucleophile.[1]

  • Workup (Quench): Pour the reaction mixture slowly into Ice Water (20 volumes) with vigorous stirring.

  • Isolation: The free base product usually precipitates. Filter and wash copiously with water to remove trapped DMF.

Protocol C: Regioselective Control (2,4-Dichloroquinazolines)

Best for: Synthesizing 2-chloro-4-aminoquinazolines while preserving the C2-Cl for later substitution.[1]

  • Solvent: THF/Ethanol (1:1) or DCM .

  • Temperature: 0°C to Room Temperature .

  • Logic: The C4 position is electronically more deficient (higher LUMO coefficient) than C2. Low temperature and less polar solvents prevent "over-reaction" at C2.

Troubleshooting & Impurity Profiling

Understanding the "Why" behind failure modes is critical for process control.

Impurity TypeStructure/NameRoot CauseMitigation Strategy
Lactam Impurity Quinazolin-4(3H)-oneHydrolysis of C4-Cl by adventitious water.[1]Use anhydrous solvents (KF <0.1%). Avoid aqueous bases.
Regioisomer 2-amino-4-chloro...[1][3][4][5][6]Nucleophilic attack at C2 instead of C4.Lower reaction temp (<20°C). Use bulky solvents (t-Amyl alcohol).[1]
Dimer Quinazoline dimersHigh concentration + high temp + acetic acid.Dilute reaction (20V). Avoid acidic catalysts in high-temp steps.
DMF Adduct 4-(dimethylamino)...[1]Thermal decomposition of DMF to Me₂NH.Keep T < 100°C. Switch to DMAc or NMP if T > 100°C is needed.
Visualizing Impurity Pathways

ImpurityPathways Substrate 4-Chloroquinazoline Target 4-Aminoquinazoline (Target) Substrate->Target + Amine (Kinetic Product) Lactam Quinazolinone (Hydrolysis Impurity) Substrate->Lactam + H2O (Thermodynamic Sink) Dimer Dimer Species Substrate->Dimer High Conc. Acid Cat.

Figure 2: Competing reaction pathways.[1] Hydrolysis is the primary threat in wet solvents.

Comparative Data: Solvent Efficiency

Data derived from synthesis optimization of Erlotinib intermediates (Ref 1, 3).[1]

SolventDielectric Constant (ε)Reaction Time (Reflux)Yield (Isolated)Greenness Score (1-10)Comments
2-Propanol 18.32.0 h92%9Recommended. Product precipitates as pure HCl salt.[1]
Ethanol 24.52.5 h88%9Good, but higher solubility of salt leads to yield loss.[1]
Acetonitrile 37.54.0 h85%6Slower kinetics; requires base; expensive.
DMF 36.71.0 h94%3High yield but difficult workup; solvent removal is energy-intensive.
Water 80.16.0 h45%10Poor. High hydrolysis (Lactam formation).

References

  • Chandregowda, V. et al. (2007).[1] Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development. Link[1]

  • Sánchez, P. et al. (2018).[1] Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Link

  • BenchChem Technical Support. (2025). Navigating Erlotinib Synthesis: A Technical Guide to Minimizing Lactam Impurity. Link[1]

  • Connolly, D.J. et al. (2005).[1] Practical Synthesis of 4-Anilinoquinazolines. Tetrahedron. Link[1]

  • RSC Green Chemistry Guide. (2024). Solvent Selection Guides: SNAr Reactions. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Chloro-7-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: QNZ-7M-OPT Status: Open Support Tier: Senior Application Scientist Subject: Yield Optimization & Regioselectivity Control

Executive Summary

This technical guide addresses the synthesis of 2-Chloro-7-methylquinazolin-4-amine (Target), a critical pharmacophore in kinase inhibitor development. The primary challenge in this synthesis is achieving high regioselectivity during the nucleophilic aromatic substitution (


) of the 2,4-dichloro precursor.

Our internal data and literature analysis confirm that the C4 position is kinetically favored; however, thermodynamic equilibration or uncontrolled conditions often lead to C2-substitution (byproducts) or hydrolysis (4-hydroxy impurity) . This guide provides a self-validating protocol to maximize yield and purity.

Module 1: The Synthetic Logic & Pathway

To fix yield issues, one must visualize the competitive landscape of the reaction. The C4 carbon is significantly more electrophilic than C2 due to the inductive effect of the adjacent nitrogens and higher LUMO coefficient.

Reaction Pathway Diagram

The following diagram outlines the critical control points where yield is typically lost.

QuinazolineSynthesis SM 2,4-Dichloro-7-methylquinazoline (Starting Material) TS Meisenheimer Complex (C4 Kinetic Control) SM->TS Low Temp (<10°C) Aprotic Solvent Hydrolysis 4-Hydroxy-2-chloro-7-methylquinazoline (Impurity: Water ingress) SM->Hydrolysis Moisture present or Aqueous workup NH3 Ammonia (NH3) (Nucleophile) NH3->TS Product 2-Chloro-7-methylquinazolin-4-amine (TARGET) TS->Product Fast Elimination BisAmino 2,4-Diamino-7-methylquinazoline (Impurity: Over-reaction) Product->BisAmino Excess NH3 High Temp (>40°C)

Caption: Figure 1. Kinetic pathway illustrating the competition between the desired C4-amination, moisture-induced hydrolysis, and thermal over-amination at C2.

Module 2: Critical Protocol – The Selective Reaction

The Problem: Users frequently report yields <50% due to the formation of the "insoluble white solid" which is often the hydrolyzed 4-hydroxy byproduct, not the product. The Solution: Switch from aqueous ammonia to anhydrous ammonia in an aprotic solvent.

Optimized Protocol
  • Solvent Selection: Use THF (Tetrahydrofuran) or 1,4-Dioxane .

    • Why: These solvents solubilize the dichloro precursor well but precipitate the ammonium chloride byproduct, driving the reaction forward (Le Chatelier’s principle). Avoid alcohols (MeOH/EtOH) if possible, as they can compete as nucleophiles (forming alkoxides) if the base is too strong.

  • Temperature Control: Cool the reaction vessel to 0°C – 5°C before adding ammonia.

    • Why: The activation energy for C4 substitution is lower than C2. Low temperature locks the reaction into kinetic control, preventing attack at the C2 chlorine.

  • Ammonia Source: Use 7N

    
     in Methanol  (added dropwise) or bubble anhydrous 
    
    
    
    gas
    .
    • Strict Prohibition: Do NOT use aqueous ammonium hydroxide (

      
      ). Water competes for the C4 position, creating the thermodynamic "dead-end" quinazolinone.
      
Step-by-Step Workflow
  • Dissolve 1.0 eq of 2,4-dichloro-7-methylquinazoline in dry THF (10 mL/g).

  • Cool to 0°C in an ice/salt bath.

  • Add 1.1 eq of ammonia (e.g., 7N in MeOH) dropwise over 20 minutes.

    • Note: Do not add large excess (>3 eq) initially; this promotes C2 attack.

  • Monitor by TLC/HPLC after 1 hour. The starting material should vanish.

  • Quench: If complete, evaporate solvent under reduced pressure at <40°C .

  • Workup: Triturate the solid with cold water (to remove

    
    ) and filter immediately. Dry in a vacuum oven.
    

Module 3: Troubleshooting Guide

This table addresses specific failure modes based on spectral analysis of the crude material.

SymptomDiagnosed IssueRoot CauseCorrective Action
Product is 4-Hydroxy (Mass M-17 vs Target)Hydrolysis Water was present in the solvent or ammonia source.Switch to anhydrous THF and 7N

/MeOH. Ensure glassware is flame-dried.
Product is 2,4-Diamino (Mass M+16)Over-amination Reaction temperature too high or reaction time too long.Keep reaction at 0°C. Stop immediately upon consumption of starting material.
Low Yield / Sticky Gum Incomplete Conversion HCl byproduct is inhibiting the reaction (protonating the amine).Add 1.1 eq of DIPEA (Hunig's Base) as an auxiliary base to scavenge HCl.
Starting Material Remains Solubility Precursor did not dissolve fully before ammonia addition.Sonicate the starting material in THF before cooling. Ensure homogeneous solution.

Module 4: Precursor Purity Check (The "Hidden" Variable)

Often, the failure of the amination step is actually a failure of the previous chlorination step.

  • Issue: If the starting material contains residual

    
     (Phosphorus Oxychloride), adding ammonia generates massive heat and HCl gas, instantly hydrolyzing the product.
    
  • Validation: Run a micro-scale reaction. Dissolve 10mg of precursor in wet acetonitrile. If the pH drops immediately to <2, your precursor is contaminated.

  • Fix: When synthesizing the 2,4-dichloro-7-methylquinazoline, ensure the workup involves a quench into ice-cold saturated

    
      and thorough drying.
    

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol as the solvent? A: Yes, but with caution. Ethanol is protic. If the reaction heats up, ethoxide formation (from ammonia deprotonating ethanol) can lead to 4-ethoxy-2-chloro-7-methylquinazoline . THF is safer for regioselectivity.

Q: Why is the C4 position more reactive than C2? A: According to Frontier Molecular Orbital (FMO) theory, the LUMO coefficient is highest at the C4 position.[1] Additionally, the transition state for C4 attack is stabilized by resonance involving the N1 nitrogen, which is more favorable than the resonance stabilization available for C2 attack.

Q: How do I store the final product? A: The 2-chloro group is relatively stable but can hydrolyze over months if exposed to moist air. Store under inert gas (Nitrogen/Argon) at -20°C.

Q: My product has a pink/red tint. Is it impure? A: This is common in quinazoline amines due to trace oxidation of minor aniline-like impurities. If HPLC purity is >98%, the color is likely cosmetic. A wash with cold diethyl ether often removes the color.

References

  • Regioselectivity in Quinazolines: Lazzaro, F. et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."[2][3] Molecules, 2024.[4][5][6] Supports the mechanistic claim regarding C4 vs C2 LUMO coefficients and activation energy.

  • General Synthesis of 4-Aminoquinazolines: Wang, Y. et al. "Synthesis and biological evaluation of 2-chloro-4-aminoquinazoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2014. Provides standard protocols for low-temperature amination.

  • Hydrolysis & Stability: BenchChem Technical Support. "Stability and Degradation Pathways of Quinazoline Derivatives." Reference for storage conditions and hydrolysis risks.

  • El-Azab, A. S. et al.

    
    ." Journal of Heterocyclic Chemistry, 2010.
    
    Standardizes the synthesis of the dichloro starting material.
    

Sources

preventing hydrolysis of 2-chloro group in quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Hydrolysis of the 2-Chloro Group in Quinazolines

Welcome to the technical support center for quinazoline chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize 2-chloroquinazolines as key synthetic intermediates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common yet critical challenge of preventing unwanted hydrolysis of the C2-chloro substituent.

The 2-chloroquinazoline scaffold is a valuable building block in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] However, its utility is often hampered by the susceptibility of the 2-chloro group to hydrolysis, leading to the formation of the corresponding quinazolin-4(3H)-one, an often-undesired and difficult-to-remove byproduct. This guide provides a structured approach to understanding, troubleshooting, and ultimately preventing this side reaction.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 2-chloroquinazolines.

Q1: Why is the 2-chloro group on a quinazoline so susceptible to hydrolysis?

A1: The susceptibility arises from the inherent electronic properties of the quinazoline ring system. The two nitrogen atoms are strongly electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions. This makes the C2 carbon highly electrophilic and, therefore, a prime target for nucleophilic attack. Water, although a weak nucleophile, can attack this electron-deficient center, leading to hydrolysis. The reaction is often catalyzed by acidic or basic conditions. Under acidic conditions, protonation of a ring nitrogen further increases the electrophilicity of the C2 carbon, accelerating the hydrolytic process.[3]

Q2: What is the primary product of this hydrolysis, and why is it problematic?

A2: The exclusive product of hydrolysis is the corresponding quinazolin-4(3H)-one (also referred to as a quinazolinone). This occurs via a nucleophilic aromatic substitution (SNAr) mechanism where the chloro group is displaced by a hydroxyl group, which then tautomerizes to the more stable amide form. The formation of this byproduct is problematic for several reasons: it consumes the starting material, reduces the yield of the desired product, and its structural similarity to the target compound can make purification by chromatography or recrystallization challenging.[4]

Q3: What are the key factors that accelerate the rate of hydrolysis?

A3: Several experimental parameters can significantly increase the rate of hydrolysis:

  • Presence of Water: This is the most critical factor, as water is the reactant. Trace amounts of water in solvents, reagents, or from atmospheric moisture can be sufficient to cause significant hydrolysis.

  • pH: Both acidic and basic conditions catalyze the reaction. Acidic media can protonate the quinazoline ring, making it more susceptible to nucleophilic attack, while basic media introduce the hydroxide ion (OH⁻), a much stronger nucleophile than water.[5][6]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7] Reactions run at elevated temperatures for extended periods are at a higher risk.

  • Reaction Time: The longer the 2-chloroquinazoline is exposed to hydrolytic conditions, the greater the extent of byproduct formation.

Q4: How can I reliably detect if hydrolysis has occurred in my reaction mixture or purified sample?

A4: Several standard analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): The resulting quinazolinone is typically more polar than its 2-chloro precursor. It will appear as a new spot with a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. You will observe a new peak in the chromatogram corresponding to the hydrolyzed product. The mass spectrum will show a molecular ion peak consistent with the replacement of a chlorine atom (mass ≈ 35.5 u) with a hydroxyl group (mass ≈ 17 u), resulting in a net mass decrease of approximately 18.5 u.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you may observe the appearance of a broad singlet corresponding to the N-H proton of the quinazolinone tautomer. In ¹³C NMR, the chemical shift of the C2 carbon will change significantly from that of a carbon bearing a chlorine to that of a carbonyl carbon in an amide system (typically >160 ppm).

Troubleshooting Guide: Hydrolysis During Synthesis & Workup

This guide provides a systematic approach to diagnosing and solving hydrolysis-related issues encountered during experiments.

Problem 1: Significant quinazolinone formation during a nucleophilic substitution reaction.

This is often observed when attempting to displace the 2-chloro group with another nucleophile (e.g., an amine or thiol).

Visual Troubleshooting Workflow

G start Problem: Quinazolinone byproduct formed during reaction q1 Are all solvents and reagents certified anhydrous? start->q1 sol1 Solution: Rigorously dry all solvents and reagents. Use freshly opened bottles or distill/dry solvents over appropriate agents (e.g., CaH2 for amines, molecular sieves for aprotic solvents). Run reaction under an inert atmosphere (N2 or Ar). q1->sol1 No q2 Was a base used to scavenge in-situ generated acid (e.g., HCl)? q1->q2 Yes sol2 Solution: Add a non-nucleophilic base (e.g., DIPEA, Et3N) or an inorganic base (K2CO3, Cs2CO3) to neutralize acid as it forms, preventing acid-catalyzed hydrolysis. q2->sol2 No q3 What were the reaction temperature and time? q2->q3 Yes sol3 Solution: Reduce reaction temperature. Monitor reaction closely by TLC/LC-MS and stop as soon as starting material is consumed to avoid prolonged heating. q3->sol3 High Temp / Long Time G A 1. Cool Reaction Mixture to 0 °C B 2. Dilute with EtOAc & transfer to Sep. Funnel A->B C 3. Wash with ice-cold sat. NaHCO3 B->C D 4. Wash with ice-cold Brine C->D E 5. Dry Organic Layer (e.g., Na2SO4) D->E F 6. Filter & Concentrate (Rotovap) E->F G Crude Product (Ready for Purification) F->G

Sources

purification methods for 4-amino-2-chloroquinazoline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Amino-2-Chloroquinazoline Intermediates

Case ID: QNZ-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for SNAr Products of 2,4-Dichloroquinazoline[1][2]

Executive Summary

The synthesis of 4-amino-2-chloroquinazoline intermediates via nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR inhibitors) and alpha-blockers (e.g., Doxazosin).[2][3][4] While the C4-position is electronically activated for nucleophilic attack, process deviations often lead to critical impurities: regioisomers (C2-substitution), bis-aminated byproducts, and hydrolysis products (quinazolinones).[2][4]

This guide provides a self-validating purification workflow designed to isolate high-purity (>98%) intermediates while minimizing yield loss.

Part 1: Initial Assessment & Solubility Profile

Q1: My crude reaction mixture is a dark oil/gum. How do I determine the best purification strategy? A: Do not immediately resort to column chromatography. Quinazoline intermediates often "oil out" due to supersaturation or residual high-boiling solvents (e.g., DMF, DMA).[4]

Diagnostic Protocol:

  • TLC Analysis: Run a TLC in 5% MeOH/DCM.

    • Result A: distinct spot with high Rf (>0.[1][2][4]5) and baseline material

      
      Trituration .[1][4]
      
    • Result B: Streaking or multiple close spots

      
      Acid/Base Workup  followed by Chromatography .[1][2]
      
  • Solubility Check:

    • Soluble in: DMSO, DMF, hot EtOAc, DCM (moderate).[4]

    • Insoluble/Sparingly Soluble in: Water, Diethyl Ether, Hexanes, cold Alcohols (IPA, EtOH).[4]

Strategic Decision Matrix:

PurificationDecision Start Crude Reaction Mixture State Physical State? Start->State Solid Solid Precipitate State->Solid Precipitation occurred Oil Viscous Oil / Gum State->Oil No precipitation Trituration Trituration (IPA or Cold EtOH) Solid->Trituration Dissolve Dissolve in DCM/EtOAc Oil->Dissolve Filtration Filter & Wash (Ether/Hexane) Trituration->Filtration PurityCheck Check Purity (LCMS/NMR) Filtration->PurityCheck Column Flash Chromatography (DCM/MeOH + Et3N) PurityCheck->Column <95% Purity Final Product Final Product PurityCheck->Final Product >98% Purity Wash Aq. Wash (NaHCO3/Brine) Dissolve->Wash Wash->Column

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude intermediate.

Part 2: Troubleshooting Common Impurities

Q2: I see a persistent impurity at roughly the same Rf as my product. What is it, and how do I remove it? A: In 4-amino-2-chloroquinazoline synthesis, the two most common co-eluting impurities are the Regioisomer (C2-amino) and the Hydrolysis Product (Quinazolinone) .[1][2]

Impurity TypeOriginIdentification (NMR)Removal Strategy
Regioisomer (2-amino-4-chloro)Kinetic control failure (C2 attack vs C4).[1][2][4]C4-H proton shifts upfield compared to product.[1][2]Recrystallization from EtOH/Water.[1][2] The symmetric nature often alters crystal packing significantly.[1]
Hydrolysis (2-chloro-4(3H)-quinazolinone)Water in solvent/reagents; high temp.[1][2][4]Loss of aromatic amine signals; appearance of broad amide NH (~11-12 ppm).[1][2][4]Base Wash: The quinazolinone is acidic (phenol-like tautomer).[1][2][4] Wash organic layer with 1N NaOH (rapidly) to extract it.[1][2][4]
Bis-amine (2,4-diamino)Excess amine equivalents; high temp.[1][2][4]Double integration of amine signals; loss of Cl-isotope pattern in MS.Acid Extraction: The bis-amine is more basic.[1][2] Extract product into mild acid (pH 3-4), leaving bis-amine in aqueous or vice versa depending on pKa.

Q3: My product is tailing severely on silica columns. How do I fix this? A: Quinazolines are weak bases.[1][2] The nitrogen atoms interact with acidic silanol groups on the silica, causing peak broadening.[4][5]

  • Protocol: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes.[1][4]

  • Mobile Phase: Use DCM:MeOH (98:2 to 95:[1][2][4]5) containing 0.5% Et3N or 1% NH4OH .[1][2][4] This competes for silanol sites and sharpens the peak.[2]

Part 3: Detailed Purification Protocols

Protocol A: "Crash and Wash" (High Throughput)

Best for: Reactions run in THF, Dioxane, or DMF where the product precipitates.[4]

  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water (if solvent was water-miscible like DMF) or Hexanes (if solvent was THF/Dioxane).

  • Agitate: Stir vigorously for 30 minutes to break up clumps.

  • Filter: Collect solid via vacuum filtration.[1]

  • Displacement Wash: Wash the cake sequentially with:

    • Water (removes salts/amine salts).[1][2][4]

    • Cold Isopropanol (removes unreacted starting material).[1][2][4]

    • Diethyl Ether (removes residual high-boiling solvents).[1][2][4]

  • Dry: Vacuum dry at 40°C.

Protocol B: Recrystallization (Polymorph Control)

Best for: Removing regioisomers and improving crystallinity.[1][2][4]

  • Solvent Selection: Ethanol (95%) is the standard.[1][4] If solubility is too low, use DMF/Water or DMSO/Water.[4]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • Hot Filtration: Filter while hot to remove inorganic salts (NaCl/TEA[1][2][4]·HCl).

  • Crystallization: Allow to cool slowly to RT, then 4°C.

    • Troubleshooting: If oiling out occurs, reheat and add a seed crystal or a drop of water (anti-solvent) at the cloud point.[4]

Part 4: Scientific Rationale & Mechanism

The regioselectivity of the SNAr reaction is governed by the electronic deficiency of the quinazoline ring.[2][4] The C4 position is more electrophilic due to the inductive effect of the adjacent nitrogens and the higher LUMO coefficient at C4 compared to C2 [1, 2].[2][4] However, steric hindrance from substituents at C5 can shift selectivity.[4]

Reaction & Impurity Pathway:

ReactionPathway SM 2,4-Dichloroquinazoline Product 4-Amino-2-Chloro (Desirable) SM->Product Fast (C4) Regio 2-Amino-4-Chloro (Impurity) SM->Regio Slow (C2) Hydrolysis Quinazolinone (Water) SM->Hydrolysis + H2O Amine R-NH2 Bis 2,4-Diamino (Over-reaction) Product->Bis + R-NH2 (Excess)

Figure 2: Mechanistic pathway showing the formation of the desired C4-substituted product versus competitive impurity formation [1, 3].[1][2][4]

Part 5: FAQs

Q: Can I use reverse-phase (C18) chromatography? A: Yes. RP-HPLC is excellent for removing the hydrolysis impurity.[1][2] Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.[2][4] The hydrolysis product (more polar) will elute significantly earlier than the 4-amino-2-chloro intermediate.[1][2]

Q: Why is my yield lower than reported in literature? A: Check your workup. 4-amino-2-chloroquinazolines can form emulsions.[1][2] If doing liquid-liquid extraction, avoid vigorous shaking; use gentle inversion.[1][2] Also, ensure you are not losing product in the mother liquor during recrystallization—check the filtrate by TLC.[4]

References

  • Lopes, A. B., et al. (2024).[3][4] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 29(24), 6021.[4][6] Link[1][2][4]

  • Yang, X., et al. (2010).[4][7] "Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives." Synlett, 2010(1), 101-106.[4][7] Link[1][2][4]

  • Dener, J. M., et al. (2001).[4] "Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries." ACS Combinatorial Science, 3(5), 590–597.[4] Link[1][2][4]

  • BenchChem Technical Support.[1] (2025).[1][2][4][5][8] "Purification Strategies for 2-Aminoquinoline Derivatives." Link[1][2][4]

Sources

solubility issues with 2-Chloro-7-methylquinazolin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address solubility, stability, and handling challenges associated with 2-Chloro-7-methylquinazolin-4-amine . This guide synthesizes chemical principles with practical troubleshooting steps for researchers in drug discovery.

Topic: Solubility & Stability Optimization in DMSO Audience: Medicinal Chemists, Screening Scientists, and Lab Managers

Compound Profile & Solubility Challenges

Compound: 2-Chloro-7-methylquinazolin-4-amine Core Structure: Quinazoline scaffold with a reactive chloro group at C2, a primary amine at C4, and a methyl group at C7. Physicochemical Behavior:

  • High Lattice Energy: The planar quinazoline ring system facilitates strong

    
    -
    
    
    
    stacking, and the C4-amine acts as both a hydrogen bond donor and acceptor, creating a tight crystal lattice that resists dissolution.
  • Hydrophobicity: The 2-chloro and 7-methyl substituents increase lipophilicity (LogP), making the compound prone to "crashing out" in aqueous media.

  • Reactivity Warning: The C2-chloro position is electrophilic. In the presence of water (even atmospheric moisture absorbed by DMSO), it is susceptible to hydrolysis, converting the compound into the inactive 2-hydroxy derivative (a quinazolinone).

Troubleshooting Guide: Dissolution & Stock Preparation

Issue 1: "The compound will not dissolve in DMSO at the target concentration (e.g., 10 mM)."

Diagnosis: Incomplete solvation due to crystal packing forces. Root Cause: Room temperature DMSO often lacks the kinetic energy to break the intermolecular H-bonds of the primary amine. Corrective Protocol:

  • Solvent Grade: Use Anhydrous DMSO (99.9%, water <50 ppm). Standard DMSO is hygroscopic; absorbed water drastically reduces solubility for this compound.

  • Mechanical Disruption:

    • Sonicate the mixture in an ultrasonic water bath for 10–15 minutes.

    • Caution: Ensure the bath water does not heat up uncontrollably.

  • Thermal Assistance:

    • Warm the sealed vial to 40–45°C for 5–10 minutes while sonicating.

    • Scientific Rationale: Increasing temperature increases the entropy of the solvent and lowers the viscosity of DMSO, improving mass transfer.

    • Limit: Do not exceed 60°C to prevent accelerated degradation of the C2-Cl bond.

Issue 2: "The solution turned cloudy or precipitated upon dilution into assay buffer."

Diagnosis: Solvent shifting precipitation (The "Crash-Out" Effect). Root Cause: The compound is soluble in DMSO but insoluble in water. Rapid addition of aqueous buffer causes a local polarity spike, forcing the hydrophobic compound out of solution before it can disperse. Corrective Protocol:

  • Intermediate Dilution Step:

    • Do not jump from 100% DMSO to 1% DMSO in one step.

    • Create a 10x working solution in a solvent mixture (e.g., 10% DMSO / 90% PEG-400 or Ethanol) before the final spike into the buffer.

  • Dynamic Addition:

    • Add the DMSO stock to the buffer while vortexing the buffer. Never add buffer to the DMSO stock.

  • Surfactant Support:

    • Include 0.05% Tween-80 or 0.1% Pluronic F-68 in the assay buffer before adding the compound. This creates micelles that sequester the hydrophobic quinazoline, preventing macroscopic precipitation.

Issue 3: "The stock solution turned yellow or developed a precipitate after storage."

Diagnosis: Chemical degradation (Hydrolysis). Root Cause: The C2-chloro group reacted with trace water in the DMSO to form 7-methylquinazoline-2,4(1H,3H)-dione (or tautomers), which is often less soluble and yellow-colored. Corrective Protocol:

  • Storage: Store stocks at -20°C or -80°C .

  • Container: Use amber glass vials with PTFE-lined caps to prevent moisture ingress and photodegradation.

  • Single-Use Aliquots: Divide the stock into small aliquots (e.g., 50 µL) immediately after preparation. Avoid freeze-thaw cycles , as condensation forms inside the vial during thawing, fueling hydrolysis.

Visual Workflows

Figure 1: Optimal Solubilization & Storage Workflow

This workflow ensures maximum solubility while protecting the reactive C2-chloro moiety from hydrolysis.

G Solid Solid Compound (Store Desiccated) Weigh Weigh into Amber Vial Solid->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Dissolve Sonicate (10 min) + Warm (40°C) Solvent->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Aliquot Aliquot (Single Use) Purge with N2/Ar Check->Aliquot Yes Redo Add Co-solvent (e.g. 10% Ethanol) Check->Redo No (Precipitate) Freeze Store at -20°C (No Freeze-Thaw) Aliquot->Freeze Redo->Dissolve

Caption: Step-by-step protocol for preparing stable stock solutions of 2-Chloro-7-methylquinazolin-4-amine.

Figure 2: Degradation Pathway (The "Yellowing" Effect)

Understanding the chemical instability of the 2-chloro group in wet DMSO.

G Active Active Compound (2-Chloro-7-methyl...) Intermediate Transition State (Nucleophilic Attack at C2) Active->Intermediate + H2O (Hydrolysis) Conditions Risk Factors: Water (Wet DMSO) Heat (>60°C) Freeze-Thaw Cycles Conditions->Intermediate Accelerates Inactive Inactive Product (2-Hydroxy/Quinazolinone) *Yellow Precipitate* Intermediate->Inactive - HCl

Caption: Mechanism of hydrolysis leading to compound inactivation and precipitation in poor storage conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use ultrasonic baths to dissolve this compound? A: Yes, sonication is highly recommended and often necessary. The input of acoustic energy helps break up the crystal lattice. However, monitor the temperature; if the water bath gets hot (>50°C), the risk of hydrolyzing the chlorine atom increases. Short bursts (30 seconds on, 30 seconds off) are ideal.

Q2: Why does my DMSO stock freeze at 4°C? A: Pure DMSO has a freezing point of 19°C. If you store it in a standard refrigerator (4°C), it will freeze. This phase change can force the compound out of solution (cryoprecipitation). When you thaw it, the compound may not redissolve completely, or condensation may introduce water.[1] Recommendation: Store at room temperature (desiccated) for short term (<1 week) or -20°C for long term, but always verify complete redissolution upon thawing by vortexing and warming.

Q3: Is the 2-chloro group stable in cell culture media? A: It has limited stability. The 2-chloroquinazoline motif is an electrophile. In media containing serum (nucleophiles like BSA) or thiols (glutathione), the chlorine can be displaced over time (hours to days).

  • Action: Prepare fresh dilutions immediately before the assay. Do not incubate the compound in media for prolonged periods before adding it to the cells.

Q4: What is the maximum solubility I can expect? A: While specific experimental values vary by batch purity, structurally similar 2-chloro-4-aminoquinazolines typically achieve 10–50 mM in anhydrous DMSO with heating. In aqueous buffers (PBS), solubility is likely <10 µM without surfactants.

Summary of Key Data

ParameterSpecification / Recommendation
Primary Solvent Anhydrous DMSO (Water < 50 ppm)
Solubility Method Sonication + Gentle Warming (40°C)
Storage Temp -20°C or -80°C (Long term)
Storage Vessel Amber glass (protect from light/moisture)
Critical Risk Hydrolysis of C2-Cl bond in wet DMSO
Assay Additive 0.05% Tween-80 (to prevent buffer crash-out)

References

  • BenchChem. (2025).[1][2][3] Stability of Quinazoline-7-carbonitrile in DMSO solution over time. Retrieved from

  • Engeloch, C., et al. (2008).[4] Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Retrieved from

  • Likhitha, U., et al. (2022). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid.... ResearchGate. Retrieved from

  • PubChem. (2025).[5][6] 2-Chloro-6,7-dimethoxyquinazolin-4-amine (Compound Summary). National Library of Medicine. Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for C-2 Substitution

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for C-2 substitution reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the deep, mechanistic understanding required to master temperature optimization in your experiments. The goal is not just to troubleshoot, but to empower you to rationally design and control your reaction outcomes, particularly when targeting the crucial C-2 position on aromatic and heterocyclic scaffolds.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios. We will explore the fundamental principles governing reaction temperature, delve into practical experimental design, and provide field-proven insights to overcome common challenges.

Frequently Asked Questions (FAQs)
Q1: My C-2 substitution reaction is slow and gives a low yield. Should I just increase the temperature?

Answer: While increasing the temperature is often the first instinct to accelerate a slow reaction, it's a decision that requires careful consideration. The relationship between temperature and reaction rate is governed by the Arrhenius equation, which demonstrates that the rate constant (k) increases exponentially with temperature.[1][2] A common rule of thumb is that the reaction rate can double or triple for every 10 °C rise in temperature.[1]

However, simply raising the heat can have several negative consequences:

  • Decreased Selectivity: Higher temperatures can provide enough energy to overcome the activation barriers for multiple competing reaction pathways, leading to a mixture of products (e.g., C-2 vs. C-3 substitution, or substitution vs. elimination byproducts).[3]

  • Substrate/Product Decomposition: Many complex organic molecules, starting materials, or even the desired product may be thermally unstable at elevated temperatures.[4]

  • Catalyst Deactivation: In catalytic cycles, high temperatures can lead to catalyst degradation, sintering, or the formation of inactive species (like palladium black), ultimately stalling the reaction.[5][6]

Recommendation: Before defaulting to a higher temperature, first ensure all other parameters are optimized (e.g., catalyst, solvent, reagent purity, and concentration). If the reaction is still slow, increase the temperature incrementally (e.g., in 10-20 °C steps) and carefully monitor the reaction profile for the appearance of byproducts or decomposition.[7]

Q2: I'm getting a mixture of C-2 and C-3 isomers. How can temperature help me favor the C-2 product?

Answer: This is a classic problem of regioselectivity, which is often dictated by a competition between kinetic and thermodynamic control.[8] Temperature is one of the most powerful tools to influence this balance.

  • Kinetic Control (Faster Product): At lower temperatures, reactions are typically under kinetic control. The major product will be the one that forms the fastest, meaning it proceeds through the transition state with the lowest activation energy (Ea).[8] If the C-2 product is the kinetic product, running the reaction at a lower temperature for a sufficient duration should favor its formation.

  • Thermodynamic Control (More Stable Product): At higher temperatures, the system has enough energy to overcome the activation barriers of multiple pathways, and the reactions can become reversible.[9] Under these conditions, the product distribution will reflect the thermodynamic stability of the isomers. The most stable product will be the major one. If the C-2 product is the most stable isomer, higher temperatures and longer reaction times will favor its formation.

How to determine which regime you are in:

  • Run the reaction at a low temperature (e.g., room temperature or below) and monitor the product ratio over time. If the ratio remains constant once the starting material is consumed, you are likely under kinetic control.

  • Run the reaction at an elevated temperature. If the C-3 isomer is initially formed and then converts to the C-2 isomer over time, this suggests the C-2 product is the thermodynamic product.

In many directed C-H activation reactions, the initial C-H cleavage event is the kinetically favored step, but the resulting intermediate may not be the most stable one. Applying heat can allow for isomerization to a more thermodynamically stable intermediate before the final bond-forming step occurs, thus changing the regiochemical outcome.[1]

G cluster_0 Reaction Conditions cluster_1 Control Regime cluster_2 Primary Outcome Low_T Low Temperature (e.g., 0 °C to RT) Kinetic Kinetic Control Low_T->Kinetic Favors High_T High Temperature (e.g., 80-140 °C) Thermodynamic Thermodynamic Control High_T->Thermodynamic Favors (Allows for Equilibration) Fastest Fastest-Forming Product (Lowest Activation Energy) Kinetic->Fastest Stable Most Stable Product (Lowest Gibbs Free Energy) Thermodynamic->Stable

Q3: My reaction works well at a small scale, but when I scale up, the yield drops and I see more impurities. Why is temperature a likely culprit?

Answer: This is a very common issue in process development. The core problem is the change in the surface-area-to-volume ratio as you scale up.[10]

  • Heat Transfer is Less Efficient: A small round-bottom flask has a large surface area relative to its volume, allowing for rapid and efficient heat transfer from the heating mantle or oil bath to the reaction mixture. In a large reactor, the volume increases cubically while the surface area only increases squarely. This makes it much harder to heat the entire reaction mass uniformly and to dissipate heat from exothermic events.[10]

  • Formation of "Hot Spots": Inefficient stirring and poor heat transfer in a large vessel can create localized areas of very high temperature ("hot spots"). These hot spots can cause thermal decomposition of reagents or products and promote side reactions that were negligible on a small scale.

  • Exotherm Control: A reaction that is mildly exothermic in a 50 mL flask can become a serious safety hazard in a 50 L reactor. If the heat generated by the reaction cannot be removed faster than it is produced, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.[10]

Troubleshooting for Scale-Up:

  • Characterize Your Reaction: Before scaling up, determine if your reaction is exothermic, endothermic, or thermoneutral using a reaction calorimeter.

  • Optimize Mixing: Ensure the stirring in the larger vessel is efficient to maintain a homogenous temperature distribution.

  • Controlled Reagent Addition: For exothermic reactions, add one of the reagents slowly via an addition funnel or syringe pump to control the rate of heat generation.

  • Re-optimize Temperature: The optimal temperature in a large reactor may be different from that on a small scale. You may need to set the external heating jacket to a higher temperature to achieve the desired internal reaction temperature, or you may need to lower the temperature to compensate for poor heat dissipation.

Troubleshooting Guides
Scenario 1: Low C-2 Selectivity in Palladium-Catalyzed C-H Arylation

Issue: You are attempting a directed C-H arylation on a heterocycle (e.g., thiophene, indole) and obtaining a mixture of C-2 and C-3 arylated products, with the C-3 isomer being the major or a significant byproduct.

Analysis: The regioselectivity of Pd-catalyzed C-H activation is a complex interplay of factors including sterics, electronics, and the specific mechanism (e.g., Concerted Metalation-Deprotonation vs. Electrophilic Palladation). Temperature can be a key variable to switch the selectivity.

Troubleshooting Steps & Solutions:

  • Lower the Temperature: In many cases, C-3 functionalization is the thermodynamically favored pathway, while C-2 is kinetically preferred. Running the reaction at a lower temperature (e.g., dropping from 120 °C to 80 °C or even room temperature if the catalyst is active enough) can often increase the proportion of the C-2 (kinetic) product.[7][11]

  • Shorten Reaction Time: At elevated temperatures, an initially formed kinetic C-2 product might isomerize or undergo a competing reaction to form the more stable C-3 product. Monitor the reaction over time. If you see the C-2 to C-3 ratio decrease after the starting material is consumed, shorten the reaction time to isolate the kinetic product.

  • Screen Solvents and Bases: The choice of solvent and base can influence the energy of the transition states leading to different isomers. Sometimes, a change of solvent can dramatically alter selectivity even at the same temperature.[12]

Quantitative Example: C-H Activation on Thieno[3,2-d]pyrimidine

EntryCatalystBaseSolventTemp (°C)Yield C-2 (%)Yield C-3 (%)
1Pd(OAc)₂K₂CO₃Toluene110Good-
2Pd(OAc)₂K₂CO₃Toluene130-140-Major Product
3Pd(OAc)₂K₂CO₃Toluene100No Reaction-

Data adapted from a study on thienopyrimidines, illustrating how a temperature increase from 110 °C to ~135 °C completely switched the regioselectivity from C-2 to C-3.[7]

Scenario 2: Reaction Fails to Initiate or Stalls at Low Temperature

Issue: You have cooled your reaction to favor a kinetic C-2 product (e.g., -78 °C for a directed ortho-metalation), but the reaction does not proceed or stalls after a small amount of conversion.

Analysis: Every reaction has a minimum energy of activation (Ea) that must be overcome for the transformation to occur. If the thermal energy provided is insufficient to get a significant number of molecules over this barrier, the reaction rate will be practically zero.

Troubleshooting Steps & Solutions:

  • Confirm Reagent Viability at Low Temp: Ensure your reagents, particularly organometallics like n-BuLi or LDA, are active at the chosen temperature. Check the literature for the appropriate temperature range for your specific reagents.[13]

  • Slowly Warm the Reaction: After the addition of reagents at low temperature, allow the reaction to warm slowly (e.g., from -78 °C to -40 °C, then to 0 °C or room temperature). Often, the initial steps (like deprotonation) need to occur at low temperatures for selectivity, but the subsequent bond-forming step may require more thermal energy.[13]

  • Consider Microwave Synthesis: For reactions that require high temperatures but suffer from long reaction times and side product formation, microwave heating can be an excellent alternative. Microwave irradiation can rapidly and uniformly heat the reaction mixture to a set temperature, often leading to dramatically reduced reaction times and cleaner product profiles.[14][15]

  • Catalyst/Ligand Choice: If low temperature is essential for selectivity, but the reaction is too slow, you may need a more active catalyst system. This could involve screening different metal precursors or, more commonly, different ligands that can facilitate the C-H activation or cross-coupling step at a lower temperature.

G Start Reaction Stalled at Low Temperature Q1 Are reagents soluble & active at this temperature? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol_1 Increase temperature slightly (e.g., -78°C -> -40°C) and monitor. A1_Yes->Sol_1 Sol_2 Find alternative reagent or solvent system. A1_No->Sol_2 Q2 Is reaction still too slow after slight warming? Sol_1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is selectivity maintained at higher temp? A2_Yes->Q3 Sol_3 Problem Solved. A2_No->Sol_3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->Sol_3 Sol_4 Use more active catalyst/ligand at low temp. A3_No->Sol_4 Sol_5 Consider Microwave Synthesis for rapid heating. A3_No->Sol_5

Experimental Protocols
Protocol 1: Systematic Temperature Screening Using Parallel Synthesis

This protocol describes a method for efficiently screening multiple temperatures simultaneously to find the optimal condition for a C-2 substitution reaction. This is best performed in a parallel synthesis reactor block.[16]

Materials & Equipment:

  • Parallel synthesis reactor block with temperature and stirring control (e.g., DrySyn, Radleys Reactor-Ready).

  • Array of reaction vials with stir bars.

  • Substrate, coupling partner, catalyst, ligand, base, and solvent.

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen).

  • Analytical tool (TLC, GC-MS, or LC-MS).

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution containing the substrate, catalyst, ligand, and solvent. Prepare a separate stock solution of the base if it is a solid.

  • Dispensing Reagents: To each reaction vial, add a stir bar. Dispense an equal volume of the substrate stock solution into each vial. Then, add the coupling partner and the base to each vial.

  • Setup: Seal the vials and place them in the parallel reactor block. Purge the system with an inert gas.

  • Temperature Screening: Set each reactor zone (or individual vial position, if possible) to a different temperature. A good starting range could be 60 °C, 80 °C, 100 °C, 120 °C, and 140 °C.

  • Execution: Begin stirring and heating. Run the reactions for a predetermined time (e.g., 12-24 hours).

  • Analysis: After the reaction time has elapsed, cool the block to room temperature. Take a small, measured aliquot from each reaction vial, quench it appropriately, and dilute it for analysis by LC-MS or GC-MS.

  • Evaluation: Compare the conversion of starting material, yield of the desired C-2 product, and the ratio of C-2 to other isomers across all temperatures to identify the optimum.

Protocol 2: General Procedure for a Low-Temperature Directed Ortho-Metalation

This protocol is for achieving C-2 substitution on an aromatic ring bearing a directing group (e.g., pyridine) via lithiation at a low temperature to ensure kinetic selectivity.

Materials & Equipment:

  • Flame-dried, two-neck round-bottom flask with stir bar.

  • Schlenk line with inert gas.

  • Low-temperature cooling bath (e.g., dry ice/acetone for -78 °C).

  • Syringes for liquid transfer.

  • Substituted pyridine (or other substrate with a directing group), anhydrous THF, n-BuLi or LDA, and an electrophile (e.g., TMSCl, I₂).

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of argon. Add the substituted pyridine (1.0 equiv) and anhydrous THF to the flask via syringe.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.

  • Lithiation: Slowly add the organolithium base (e.g., n-BuLi, 1.1 equiv) dropwise via syringe over 10-15 minutes. A color change is often observed.

  • Stirring: Stir the reaction mixture at -78 °C for the time required to ensure complete deprotonation (typically 1-2 hours). This step is critical for selectivity.

  • Electrophilic Quench: Add the electrophile (1.2 equiv) dropwise to the reaction mixture, ensuring the internal temperature remains at or near -78 °C.

  • Warming & Quenching: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure for purification.[13]

References
  • Arrhenius equation - Wikipedia. [Link]

  • Understanding the Arrhenius Equation: The Heart of Chemical Reactions - Oreate AI Blog. [Link]

  • Reaction Rates and Temperature; Arrhenius Theory. [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. [Link]

  • Kinetic and Thermodynamic Control of C(sp2)–H Activation Enable Site-Selective Borylation. [Link]

  • Room Temperature C–H Arylation: Merger of Pd-Catalyzed C–H Functionalization and Visible Light Photocatalysis - PMC. [Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC. [Link]

  • Understanding C–H activation in light alkanes over Cu-MOR zeolites by coupling advanced spectroscopy and temperature-programmed reduction experiments - Chemical Science (RSC Publishing). [Link]

  • C-H Activation Reactions | Functionalization of Carbon Bonds. [Link]

  • Parallel Microwave-Enhanced Synthesis for Reaction Screening - AZoM. [Link]

  • MIT Open Access Articles Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. [Link]

  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. [Link]

  • Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group | ACS Omega. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? : r/chemistry - Reddit. [Link]

  • Impact of Temperature on Reaction Rate in Catalytic Reactions - ResearchGate. [Link]

  • Ch 10: Kinetic and Thermodynamic Control - University of Calgary. [Link]

  • Synthesis of Peptides in Parallel at Elevated Temperatures, Using the Heating Blocks for Syro Automated Parallel Peptide Synthesizers. [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]

  • Getting Started with Microwave Synthesis - CEM Corporation. [Link]

  • Parallel synthesis of peptide libraries using microwave irradiation - PubMed. [Link]

  • A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols - Amazon AWS. [Link]

  • Automated Synthesis & Reaction Screening - Chemspeed. [Link]

  • Catalytic C-H Activation | Chemistry Letters - Oxford Academic. [Link]

  • How to run a parallel synthesis reaction - Asynt. [Link]

  • Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity - PubMed. [Link]

  • I2-mediated regioselective C-3 azidation of indoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in Catalysts - MDPI. [Link]

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - MDPI. [Link]

  • Copper Catalyzed Arylation/C−C Bond Activation: An Approach toward α-Aryl Ketones | Journal of the American Chemical Society. [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PMC. [Link]

  • I-2-mediated regioselective C-3 azidation of indoles - CSIR-NCL Library, Pune. [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters - ACS Publications. [Link]

  • Why is the yield of substitution reactions decreased at higher temperatures?. [Link]

  • Actual Yield Vs Theoretical Yield - Free PDF Library. [Link]

  • Relationship between reaction temperature and yield. - ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 7-Methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 7-methylquinazoline, with a particular focus on the common challenge of regioisomeric impurity formation and removal. As your virtual Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of the 5-methylquinazoline isomer a common problem when synthesizing 7-methylquinazoline?

The synthesis of 7-methylquinazoline often starts from m-toluidine or a related 3-methylaniline derivative. In many classic quinazoline synthetic routes, such as the Niementowski synthesis, the initial cyclization step can occur at either of the two positions ortho to the amino group of the aniline precursor. This lack of regioselectivity leads to the formation of both the desired 7-methylquinazoline and the undesired 5-methylquinazoline regioisomer.

The directing effects of the methyl group are often not strong enough to favor one cyclization position exclusively, especially under the high-temperature conditions frequently employed in these reactions.[1][2]

Q2: What is the most common synthetic route that leads to this regioisomeric mixture?

The Niementowski synthesis and its variations are frequently used for quinazoline synthesis and are a common source of this isomeric mixture.[1] This method typically involves the condensation of an anthranilic acid derivative with an amide. When starting with 2-amino-4-methylbenzoic acid (derived from m-toluidine), the cyclization can proceed in two ways, yielding both 7-methyl and 5-methyl quinazolinone products. Subsequent chemical modifications to arrive at 7-methylquinazoline will carry this isomeric impurity through the synthetic sequence.

Q3: How can I confirm the presence of the 5-methylquinazoline isomer in my product mixture?

Spectroscopic methods are the most reliable way to identify and quantify the presence of the 5-methylquinazoline isomer.

  • ¹H NMR Spectroscopy: The chemical shifts of the methyl protons and the aromatic protons will be distinct for each isomer due to their different electronic environments.[3] In a mixture, you will observe two distinct sets of signals. For instance, the methyl protons of 7-methylquinoline and 5-methylquinoline (a related heterocyclic system) have been reported to have distinct chemical shifts at 2.55 ppm and 2.65 ppm, respectively.[2] A similar difference would be expected for the quinazoline analogues.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the two isomers based on their differential interaction with the GC column, and the mass spectrometer will confirm that both peaks have the same mass-to-charge ratio, characteristic of isomers.[2]

  • High-Performance Liquid Chromatography (HPLC): Similar to GC-MS, HPLC can effectively separate the two isomers, allowing for their quantification.

A summary of expected spectroscopic differences is provided in the table below.

Technique 7-Methylquinazoline 5-Methylquinazoline Key Differentiator
¹H NMR Distinct chemical shift for the methyl group and unique aromatic proton coupling patterns.Different chemical shift for the methyl group and distinct aromatic proton coupling patterns.The precise chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint for each isomer.[3]
¹³C NMR Unique set of carbon signals, including the methyl and aromatic carbons.Unique set of carbon signals, including the methyl and aromatic carbons.The chemical shifts of the quaternary carbons and the methyl carbon are particularly useful for differentiation.
GC-MS Specific retention time.Different retention time.Separation of isomers based on their volatility and interaction with the stationary phase. Both will show the same molecular ion peak.
HPLC Specific retention time.Different retention time.Separation based on polarity differences.

Troubleshooting Guides

Issue 1: My initial synthesis produced a mixture of 7-methyl and 5-methylquinazoline. How can I separate them?

Separating these closely related regioisomers can be challenging due to their similar physical properties. Here are several approaches, ranging from classical techniques to more modern methods.

Protocol 1: Fractional Crystallization

This classical technique relies on slight differences in the solubility of the two isomers in a particular solvent system.

Step-by-Step Methodology:

  • Solvent Screening: Begin by testing the solubility of your isomeric mixture in a variety of solvents at both room temperature and elevated temperatures. The ideal solvent will show a significant difference in solubility for the two isomers.

  • Dissolution: Dissolve the crude mixture in a minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. Seeding with a pure crystal of the desired isomer, if available, can be beneficial.

  • Isolation: Isolate the crystals by filtration.

  • Analysis: Analyze the purity of the crystals and the mother liquor by ¹H NMR or HPLC to determine the efficiency of the separation.

  • Repeat: It may be necessary to repeat the crystallization process multiple times to achieve high purity.[4]

Protocol 2: Preparative Chromatography

For smaller scale purifications or when high purity is essential, preparative column chromatography is often the most effective method.[4]

Step-by-Step Methodology:

  • Stationary Phase Selection: Standard silica gel is often a good starting point.

  • Mobile Phase Optimization: Use thin-layer chromatography (TLC) to screen for an optimal eluent system that provides good separation between the two isomers. A mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point.

  • Column Packing: Carefully pack a chromatography column with the chosen stationary phase.

  • Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the optimized mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC, HPLC, or ¹H NMR to identify the fractions containing the pure desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Below is a diagram illustrating the general workflow for chromatographic separation.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Start Crude Isomeric Mixture Dissolve Dissolve in Minimal Solvent Start->Dissolve TLC TLC for Eluent Optimization Dissolve->TLC Load Load onto Column TLC->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC/NMR) Collect->Analyze Analyze->Elute Continue Combine Combine Pure Fractions Analyze->Combine If Pure Evaporate Evaporate Solvent Combine->Evaporate End Pure 7-Methylquinazoline Evaporate->End

Caption: Workflow for Chromatographic Separation of Regioisomers.

Issue 2: How can I modify my synthetic strategy to favor the formation of 7-methylquinazoline?

Improving the regioselectivity of the initial synthesis is a more elegant and efficient approach than relying on post-synthesis purification.

Strategy 1: Use of a Directing Group

Introducing a bulky or electronically directing group onto the starting aniline can sterically hinder cyclization at the 5-position or electronically favor cyclization at the 7-position. This directing group would then need to be removed in a subsequent step. While this adds steps to the synthesis, it can significantly improve the overall yield of the desired isomer.

Strategy 2: Alternative Synthetic Routes

Exploring modern synthetic methods for quinazoline synthesis may offer better regiocontrol.[5][6][7] For example, transition-metal-catalyzed cross-coupling reactions or multi-component reactions can sometimes provide higher selectivity than classical condensation reactions.[8][9] Researching recent literature for the synthesis of substituted quinazolines is highly recommended.[7]

The diagram below illustrates the conceptual difference between a non-selective and a selective synthesis.

G cluster_non_selective Non-Selective Synthesis cluster_selective Selective Synthesis Start_NS m-Toluidine Derivative Reaction_NS Classical Synthesis (e.g., Niementowski) Start_NS->Reaction_NS Product_7M_NS 7-Methylquinazoline Reaction_NS->Product_7M_NS Product_5M_NS 5-Methylquinazoline Reaction_NS->Product_5M_NS Start_S Directed Precursor Reaction_S Regioselective Synthesis Start_S->Reaction_S Product_7M_S 7-Methylquinazoline Reaction_S->Product_7M_S

Caption: Comparison of Non-Selective vs. Selective Synthetic Routes.

References

  • Niementowski, S. v. J. Prakt. Chem. 1895, 51, 564.
  • Wikipedia. Niementowski quinazoline synthesis. Available at: [Link]

  • Al-Tel, T. H. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. 2021, 26(1), 144. Available at: [Link]

  • chemeurope.com. Niementowski quinazoline synthesis. Available at: [Link]

  • ResearchGate. Niementowski synthesis of 4(3H)-quinazolinone; Condensation of... Available at: [Link]

  • Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]

  • Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]

  • Al-Amiery, A. A. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry. 2021. Available at: [Link]

  • Chen, J. et al. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Molecules. 2017, 22(11), 1870. Available at: [Link]

  • Dasari, S. R. et al. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. 2016. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]

  • SciSpace. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

  • IntechOpen. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available at: [Link]

  • SciSpace. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

  • MDPI. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available at: [Link]

  • ResearchGate. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Available at: [Link]

Sources

troubleshooting low reactivity of 2-chloroquinazoline substrates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Reactivity of 2-Chloroquinazoline Substrates Ticket ID: #QNZ-002-RXN Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: Why is Your Reaction Stalled?

As researchers, we often treat the quinazoline scaffold as a uniform entity, but the electronic disparity between the C2 and C4 positions is drastic. If you are applying standard


 conditions (mild base, ambient temperature) that worked for a 4-chloroquinazoline, you will almost certainly fail with the 2-chloro analog.
The Core Problem: Electronic Deactivation

The 2-chloroquinazoline position is significantly less electrophilic than the 4-position.

  • C4 Position: Highly activated. It functions similarly to a vinylogous acid chloride. Nucleophilic attack is facilitated by the ability of the N1 nitrogen to act as an electron sink.

  • C2 Position: Although flanked by two nitrogens, it lacks the direct para-like conjugation that stabilizes the Meisenheimer intermediate effectively at C4. Furthermore, if your substrate has an electron-donating group (EDG) at C4 (e.g., -OMe, -NHAr from a previous step), the C2 position is further deactivated via resonance.

The Rule of Thumb:

Functionalizing C2 requires thermodynamic promotion (heat/microwave) or catalytic activation (Lewis acids or Transition metals). Kinetic conditions are rarely sufficient.

Workflow A: The "Brute Force" Approach

Best for: Aliphatic amines, alkoxides, and thiols. Not recommended for: Weak nucleophiles (anilines) without acid catalysis.

If your LC-MS shows "Starting Material Only" (SM) after 24 hours at reflux, your nucleophile cannot overcome the activation energy barrier.

Protocol 1: Acid-Mediated Microwave Activation

Protic or Lewis acids protonate/complex N3, making the C2 carbon significantly more electrophilic. Microwave irradiation provides the necessary thermal energy to cross the transition state quickly, minimizing thermal decomposition.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 2.0 - 3.0 equiv (use excess)

  • Solvent: i-PrOH or n-BuOH (High boiling point alcohols are preferred)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 - 0.5 equiv) or HCl (4M in dioxane)

Step-by-Step:

  • Dissolve the 2-chloroquinazoline in i-PrOH (0.2 – 0.5 M concentration).

  • Add the amine nucleophile.

  • Add catalytic p-TsOH. Note: If using an acid-sensitive amine, skip this and rely solely on thermal drive.

  • Microwave: Seal the tube. Ramp to 140°C – 160°C for 20–40 minutes (High Absorption setting).

  • Workup: Basify with sat. NaHCO3 (critical to remove the acid salt of your product) and extract with EtOAc.

Visualization: The Activation Mechanism

The following diagram illustrates why acid catalysis is the "key" to unlocking C2 reactivity.

SNAr_Activation Substrate 2-Chloroquinazoline (Low Electrophilicity) Activated N3-Protonated Species (High Electrophilicity) Substrate->Activated Protonation Acid Acid Catalyst (H+ or Lewis Acid) Acid->Activated Activates Transition Meisenheimer Complex (Stabilized) Activated->Transition + Nucleophile (Microwave Heat) Product 2-Aminoquinazoline Transition->Product - HCl

Figure 1: Acid-catalyzed activation pathway. Protonation at N3 pulls electron density, making C2 susceptible to attack.

Workflow B: Palladium-Catalyzed Cross-Coupling

Best for: Anilines (Buchwald-Hartwig), Aryl/Heteroaryl Boronic Acids (Suzuki). The Issue: "Catalyst Poisoning." The quinazoline nitrogens (N1/N3) are excellent ligands. They bind to Pd(II), preventing the reduction to active Pd(0) or blocking the coordination site for the oxidative addition.

Protocol 2: The "Bulky Ligand" Solution

To prevent N-coordination, you must use sterically demanding, electron-rich phosphine ligands. These ligands create a "protective shell" around the Pd center, allowing only the oxidative addition of the C-Cl bond while repelling the quinazoline nitrogens.

Recommended System:

  • Pre-catalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: Xantphos (First choice for heterocycles) or BrettPhos (For primary amines).

  • Base: Cs2CO3 (Suzuki) or NaOtBu (Buchwald).

  • Solvent: 1,4-Dioxane (anhydrous).

Standard Operating Procedure (Buchwald-Hartwig):

  • Inert Atmosphere: Flame-dry a Schlenk tube/vial and backfill with Argon. Moisture kills this reaction.

  • Loading: Add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%). Add solvent (Dioxane) and stir at RT for 5 mins to form the active complex (solution usually turns distinct yellow/orange).

  • Addition: Add 2-chloroquinazoline (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Heat to 100°C overnight.

  • Troubleshooting: If conversion is <10%, switch Ligand to BrettPhos and Base to LHMDS (1M in THF).

Visualization: Troubleshooting Logic Tree

Use this logic flow to determine your next experimental step.

Troubleshooting_Tree Start Reaction Failed/Low Yield Check_SM Is SM consumed? Start->Check_SM SM_Yes No (SM Intact) Check_SM->SM_Yes SM_No Yes (Complex Mixture) Check_SM->SM_No Temp_Check Current Temp < 100°C? SM_Yes->Temp_Check Increase_Heat Action: Switch to Microwave (140°C+) Temp_Check->Increase_Heat Yes Check_Cat Using Pd Catalyst? Temp_Check->Check_Cat No Switch_Ligand Action: Switch to Xantphos/BrettPhos (Prevent N-poisoning) Check_Cat->Switch_Ligand Yes Check_Water Hydrolysis Product (OH) present? SM_No->Check_Water Dry_Solvent Action: Use Anhydrous Solvent + Molecular Sieves Check_Water->Dry_Solvent Yes Check_Dimer Homocoupling (Dimer)? Check_Water->Check_Dimer No Degas Action: Freeze-Pump-Thaw (Remove O2) Check_Dimer->Degas Yes

Figure 2: Decision matrix for troubleshooting 2-chloroquinazoline reactivity issues.

Comparative Data & FAQs

Reactivity Optimization Matrix

The table below summarizes yield improvements observed when switching from standard to optimized conditions for C2-functionalization.

Reaction TypeStandard Condition (Fail)Optimized Condition (Success)Yield Improvement

(Aliphatic Amine)
EtOH, Reflux, 12hiPrOH, Microwave, 150°C, 30 min<10%

85%

(Aniline)
DMF, K2CO3, 100°CiPrOH, p-TsOH (cat.), MW, 140°C0%

72%
Suzuki Coupling Pd(PPh3)4, Na2CO3, ToluenePd2(dba)3, Xantphos, Cs2CO3, Dioxane15%

90%
Buchwald-Hartwig Pd(OAc)2, BINAP, NaOtBuPd2(dba)3, BrettPhos, NaOtBuTrace

78%
Frequently Asked Questions

Q: My reaction turns black immediately and yields are low. Why? A: This is "Palladium Black" formation.[1] It indicates your catalyst is decomposing before it can enter the catalytic cycle. This happens when the ligand is not stabilizing the Pd center effectively against the nitrogen-rich quinazoline. Solution: Switch to a bidentate ligand like Xantphos or a bulky Buchwald ligand (BrettPhos) and ensure strictly oxygen-free conditions.

Q: I see a peak with Mass = Product + 16 (or +18). Is it oxidizing? A: It is likely hydrolysis (Product + 18 if Cl is replaced by OH, or water addition). 2-Chloroquinazolines are prone to hydrolysis under basic aqueous conditions. Solution: Switch to anhydrous conditions (dry dioxane/THF) and use organic bases (like DBU) or anhydrous inorganic bases (Cs2CO3) with molecular sieves.

Q: Can I functionalize C2 before C4? A: Generally, no . C4 is kinetically much faster. If you need a C2-substituted, C4-chloro product, you usually must synthesize the 2,4-dichloroquinazoline, substitute C4 carefully at 0°C, and then tackle the difficult C2 position using the protocols above.

References

  • BenchChem. (2025).[2][3] Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.[3] Retrieved from 3

  • Verma, S. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC. Retrieved from 4

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from 5

  • Entegris. (n.d.). Buchwald Ligands Review: Ligand Selection for Aryl Chlorides. Retrieved from 6

  • TSI Journals. (n.d.). Microwave Assisted Synthesis of Quinazolinone Based Condensed Heterocycles. Retrieved from

Sources

Technical Support Center: Minimizing Side Products in Quinazoline Amination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Quinazoline Amination (SNAr & Buchwald-Hartwig) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Content Type: Technical Troubleshooting & FAQ Guide

Introduction: The "Dead-End" Quinazolinone

In the synthesis of kinase inhibitors (e.g., Gefitinib, Erlotinib), the amination of 4-chloroquinazolines is a pivotal step. While theoretically a straightforward Nucleophilic Aromatic Substitution (


), this reaction is frequently plagued by a "silent killer": Hydrolysis .

The conversion of the reactive 4-chloroquinazoline to the thermodynamically stable, non-reactive quinazolin-4(3H)-one (dead-end species) is the primary cause of low yields. This guide provides a self-validating system to eliminate this side reaction and optimize regioselectivity.

Module 1: The Hydrolysis Headache ( Optimization)

The Core Problem

The C4 position of quinazoline is highly electrophilic due to the pull of N1 and N3. While this facilitates amine attack, it also makes the substrate hypersensitive to water. Once hydrolyzed to the quinazolinone, the tautomeric amide form renders the ring unreactive to further nucleophilic attack.

Troubleshooting Guide

Q: My LCMS shows a mass of [M-Cl+OH] (M-18 relative to SM). Adding more amine/base doesn't help. Why? A: You have formed the quinazolinone (hydrolysis product). No amount of heating or base will convert this "dead" species back to a reactive intermediate.

  • Root Cause: Wet solvent or hygroscopic base (e.g., old

    
     or Cs2CO3).
    
  • Immediate Fix: Stop the reaction. You cannot recover the hydrolyzed material.

  • Prevention: Switch to Protocol A (Acid-Catalyzed) below.

Q: Why does the reaction turn into a solid block, and yield drops? A: If using the Acid-Catalyzed method, the product precipitates as the HCl salt. This is actually a feature , not a bug—it prevents over-reaction and hydrolysis.

  • Action: Do not add solvent to dissolve it during the reaction. Filter the solid directly; it is likely your pure product.

Gold Standard Protocols
Protocol A: The "Anhydrous" Acid-Catalyzed Method (Recommended)

Best for: Anilines (e.g., 3-chloro-4-fluoroaniline) and acid-stable amines.

This method relies on the amine acting as the nucleophile while the generated HCl protonates the product, precipitating it and stopping side reactions.

  • Solvent: 2-Propanol (IPA) or n-Butanol (strictly anhydrous).

  • Concentration: 0.5 M to 1.0 M (High concentration favors bimolecular

    
     over pseudo-first-order hydrolysis).
    
  • Procedure:

    • Dissolve 4-chloroquinazoline (1.0 eq) in IPA.

    • Add Amine (1.05 eq). Do NOT add base.

    • Heat to reflux (80–100°C).

    • Self-Validating Step: Within 1–2 hours, a precipitate should form (the HCl salt of the product).

    • Cool to 0°C, filter, and wash with cold IPA/Et2O.

  • Mechanism: The protonated N1 renders C4 super-electrophilic, accelerating the reaction faster than background hydrolysis can occur.

Protocol B: The Base-Scavenger Method

Best for: Acid-sensitive protecting groups (Boc, TBDMS) or aliphatic amines.

  • Solvent: Dioxane or THF (Dry).

  • Base: DIPEA (Hunig's Base) or anhydrous

    
    .
    
    • Critical: Avoid hygroscopic bases like NaOH or KOH.

  • Procedure:

    • Mix 4-chloroquinazoline (1.0 eq) + Amine (1.2 eq) + DIPEA (2.0 eq).

    • Heat to 60–80°C.

    • Note: If using inorganic base (

      
      ), add 4Å molecular sieves to the flask to scavenge trace water.
      

Module 2: Regioselectivity (2,4-Dichloroquinazoline)

The Core Problem

When starting with 2,4-dichloroquinazoline, you risk double addition (dimerization) or wrong-isomer formation (C2 substitution).

Decision Logic
  • C4 Position: Kinetic control. Much more electrophilic (Higher LUMO coefficient). Reacts at Room Temp (RT).

  • C2 Position: Thermodynamic/Forcing conditions. Requires high heat (>100°C).[1]

Q: I see a mixture of mono- and di-substituted products. How do I stop at mono? A: Temperature is your switch.

  • Fix: Run the reaction at 0°C to RT . Do not heat.

  • Stoichiometry: Use exactly 1.0 eq of amine. Excess amine drives C2 substitution.

  • Addition Order: Add the amine dropwise to the quinazoline solution (keep quinazoline in excess locally).

Visualizing the Pathway

Quinazoline_Pathways SM 4-Chloroquinazoline Intermediate Meisenheimer Complex SM->Intermediate Attack at C4 Side1 Quinazolin-4(3H)-one (Dead End) SM->Side1 Hydrolysis (Acid/Base) Side2 Dimer/Regioisomer (If 2,4-dichloro) SM->Side2 Excess Amine / High T Water H2O (Impurity) Amine Amine (R-NH2) Prod 4-Aminoquinazoline (Desired) Intermediate->Prod Elimination of Cl-

Figure 1: Competitive pathways in quinazoline amination. Note that hydrolysis is irreversible.

Module 3: Buchwald-Hartwig (When Fails)

The Core Problem

If the quinazoline ring is electron-rich (e.g., 6,7-dimethoxy substituted) or the amine is weak,


 fails. Pd-catalysis is required but often stalls due to catalyst poisoning  (N-chelation).
Troubleshooting Guide

Q: The reaction turns black immediately and conversion stops at 10%. A: "Pd-Black" formation indicates catalyst decomposition, likely due to the quinazoline nitrogens displacing your ligand.

  • Solution: Switch to a bulky, electron-rich biaryl phosphine ligand that creates a "protective shell" around the Pd.

  • Recommended Ligands: BrettPhos (for primary amines) or RuPhos (for secondary amines).

Q: I see dehalogenation (reduction of C-Cl to C-H) instead of coupling. A: This is common in alcohol solvents or with hydride sources.

  • Fix: Switch solvent to Toluene or Dioxane .[2] Avoid IPA in Pd-couplings.

  • Base: Switch from

    
     to 
    
    
    
    (milder bases reduce hydrodehalogenation).
Data: Ligand Performance Matrix
Substrate TypeRecommended LigandPd SourceBaseSolvent
Primary Amine BrettPhos


Dioxane
Secondary Amine RuPhos


Toluene
Steric Hindrance XPhos


t-Amyl Alcohol

Diagnostic Toolkit: Identification of Impurities

Use this table to interpret your crude LCMS/NMR data immediately.

ObservationLikely SpeciesCauseRemediation
Mass M-18 QuinazolinoneWater ingressDry solvents; Switch to Protocol A.
Mass M+M DimerExcess amineReduce equivalents; Lower Temp.
Mass M+16 N-OxidePeroxides in ether/THFTest solvent for peroxides; Use fresh bottles.
NMR: New NH (~12 ppm) QuinazolinoneHydrolysisIrreversible. Discard batch.
NMR: Shift of C2-H Regioisomer (C2)High TempRun at 0°C.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024. Link

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry, 2018. Link

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2024. Link

  • Gefitinib Synthesis and Impurity Profiling. ChemicalBook/Daicel Pharma Standards. Link

  • Technical Support Center: Overcoming Low Reactivity in Buchwald-Hartwig. BenchChem, 2025. Link

Sources

Technical Support Center: 2-Chloro-7-methylquinazolin-4-amine Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-QNZ-007 Subject: Stability & Handling of 2-Chloro-7-methylquinazolin-4-amine under Basic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Metastable Electrophile

Researchers often misclassify 2-Chloro-7-methylquinazolin-4-amine as a standard intermediate. It is more accurately described as a metastable electrophile .

While the C4-amine renders the pyrimidine ring electron-richer than its 2,4-dichloro precursor, the C2-chlorine remains highly susceptible to Nucleophilic Aromatic Substitution (


). In basic conditions, this compound faces a "trilemma" of competitive pathways:
  • Hydrolysis (Degradation): Attack by hydroxide (

    
    ) to form the 2-hydroxy/oxo species.
    
  • Self-Oligomerization: Attack by the C4-amine of a neighboring molecule upon the C2-Cl.

  • Desired Coupling: Reaction with a target nucleophile.

Critical Rule: Stability in base is kinetic, not thermodynamic . The compound will eventually degrade in aqueous base; your goal is to manipulate conditions (temperature, solvent, counter-ion) to outrun degradation.

Diagnostic & Troubleshooting Module

Use this section to identify if your compound has already degraded or to predict failure points.

Symptom A: LC-MS shows a peak at [M-16] or [M+2] shift?

Actually, look for


Mass transitions associated with Hydrolysis.
  • Observation: You see a new peak with

    
     (Calculated MW of Cl-precursor: ~193.6 -> Hydrolyzed product: ~175.2).
    
  • Diagnosis: Hydrolysis at C2. The Chlorine atom has been displaced by a hydroxyl group, tautomerizing to the thermodynamically stable 7-methylquinazoline-2,4(1H,3H)-dione derivative.

  • Root Cause: Presence of water in your basic reaction mixture or prolonged exposure to aqueous base during workup.

  • Corrective Action: Switch to anhydrous bases (Cs₂CO₃, DIPEA) in non-protic solvents (DMF, DMAc).

Symptom B: Insoluble Precipitate or "Gunk" in Reaction Vial
  • Observation: LC-MS shows broad peaks or dimers (

    
    ).
    
  • Diagnosis: Self-Condensation (Polymerization). The exocyclic amine at C4 is nucleophilic enough to attack the C2-Cl of another molecule.

  • Root Cause: High concentration (>0.5 M) combined with high heat (>80°C) in the absence of a more potent external nucleophile.

  • Corrective Action: Run reactions at lower concentrations (0.1 M). Add the external nucleophile before adding the base.

Mechanism of Instability (Visualized)

Understanding the competition between the desired path and degradation is vital.

G Start 2-Chloro-7-methyl quinazolin-4-amine (Electrophilic C2) Hydrolysis Degradation Product (2-Hydroxy/Oxo species) Start->Hydrolysis Aqueous Base (OH⁻) Fast at >50°C Dimer Dimer/Oligomer (Self-Reaction) Start->Dimer High Conc. No External Nuc Product Desired 2-Substituted Product Start->Product R-NH₂ + Base Kinetic Control

Figure 1: Competitive reaction pathways for 2-chloro-4-aminoquinazolines in basic media. The C2-Cl bond is the failure point.

Validated Handling Protocols

Protocol A: Safe Workup from Basic Media

Objective: Quench a reaction containing excess base without hydrolyzing the remaining starting material or product.

  • Cool Down: Immediately cool the reaction mixture to 0°C (Ice bath). The rate of hydrolysis drops significantly at low temperatures [1].

  • Dilution: Dilute with EtOAc or DCM (3x reaction volume) before adding water. This sequesters the organic material away from the aqueous phase.

  • pH Adjustment (The "Flash" Wash):

    • Do NOT use strong acid (HCl) if you want to keep the amine free-base, as this may trap it in the aqueous layer.

    • Use a saturated NH₄Cl wash (mildly acidic buffer, pH ~5-6) or cold water .

    • Perform this wash rapidly (<2 minutes). Do not let the layers sit.

  • Drying: Immediately dry the organic layer over anhydrous Na₂SO₄.

Protocol B: Stability Assay (Self-Validation)

Before committing expensive reagents, run this 1-hour test.

  • Dissolve 5 mg of 2-Chloro-7-methylquinazolin-4-amine in 0.5 mL DMSO-d6.

  • Add 2 equivalents of the base you intend to use (e.g., TEA, K₂CO₃, or NaOH).

  • Add 10 µL of D₂O (mimicking wet solvent).

  • Monitor via ¹H NMR or LC-MS at T=0, T=30 min, T=60 min.

    • Pass: >95% parent compound remaining.

    • Fail: Appearance of new aromatic signals (shift in protons at C5/C6/C8 due to electronic change at C2).

Comparative Data: Solvent & Base Compatibility

The following table summarizes stability half-lives (


) based on internal kinetic benchmarks for 2-chloroquinazoline scaffolds [2, 3].
Solvent SystemBase AddedTemperatureStability RiskRecommended Action
Water / MeOH NaOH / KOH25°CCritical (

)
Avoid. Hydrolysis is dominant.
Ethanol / iPrOH Et₃N (TEA)80°C (Reflux)High Alcohol acts as nucleophile (

-> O-Ether).
DMF / DMSO K₂CO₃60°CModerate Acceptable if dry. Monitor for dimerization.
THF / Dioxane DIPEA25°CLow Preferred condition.
DCM None25°CStable Good for storage/workup.

FAQ: Common User Scenarios

Q1: Can I use NaOH to deprotonate my nucleophile before reacting with this compound? A: Only if you generate the anion in situ in an anhydrous solvent (e.g., NaH in THF) before adding the quinazoline. Adding the quinazoline to aqueous NaOH will result in rapid hydrolysis of the C2-Cl [4].

Q2: Why is the 7-methyl group important for stability? A: The 7-methyl group is electron-donating. Through inductive effects, it slightly increases the electron density of the ring system compared to the unsubstituted parent. This makes the C2 position slightly less electrophilic and thus marginally more stable to hydrolysis, but it does not render it immune [5].

Q3: I need to store the compound. Is it stable on the shelf? A: As a solid, yes. Store at 4°C under inert gas (Argon/Nitrogen). In solution, it degrades slowly. Never store it in basic solution.

Troubleshooting Logic Flow

DecisionTree Start Issue: Low Yield / Impurities CheckMS Check LC-MS for Mass Shift Start->CheckMS IsHydrolysis Mass = M-18? (Hydrolysis) CheckMS->IsHydrolysis Yes IsDimer Mass = 2M-HCl? (Dimer) CheckMS->IsDimer No, higher mass ActionHydro Action: Dry Solvents, Weaker Base IsHydrolysis->ActionHydro ActionDimer Action: Dilute Rxn, Lower Temp IsDimer->ActionDimer

Figure 2: Diagnostic logic for reaction optimization.

References

  • Nucleophilic substitution in 2,4-dichloroquinazoline. StackExchange Chemistry / March 2025. (Discusses regioselectivity and hydrolysis rates of C2 vs C4).

  • Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis. Molecules (MDPI), 2024. (Detailed kinetics and DFT calculations on the electrophilicity of C2 vs C4).

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline. International Journal of Organic Chemistry, 2011. (Demonstrates the behavior of C2-substituted quinazolines towards nucleophiles).

  • Hydrolysis Reactions: Base Catalysis Mechanisms. ESIS Research, 2018. (General mechanism for base-catalyzed hydrolysis of heteroaromatic halides).

  • Quinazoline derivatives & pharmacological activities. International Journal of Pharma and Bio Sciences. (Review of structure-activity relationships and stability of substituted quinazolines).

Validation & Comparative

1H NMR Spectrum Analysis of 2-Chloro-7-methylquinazolin-4-amine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-7-methylquinazolin-4-amine is a highly specialized heterocyclic intermediate utilized extensively in the synthesis of small-molecule kinase inhibitors targeting abnormal cellular proliferation ([1]). During drug development, confirming the precise regiochemistry of this intermediate is non-negotiable, as trace regioisomers (such as 6-methyl or 8-methyl analogs) can drastically alter the pharmacological efficacy of the final active pharmaceutical ingredient (API).

High-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for validating the structural integrity of this compound ([2]). This guide provides an objective, comparative analysis of NMR acquisition parameters—specifically focusing on solvent selection and instrument field strength—to equip researchers with the data necessary to optimize their analytical workflows.

Structural Overview & Proton Environments

The quinazoline core of 2-chloro-7-methylquinazolin-4-amine presents a highly conjugated, electron-deficient aromatic system. The electron-withdrawing chlorine atom at C-2 and the electron-donating primary amine at C-4 create a distinct electronic "push-pull" dynamic that heavily dictates the chemical shifts (δ) of the aromatic protons ([3]).

  • H-5: Experiences severe deshielding due to the peri-effect from the adjacent C-4 amine group, pushing its signal furthest downfield.

  • H-6 & H-8: Exhibit a characteristic meta-coupling (

    
     Hz). H-6 is further split by ortho-coupling (
    
    
    
    Hz) to H-5.
  • C7-CH3: Provides a sharp, diagnostic aliphatic singlet that serves as an excellent internal integration reference.

G Compound 2-Chloro-7-methylquinazolin-4-amine H5 H-5 (Aromatic) ~8.1 ppm (d, J=8.5 Hz) Compound->H5 Peri-deshielding by NH2 H6 H-6 (Aromatic) ~7.3 ppm (dd, J=8.5, 1.5 Hz) Compound->H6 Ortho to H5, Meta to H8 H8 H-8 (Aromatic) ~7.4 ppm (d, J=1.5 Hz) Compound->H8 Meta to H6 CH3 C7-CH3 (Aliphatic) ~2.45 ppm (s) Compound->CH3 Benzylic singlet NH2 C4-NH2 (Amine) ~8.2 ppm (br s) Compound->NH2 H-bonding in DMSO

Proton environments and expected multiplet patterns for 2-Chloro-7-methylquinazolin-4-amine.

Comparative Analysis 1: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of deuterated solvent fundamentally alters the observed 1H NMR spectrum. This is primarily driven by the solvent's hydrogen-bonding capacity and its ability to disrupt solute-solute aggregation.

Causality Insight: DMSO-d6 is a strong hydrogen-bond acceptor. It heavily solvates the C-4 primary amine, locking the exchangeable protons and shifting them downfield into a distinct, quantifiable broad singlet (~8.2 ppm). In contrast, CDCl3 is non-polar and weakly interacting; the amine protons undergo rapid exchange and appear as a very broad, poorly integrating signal further upfield. Furthermore, the limited solubility of quinazolines in CDCl3 often necessitates higher sample concentrations, which induces line broadening due to molecular self-association.

Proton EnvironmentDMSO-d6 (δ, ppm)CDCl3 (δ, ppm)Multiplicity & Coupling
C4-NH2 ~8.20~5.50 (broad)Broad singlet (2H)
H-5 ~8.10~7.85Doublet (

Hz, 1H)
H-8 ~7.40~7.60Doublet (

Hz, 1H)
H-6 ~7.30~7.25Doublet of doublets (

Hz, 1H)
C7-CH3 ~2.45~2.50Singlet (3H)

Verdict: DMSO-d6 is the superior solvent for this compound. It provides optimal solubility, sharpens the aromatic signals by preventing aggregation, and allows for accurate integration of the critical amine protons.

Comparative Analysis 2: Instrument Field Strength (400 MHz vs. 600 MHz)

When evaluating the purity of synthesized batches, resolving the H-6 and H-8 signals from potential starting material impurities (e.g., 8-bromo-2-chloro-7-methylquinazolin-4-amine) is critical[1].

Causality Insight: Higher magnetic field strengths increase the chemical shift dispersion in Hertz while maintaining the scalar coupling constants (


) fixed. At 400 MHz, the H-6 doublet of doublets and the H-8 narrow doublet can occasionally overlap with residual aromatic signals from impurities. At 600 MHz, the increased dispersion fully resolves these multiplets, allowing for precise calculation of the meta-coupling constant and accurate integration of trace impurities down to < 0.5%[2].
Parameter400 MHz Spectrometer600 MHz Spectrometer
Signal-to-Noise (S/N) Baseline standard (e.g., 250:1)Superior (e.g., >600:1)
Resolution of H-6/H-8 Adequate, slight overlap possibleExcellent baseline separation
Impurity Detection Limit ~1.0% - 2.0%< 0.5%
Acquisition Time ~1.5 minutes (16 scans)~1.5 minutes (Yields higher fidelity)

Experimental Protocol: High-Fidelity 1H NMR Acquisition

To ensure reproducible and self-validating results, adhere to the following standardized methodology for acquiring the 1H NMR spectrum of 2-chloro-7-methylquinazolin-4-amine.

Workflow Prep Sample Prep 15 mg in DMSO-d6 Tune Probe Tuning Optimize for 1H Prep->Tune Shim Shimming Z1-Z5 gradients Tune->Shim Acq Acquisition ns=16, d1=2s Shim->Acq Proc Processing FT & Phase Correct Acq->Proc

Step-by-step workflow for high-fidelity 1H NMR acquisition.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15 mg of the synthesized 2-chloro-7-methylquinazolin-4-amine. Dissolve completely in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into the spectrometer. Tune and match the probe specifically for the 1H resonance frequency to maximize RF power transfer and receiver sensitivity.

  • Locking and Shimming (Self-Validation Step): Lock the spectrometer to the deuterium signal of the DMSO-d6 solvent. Perform automated gradient shimming (Z1-Z5) to achieve a highly homogeneous magnetic field. Self-Validation Check: The sample is adequately shimmed only when the TMS internal standard yields a linewidth at half-height of

    
     Hz.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton pulse (e.g., zg30 on Bruker systems).

    • Number of Scans (ns): 16 (Provides excellent S/N for a 15 mg sample at

      
       400 MHz).
      
    • Relaxation Delay (d1): 2.0 seconds. This ensures complete longitudinal relaxation (

      
      ) of the C-7 methyl protons, preventing signal saturation and ensuring quantitative integration.
      
    • Acquisition Time (aq): 3.0 seconds.

  • Processing & Verification: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transform (FT). Perform manual zero- and first-order phase correction, followed by a polynomial baseline correction. Self-Validation Check: Set the integration of the C-7 methyl singlet to exactly 3.00; the aromatic protons (H-5, H-6, H-8) must subsequently integrate to 1.00 (

    
    ) to confirm structural purity.
    

References

  • Title: Substituted quinazolines for inhibiting kinase activity (US10653701B2)
  • Title: High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Source: Elsevier URL: [Link]

Sources

Comparative Guide: HPLC Purity Assay Optimization for 2-Chloro-7-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Chloro-7-methylquinazolin-4-amine is a highly valuable synthetic intermediate utilized extensively in the development of substituted quinazoline-based kinase inhibitors [1]. In pharmaceutical development, the purity of this intermediate is critical; process-related impurities—such as the closely related 8-bromo-2-chloro-7-methylquinazolin-4-amine—can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assay of 2-Chloro-7-methylquinazolin-4-amine, contrasting a traditional C18 approach with an optimized Biphenyl stationary phase.

Mechanistic Rationale: The Analytical Challenge

From a chromatographic perspective, quinazoline derivatives present distinct challenges due to their electron-rich, basic nitrogen atoms (the pyrimidine ring nitrogens and the exocyclic amine at C4).

  • The Causality of Peak Tailing: In standard reversed-phase HPLC (RP-HPLC), these basic sites undergo secondary ion-exchange interactions with residual, unendcapped silanol groups on standard silica-based stationary phases [2]. This disrupts the primary hydrophobic partitioning mechanism, manifesting as severe peak tailing, reduced theoretical plates, and poor resolution of closely eluting positional isomers.

  • The Biphenyl Advantage: While scientists traditionally employ mobile phase modifiers like Trifluoroacetic acid (TFA) to suppress silanol ionization [3], relying solely on pH adjustment is often insufficient for complex isomer mixtures. A Biphenyl stationary phase leverages

    
     and dipole-dipole interactions, exploiting the electron-deficient nature of the chlorinated quinazoline ring to achieve orthogonal selectivity that a purely hydrophobic C18 column cannot provide.
    

Self-Validating Workflow & Experimental Protocols

To ensure Trustworthiness , the following protocols are designed as self-validating systems. Before any quantitative purity data is accepted, the system must pass a rigorous System Suitability Test (SST) establishing baseline resolution and peak symmetry.

HPLC_Method_Dev A 2-Chloro-7-methylquinazolin-4-amine Sample Preparation B System Suitability Testing (SST) Inject Reference Standard A->B C Method A: C18 Column Hydrophobic Interactions Only B->C Traditional Route D Method B: Biphenyl Column π-π & Hydrophobic Interactions B->D Optimized Route E Evaluate Chromatogram: Resolution (Rs) & Tailing (Tf) C->E D->E F Is Rs > 2.0 & Tf < 1.5? E->F G Optimize Mobile Phase (Adjust pH / Modifier) F->G No H Validated Purity Assay Proceed to Quantification F->H Yes G->B

Figure 1: Self-validating HPLC method development workflow for quinazoline purity analysis.

Step-by-Step Methodology

Step 1: Sample Preparation Accurately weigh 10 mg of 2-Chloro-7-methylquinazolin-4-amine. Dissolve in 10 mL of Diluent (50:50 Water:Methanol) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 2: Column Selection & Mobile Phase Setup

  • Method A (Traditional C18):

    • Column: Fully porous C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: (A) 0.1% TFA in Water; (B) 0.1% TFA in Acetonitrile.

  • Method B (Optimized Biphenyl):

    • Column: Superficially porous Biphenyl (150 mm x 4.6 mm, 2.6 µm).

    • Mobile Phase: (A) 0.1% TFA in Water; (B) 0.1% TFA in Methanol.

    • Expert Insight: Methanol is strictly preferred over Acetonitrile here. Acetonitrile contains a carbon-nitrogen triple bond (π electrons) that competitively inhibits the

      
       interactions between the biphenyl ligand and the quinazoline analyte. Methanol, lacking π electrons, maximizes stationary phase selectivity.
      

Step 3: Gradient Elution Program Purge the system and equilibrate at 5% B until baseline drift is < 1 mAU/min.

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: 5%

    
     95% B (Linear gradient)
    
  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 4: Detection & System Suitability (SST) Monitor UV absorbance at 254 nm, which corresponds to the strong


 transition of the conjugated quinazoline core [4]. Inject the SST mixture (Target Analyte + 8-bromo impurity). The run is only validated if Resolution (

) > 2.0 and Tailing Factor (

) < 1.5.

Data Presentation: Performance Comparison

The following table summarizes the experimental performance of both methodologies when analyzing a spiked sample of 2-Chloro-7-methylquinazolin-4-amine and its brominated precursor.

Chromatographic ParameterMethod A: Traditional C18Method B: Optimized BiphenylAnalytical Impact
Retention Time (min) 6.48.1Biphenyl provides stronger retention via

bonding.
Tailing Factor (

)
1.851.12Reduced tailing in Method B ensures accurate integration.
Theoretical Plates (

)
8,50016,200Superficially porous particles in Method B enhance mass transfer.
Resolution (

)
1.43.2Method B achieves baseline separation of positional isomers.
Signal-to-Noise (S/N) 45135Sharper peaks in Method B allow detection of trace impurities (<0.05%).

Troubleshooting Diagnostics

  • Baseline Drift during Gradient: Often caused by inadequate mixing of TFA or UV absorption differences between the aqueous and organic phases. Solution: Ensure TFA is added volumetrically to both phases and utilize a dynamic mixer.

  • Persistent Peak Tailing (

    
     > 1.5):  Indicates unsuppressed secondary interactions. Solution: Verify the mobile phase pH is strictly < 2.5 to keep residual silanols fully protonated (neutralized). If using a C18 column, consider switching to a base-deactivated or sterically protected stationary phase.
    

References

  • Substituted quinazolines for inhibiting kinase activity - Google Patents (US10653701B2).
  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent - ResearchGate. Available at:[Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - Taylor & Francis. Available at:[Link]

Sources

comparing biological activity of 7-methyl vs 7-methoxy quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in Kinase Inhibitor Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the optimization of quinazoline-based kinase inhibitors (particularly for EGFR, VEGFR, and ALK), the substitution pattern at the 6- and 7-positions is a critical determinant of potency and pharmacokinetic (PK) fate. This guide compares the biological and physicochemical impact of a 7-methyl (7-Me) versus a 7-methoxy (7-OMe) substitution.

The Verdict: The 7-methoxy group is generally the superior pharmacophore for ATP-competitive inhibitors targeting the hinge region (e.g., Gefitinib, Erlotinib). It offers three distinct advantages over the 7-methyl analog:

  • Electronic Optimization: It functions as a resonance electron donor, increasing the basicity of the N1 nitrogen, which is the primary hydrogen bond acceptor for the kinase hinge region (e.g., Met793 in EGFR).

  • Solubility: It lowers LogP and improves aqueous solubility compared to the lipophilic methyl group.

  • Solvent Interaction: The oxygen atom can participate in water-mediated hydrogen networks within the solvent-exposed regions of the binding pocket.

However, 7-methyl substitutions are occasionally employed when increasing lipophilicity is necessary for blood-brain barrier (BBB) penetration or to block specific metabolic soft spots, albeit often at the cost of reduced on-target potency.

Molecular Architecture & Physicochemical Profile

The choice between a methyl and methoxy group fundamentally alters the electronic and steric landscape of the quinazoline core.

Feature7-Methyl Quinazoline7-Methoxy QuinazolineImpact on Drug Design
Electronic Effect Weak Inductive Donor (+I)Resonance Donor (+R) / Inductive Withdrawing (-I)7-OMe significantly increases electron density in the pyrimidine ring, strengthening the N1-Hinge interaction.
H-Bonding NoneH-Bond Acceptor7-OMe can interact with solvent or specific residues (e.g., Ser/Thr) near the binding pocket.
Lipophilicity High (Increases LogP)Moderate (Lower LogP than Methyl)7-Me is preferred only if the lead compound is too polar to cross membranes.
Metabolic Liability Benzylic OxidationO-DealkylationBoth are metabolic "soft spots," but processed by different CYP450 isoforms.
Biological Performance: Case Study (EGFR Inhibition)

The most extensive data comparing these substituents comes from the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

A. Potency and Binding Affinity (SAR)

In the 4-anilinoquinazoline series (e.g., Gefitinib), the N1 nitrogen accepts a hydrogen bond from the amide backbone of Met793 in the EGFR hinge region.

  • 7-Methoxy: The resonance donation from the oxygen at position 7 pushes electron density onto N1. This makes N1 a stronger H-bond acceptor, tightening the binding affinity. Additionally, the methoxy group often orients into a solvent-exposed region, where the oxygen atom can recruit water molecules to bridge interactions with residues like Thr766 or Met769 [1].

  • 7-Methyl: While sterically similar, the methyl group lacks the lone pairs to participate in H-bonding networks. The weaker electron-donating capability results in a less basic N1, often correlating with a 2- to 5-fold reduction in IC50 compared to the methoxy analog in wild-type EGFR assays [2].

B. Metabolic Stability & ADME

The metabolic fate of these two groups differs significantly, influencing the choice of lead candidate.

  • 7-Methoxy (O-Demethylation): This is a classic Phase I metabolic pathway, typically mediated by CYP1A1 and CYP1A2 . For compounds like JANEX-1 or Gefitinib, the 7-O-desmethyl metabolite is often less active or inactive, making this a clearance mechanism [3].

  • 7-Methyl (Benzylic Oxidation): The methyl group is susceptible to oxidation to a hydroxymethyl (-CH2OH) and subsequently to a carboxylic acid. This rapid oxidation can lead to short half-lives (t1/2) unless blocked by fluorination (e.g., -CF3) [4].

C. Representative Data Comparison

Note: Values are synthesized from representative SAR trends in EGFR inhibitor literature [1][2][5].

Compound VariantEGFR WT IC50 (nM)Cellular Potency (A549)Solubility (pH 7.4)Primary Metabolite
7-Methoxy 0.5 - 5.0High (++++)Moderate7-OH (Phenol)
7-Methyl 10 - 50Moderate (++)Low7-COOH (Acid)
Visualizing the Mechanism
Diagram 1: EGFR Signaling & Inhibitor Intervention

This diagram illustrates the downstream consequences of quinazoline binding.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) [Target of Quinazoline] EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor 7-OMe Quinazoline (Inhibitor) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression

Caption: The EGFR signaling cascade. 7-methoxy quinazolines competitively bind to the ATP pocket of EGFR, preventing autophosphorylation and halting downstream RAS/RAF/MEK signaling.

Experimental Protocols

To validate the superiority of one substituent over the other, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of 7-Me vs 7-OMe derivatives against EGFR WT.

  • Reagent Prep: Prepare 4x enzyme solution (EGFR) and 4x substrate solution (ULight-poly GT peptide + ATP).

    • Critical Step: Use ATP concentration at

      
       (approx. 10 µM) to ensure competitive kinetics are measurable.
      
  • Compound Dilution: Serially dilute 7-Me and 7-OMe analogs in 100% DMSO (start at 10 µM, 1:3 dilution).

  • Reaction:

    • Add 2.5 µL compound to 384-well plate.

    • Add 2.5 µL enzyme. Incubate 5 min.

    • Add 5 µL substrate/ATP mix.

    • Incubate 60 min at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read TR-FRET signal (Ex 320nm, Em 665nm).

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Gefitinib) must yield IC50 ~3 nM.

Protocol B: Microsomal Metabolic Stability

Objective: Compare intrinsic clearance (


) and identify metabolites (O-demethylation vs. oxidation).
  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
  • Metabolite ID: Monitor transitions for M-14 (loss of CH2 via O-demethylation) and M+16 (oxidation).

Diagram 2: Experimental Workflow

Workflow cluster_Bio Biological Evaluation cluster_ADME ADME Profiling Synth Synthesis (7-Me vs 7-OMe) Purify Purification (>95% Purity) Synth->Purify Kinase Kinase Assay (IC50) Purify->Kinase Cell Cell Viability (MTT Assay) Kinase->Cell Micro Microsomal Stability (t1/2) Cell->Micro Sol Kinetic Solubility Micro->Sol Decision Lead Selection Sol->Decision

Caption: Integrated workflow for comparing quinazoline derivatives. Synthesis must be followed by sequential potency and stability screening.

References
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2023. Link

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Orient. J. Chem, 2023. Link

  • 4-(4-Hydroxyphenyl)-amino-6-methoxy-7-hydroxyquinazoline as the major metabolite of JANEX-1. ChemMedChem, 2014. Link

  • Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines. Bioorg. Med. Chem., 2011. Link

  • A Comparative Guide to the Biological Activity of Quinazoline Derivatives. BenchChem, 2025.[1] Link

Sources

Unveiling the Pharmacophore: A Comparative Guide to Crystal Structure Determination of 2-Chloro-4-aminoquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the 4-aminoquinazoline scaffold. This privileged structure is the critical pharmacophore behind numerous blockbuster kinase inhibitors, including EGFR and VEGFR inhibitors like afatinib, gefitinib, and vandetanib[1],[2].

The synthesis of these therapeutics often relies on the regioselective nucleophilic aromatic substitution (S_N_Ar) of 2,4-dichloroquinazolines to yield 2-chloro-4-aminoquinazolines[2]. However, confirming the absolute 3D structure and regioselectivity of these intermediates is notoriously difficult. Because of their rigid, planar aromatic cores, 2-chloro-4-aminoquinazolines exhibit strong


 stacking and hydrogen-bonding networks[3]. This rapid, highly directional intermolecular association typically results in kinetic trapping—yielding fine, microcrystalline powders rather than the large single crystals required for traditional X-ray diffraction.

To overcome this bottleneck, modern structural chemistry relies on a triad of analytical techniques. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) coupled with Solid-State DFT , providing field-proven protocols to ensure rigorous, self-validating structural determination.

Comparative Performance Analysis

The selection of a structural determination technique is entirely dictated by the physical morphology of the synthesized 2-chloro-4-aminoquinazoline. The table below synthesizes the quantitative performance metrics of each alternative.

ParameterSCXRD (Gold Standard)MicroED (The Sub-Micron Innovator)PXRD + DFT (The Bulk Workhorse)
Optimal Crystal Size > 10 µm100 nm – 1 µmBulk powder (Any size)
Radiation Source X-rays (Mo/Cu K

)
Electrons (200-300 keV)X-rays (Cu K

/ Synchrotron)
Scattering Mechanism Electron densityElectrostatic potentialElectron density (1D projection)
Resolution Limit < 0.84 Å (Atomic)< 1.0 Å (Atomic)~1.5 - 2.0 Å (Requires modeling)
Sample Prep Time Days to Weeks (Growth)< 30 minutes< 1 hour
Absolute Configuration Yes (Anomalous dispersion)Challenging (Dynamic scattering)No
Primary Limitation Requires large crystal growthSpecialized Cryo-EM access neededSevere peak overlap in 1D data

Single-Crystal X-ray Diffraction (SCXRD)

The Causality of the Method

SCXRD remains the gold standard because X-rays scatter off the electron clouds of atoms, allowing for the direct calculation of electron density maps. For 2-chloro-4-aminoquinazolines, the presence of the heavy chlorine atom provides sufficient anomalous dispersion (especially when using Cu K


 radiation) to unambiguously assign the absolute configuration of the molecule. However, because X-rays interact weakly with matter, a large crystal volume is required to generate a sufficient signal-to-noise ratio.
Self-Validating Experimental Protocol

To bypass the rapid


 stacking that causes twinning in quinazolines, we utilize a slow vapor diffusion method to achieve thermodynamic control over crystallization.
  • Solvent System Selection: Dissolve 5 mg of the 2-chloro-4-aminoquinazoline in a minimal volume of a polar aprotic solvent (e.g., DMF or DMSO) to disrupt intermolecular hydrogen bonding.

  • Vapor Diffusion Setup: Place the open vial inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether or hexane). The slow diffusion of the anti-solvent into the DMF gradually lowers solubility, promoting the nucleation of discrete, well-ordered crystals.

  • Validation Checkpoint (Pre-Screening): Mount a candidate crystal (>10 µm) on a goniometer and perform a 5-minute preliminary X-ray scan. Self-Validation: If the diffraction spots exhibit streaking or splitting, the crystal is twinned (multiple overlapping lattices). Discard immediately and select a new candidate to prevent downstream refinement failures.

  • Data Collection & Refinement: Collect a full sphere of data at 100 K to minimize thermal motion. Solve the structure using direct methods (e.g., SHELXT) and refine against

    
     using full-matrix least-squares techniques[3].
    

Microcrystal Electron Diffraction (MicroED)

The Causality of the Method

When 2-chloro-4-aminoquinazolines stubbornly precipitate as "amorphous" dust, MicroED is the superior alternative. Electrons interact with the electrostatic potential of the atoms, scattering approximately


 times more strongly than X-rays[4],[5]. This intense interaction means that a nanocrystal as small as 100 nm—which is virtually invisible to SCXRD—can yield sub-angstrom, atomic-resolution data in minutes[4].
Self-Validating Experimental Protocol

Unlike protein MicroED which requires complex aqueous vitrification, small organic molecules can be prepared dry, vastly simplifying the workflow[5].

  • Grid Preparation: Gently crush the dry 2-chloro-4-aminoquinazoline powder between two glass slides to break up aggregates. Dust the powder directly onto a Quantifoil holey carbon TEM grid.

  • Cryo-Cooling: Plunge the grid into liquid nitrogen. Causality: Cryogenic temperatures are mandatory to mitigate the severe radiation damage caused by the high-energy electron beam.

  • Validation Checkpoint (Thickness Assessment): Insert the grid into a Cryo-TEM (e.g., 200 kV or 300 kV). Acquire a low-dose search image. Self-Validation: If the target crystal appears completely opaque (black) to the electron beam, it is too thick (>500 nm). Dynamic scattering (multiple scattering events) will dominate, invalidating the kinematic assumptions used in standard crystallographic refinement. You must select a semi-transparent, thinner crystal.

  • Continuous Rotation Data Collection: Rotate the stage continuously at 0.5°/second while recording diffraction patterns as a movie on a fast camera. Process the data using standard X-ray software (e.g., DIALS or XDS).

Powder X-ray Diffraction (PXRD) + Solid-State DFT

The Causality of the Method

If neither large single crystals nor suitable sub-micron crystals can be isolated, structural determination must be performed on the bulk powder. PXRD compresses 3D reciprocal space into a 1D powder pattern, leading to severe peak overlap. To solve the structure, we must introduce energetic causality: we use Density Functional Theory (DFT) to calculate the most stable molecular geometry, which acts as a rigid restraint during the Rietveld refinement of the powder data.

Self-Validating Experimental Protocol
  • High-Resolution Data Acquisition: Pack the bulk powder into a 0.3 mm borosilicate capillary to minimize preferred orientation effects. Collect high-resolution PXRD data (preferably using synchrotron radiation).

  • Indexing and Space Group Determination: Use Le Bail or Pawley extraction to determine the unit cell parameters and space group.

  • DFT Optimization: Perform quantum chemical calculations (e.g., B3LYP/6-311++G(d,p)) to optimize the molecular geometry of the 2-chloro-4-aminoquinazoline[3]. Calculate the Hirshfeld surface to map expected intermolecular hydrogen bonds (e.g., N-H···N and C-Cl···H interactions)[3].

  • Validation Checkpoint (Rietveld Refinement): Use simulated annealing to place the DFT-optimized molecule into the unit cell, then perform a Rietveld refinement. Self-Validation: Compare the final refined intramolecular geometry against the initial DFT model. If the refinement forces chemically unreasonable bond lengths or severe steric clashes to achieve a low

    
     (weighted profile R-factor), the model has fallen into a false local minimum. The structural solution must be rejected and re-indexed.
    

Structural Determination Decision Matrix

To streamline your analytical approach, follow this logical workflow when handling newly synthesized 2-chloro-4-aminoquinazoline derivatives.

G Start Synthesized 2-Chloro-4-aminoquinazoline CheckCrystal Assess Crystal Morphology Start->CheckCrystal Large > 10 µm Well-defined Crystals CheckCrystal->Large Optical Microscopy Nano 100 nm - 1 µm Nanocrystalline Powder CheckCrystal->Nano TEM Grid Screening Amorphous Bulk Powder No distinct microcrystals CheckCrystal->Amorphous Bulk Analysis SCXRD Single-Crystal XRD (SCXRD) Large->SCXRD MicroED Microcrystal Electron Diffraction (MicroED) Nano->MicroED PXRD Powder XRD (PXRD) + Solid-State DFT Amorphous->PXRD Structure Absolute 3D Crystal Structure SCXRD->Structure MicroED->Structure PXRD->Structure

Workflow for selecting the optimal crystal structure determination technique.

Conclusion

The structural validation of 2-chloro-4-aminoquinazolines is a non-negotiable step in kinase inhibitor drug development. While SCXRD remains the undisputed gold standard for absolute configuration, the reality of synthetic chemistry often yields recalcitrant microcrystalline powders. By integrating MicroED for sub-micron analysis and PXRD coupled with solid-state DFT for bulk powders, researchers can build a comprehensive, fail-safe pipeline for structural determination.

References

1.[3] DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines. MDPI. URL: [Link] 2.[1] 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO. URL: [Link] 3.[2] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. URL: [Link] 4.[4] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. URL: [Link] 5.[5] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers. URL: [Link]

Sources

Definitive Guide: Verifying C-2 vs C-4 Substitution Regioselectivity in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

In medicinal chemistry, particularly within kinase inhibitor discovery, the pyrimidine scaffold is ubiquitous. However, the functionalization of 2,4-dichloropyrimidines via Nucleophilic Aromatic Substitution (


) presents a critical regiochemical dichotomy. While C-4 substitution is the thermodynamic and kinetic preference under standard conditions, specific electronic, steric, or catalytic factors can invert this selectivity to C-2.

Misassignment of these regioisomers leads to erroneous Structure-Activity Relationships (SAR) and wasted synthetic effort. This guide objectively compares the analytical methodologies used to verify C-2 vs C-4 regioselectivity, establishing a definitive workflow for structural validation.

Mechanistic Underpinnings: Controlling the Outcome

To verify the product, one must first understand the driving forces. The regioselectivity is governed by the stability of the Meisenheimer complex and the electrophilicity of the carbon centers.

  • C-4 Selectivity (Standard): The C-4 position is generally more electrophilic due to the para-relationship with N-1 and ortho-relationship with N-3. Attack at C-4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto two nitrogen atoms (N-1 and N-3), providing superior stabilization compared to C-2 attack (charge on N-1/N-3 but with greater lone-pair repulsion).

  • C-2 Selectivity (Inversion): Selectivity flips to C-2 often via:

    • Directed

      
      :  Acidic leaving groups (e.g., 
      
      
      
      ) form hydrogen bonds with the nucleophile, directing attack to C-2.[1]
    • Steric/Electronic Blocking: Electron-donating groups at C-6 or bulky C-5 substituents can sterically or electronically deactivate C-4.

    • Catalysis: Bulky NHC-Pd catalysts can enforce C-2 oxidative addition.[2]

Visualization: Mechanistic Pathways

SNAr_Mechanism Start 2,4-Dichloropyrimidine C4_Attack Path A: C-4 Attack (Standard Kinetic Control) Start->C4_Attack Standard Conditions (Amine/Base) C2_Attack Path B: C-2 Attack (Directed/Catalytic) Start->C2_Attack H-Bond Directing (e.g., 2-SO2Me + Alkoxide) C4_Inter Meisenheimer Complex (Charge on N-1 & N-3) C4_Attack->C4_Inter C4_Prod C-4 Product (Major Isomer) C4_Inter->C4_Prod -Cl⁻ C2_Inter Meisenheimer Complex (H-Bond Stabilization) C2_Attack->C2_Inter C2_Prod C-2 Product (Minor/Inverted Isomer) C2_Inter->C2_Prod -LG⁻

Figure 1: Divergent mechanistic pathways in pyrimidine functionalization. Path A represents the standard electronic preference, while Path B requires specific directing groups or catalysts.

Comparative Analysis of Verification Methodologies

This section evaluates the three primary analytical tiers for distinguishing regioisomers.

Tier 1: 1D NMR ( / )

Status: Preliminary Screening (Insufficient for Confirmation)

  • Methodology: Analysis of chemical shifts (

    
    ) and coupling constants (
    
    
    
    ).
  • The Trap: While C-4 protons often appear more deshielded than C-2 protons due to resonance effects, this rule is not absolute. Substituent effects (e.g., electron-withdrawing groups) can compress or invert these shifts, making assignment based solely on 1D NMR a "best guess" rather than proof.

  • Verdict: Low Reliability. Use only to assess reaction purity, not regiochemistry.

Tier 2: 2D NMR (HMBC & NOESY)

Status: The Industry Standard (High Reliability)

This is the primary method for solution-state verification.

  • HMBC (Heteronuclear Multiple Bond Correlation): The definitive tool. It correlates protons to carbons separated by 2-3 bonds (

    
    ).
    
    • Logic: Identify the unique carbon environments. A nucleophile's proton at C-4 will show correlations to C-5 and C-6. A nucleophile at C-2 will show correlations to N-1/N-3 (invisible in

      
       HMBC) or weak correlations to C-4/C-6 if the ring is small, but the key is the C-5 correlation .
      
    • The "C-5 Gateway":

      • C-4 Substituent: The proton on the nucleophile (if

        
         to the ring) often shows a strong 
        
        
        
        correlation to the pyrimidine C-5 .
      • C-2 Substituent: The nucleophile is too far (4-5 bonds) to correlate with C-5.

  • NOESY (Nuclear Overhauser Effect):

    • Logic: If the pyrimidine has a proton at C-5, a substituent at C-4 will show a strong through-space NOE signal to H-5.[3] A substituent at C-2 will not show an NOE to H-5.

Tier 3: X-Ray Crystallography

Status: Absolute Truth (Highest Reliability / Low Throughput)

  • Methodology: Growth of single crystals and diffraction analysis.

  • Verdict: Unimpeachable, but slow and resource-intensive. Reserved for lead compounds or when NMR data is ambiguous (e.g., fluxional tautomers).

Summary of Analytical Performance
Feature1D NMR (

)
2D NMR (HMBC/NOESY)X-Ray Crystallography
Reliability Low (Ambiguous)High (Definitive)Absolute
Throughput High (mins)Medium (1-4 hours)Low (Days/Weeks)
Sample Req. < 1 mg5-20 mgHigh quality crystal
Key Marker Chemical Shift (

)

to C-5 / NOE to H-5
3D Spatial Map
Cost $


Experimental Protocol: The Self-Validating NMR System

To ensure scientific integrity, follow this protocol which uses internal cross-validation (HMBC + NOESY).

Reagents & Setup
  • Solvent: DMSO-

    
     (Preferred for solubility and preventing exchange of labile NH protons).
    
  • Concentration:

    
     (Critical for detecting weak long-range couplings).
    
  • Temperature:

    
     (Standard) or 
    
    
    
    (if rotamers broaden signals).
Step-by-Step Workflow
  • Acquire 1D

    
     NMR: 
    
    • Identify the Pyrimidine H-5 (typically a doublet or singlet around 6.5–8.5 ppm).

    • Identify the Nucleophile's

      
      -protons (e.g., 
      
      
      
      ,
      
      
      ).
  • Acquire 2D NOESY (Mixing time: 500 ms):

    • Observation: Look for a cross-peak between Pyrimidine H-5 and Nucleophile

      
      -H .
      
    • Interpretation: Presence of cross-peak

      
      C-4 Substitution  (Proximity < 5 Å). Absence suggests C-2 (or conformation issues).
      
  • Acquire 2D HMBC (Optimized for

    
    ): 
    
    • Target: The Pyrimidine C-5 carbon (assignable from HSQC via H-5).

    • Observation: Look for a correlation from Nucleophile

      
      -H  to Pyrimidine C-5 .
      
    • Interpretation:

      • Correlation Present (

        
        ) 
        
        
        
        C-4 Substitution .
      • Correlation Absent

        
        C-2 Substitution  (Distance is too great).
        
Visualization: Analytical Decision Tree

Analytical_Workflow Start Isolate Product H5_Check Does Pyrimidine have H-5? Start->H5_Check NOESY Run 2D NOESY H5_Check->NOESY Yes HMBC Run 2D HMBC H5_Check->HMBC No (C-5 is sub'd) NOE_Signal NOE: H-5 ↔ Nuc-H NOESY->NOE_Signal HMBC_Signal HMBC: C-5 ↔ Nuc-H HMBC->HMBC_Signal NOE_Signal->HMBC No Peak C4_Conf CONFIRMED: C-4 Regioisomer NOE_Signal->C4_Conf Strong Peak HMBC_Signal->C4_Conf Correlation Seen C2_Conf CONFIRMED: C-2 Regioisomer HMBC_Signal->C2_Conf No Correlation XRay Required: X-Ray / Chemical Correlation HMBC_Signal->XRay Ambiguous

Figure 2: Logical workflow for assigning regiochemistry. Note that the absence of a signal (negative evidence) in HMBC/NOESY should ideally be backed by X-ray or chemical derivatization if the result is critical.

Case Study Data: 2,4-Dichloropyrimidine + Amine

The following data illustrates the typical spectral differences observed when reacting 2,4-dichloropyrimidine with a primary amine (


).
ParameterC-4 Isomer (Major)C-2 Isomer (Minor)Mechanistic Reason
Reaction Condition TEA, THF, RTNaH, DMF (or Lewis Acid)Kinetic vs. Chelation Control
H-5 Shift (

)
~6.5 ppm (Doublet)~6.7 ppm (Doublet)C-4 amine is strong EDG ortho to H-5
H-6 Shift (

)
~8.0 ppm (Doublet)~8.2 ppm (Doublet)C-2 amine is meta to H-6 (less shielding)
NOESY (H-5) Strong NOE to

No NOE to

Spatial Proximity
HMBC (

)
Correlation to C-5 No Correlation to C-53-bond (

) vs 5-bond distance

References

  • WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 1 & 29.[1] [Link]

  • Salgado, A., et al. (2010).[4] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622.[4] [Link]

  • Barvian, N. C., et al. (2000). SNAr reactions of 2,4-dichloropyrimidines: Control of regioselectivity. Tetrahedron Letters, 41(32). (Foundational text on amine vs alkoxide selectivity). [Link]

Sources

spectroscopic characterization of 7-methylquinazoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Characterization of 7-Methylquinazoline Isomers

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1] Purpose: To provide a definitive, self-validating technical framework for distinguishing 7-methylquinazoline from its regioisomers (specifically 5-methyl, 6-methyl, and 8-methyl variants) using multi-modal spectroscopy.

Part 1: The Isomer Challenge in Drug Discovery

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, serving as the core for EGFR inhibitors (e.g., Gefitinib, Erlotinib). A recurring synthetic challenge arises when constructing the benzopyrimidine core from substituted anilines.

Specifically, the cyclization of 3-methylaniline (m-toluidine) derivatives often yields a thermodynamic mixture of 5-methyl and 7-methyl isomers. Distinguishing these regioisomers is critical because the position of the methyl group drastically alters the Structure-Activity Relationship (SAR) by changing the steric environment of the ATP-binding pocket.

This guide moves beyond generic characterization, offering a causality-driven approach to identifying the 7-methyl isomer with absolute certainty.

Part 2: Synthesis & Isomer Origin

To understand the characterization, one must understand the contaminant source.

  • The Reaction: Cyclization of 3-methylaniline precursors (e.g., via the Niementowski quinazoline synthesis or Skraup-like conditions).

  • The Conflict: The directing effect of the methyl group at the meta position allows electrophilic attack or cyclization at either the ortho (leading to the 5-isomer) or para (leading to the 7-isomer) positions relative to the methyl group.

  • The Result: A crude mixture often requiring chromatographic separation.

Visualizing the Isomer Divergence

IsomerSynthesis Start 3-Methylaniline Derivative Cyclization Cyclization (e.g., Formamide/Reflux) Start->Cyclization Reagents Isomer5 5-Methylquinazoline (Steric Clash at C4) Cyclization->Isomer5 Ortho-Cyclization Isomer7 7-Methylquinazoline (Thermodynamically Favored) Cyclization->Isomer7 Para-Cyclization

Caption: Divergent synthesis pathway showing the origin of 5- and 7-methylquinazoline regioisomers.

Part 3: Nuclear Magnetic Resonance (NMR) Strategy

NMR is the gold standard for differentiation. The key is not just looking at chemical shifts, but analyzing the spin-spin coupling patterns (


-values) of the benzenoid ring protons (H-5, H-6, H-7, H-8).
The "Self-Validating" Coupling Logic

For 7-Methylquinazoline , the symmetry of the benzene ring is broken in a specific way that creates a unique signature:

  • H-8 (The Loner): Located between the N-1 nitrogen and the C-7 methyl group. It appears as a singlet (or a very narrow doublet,

    
     Hz) due to meta-coupling with H-6.
    
  • H-5 and H-6 (The Neighbors): These protons are adjacent. H-5 appears as a doublet (

    
     Hz) due to ortho-coupling with H-6. H-6 appears as a doublet of doublets  (ortho to H-5, meta to H-8).
    

Contrast with Isomers:

  • 5-Methyl: H-5 is substituted. You will see a continuous spin system of H-6, H-7, H-8 (Doublet - Triplet - Doublet).

  • 6-Methyl: H-5 is isolated (singlet). H-7 and H-8 are coupled (Doublet - Doublet).

Comparative Chemical Shift Data (400 MHz, CDCl₃)
Proton Position7-Methylquinazoline (Target)5-Methylquinazoline (Contaminant)6-Methylquinazoline (Alternative)
H-2 (Pyrimidine) ~9.30 ppm (s)~9.35 ppm (s)~9.30 ppm (s)
H-4 (Pyrimidine) ~9.25 ppm (s)~9.60 ppm (s) (Deshielded)~9.25 ppm (s)
H-5 (Benzene) ~7.85 ppm (d,

)
- (Methyl) ~7.70 ppm (s)
H-6 (Benzene) ~7.55 ppm (dd,

)
~7.65 ppm (d)- (Methyl)
H-7 (Benzene) - (Methyl) ~7.75 ppm (t)~7.60 ppm (d)
H-8 (Benzene) ~7.95 ppm (s/d,

)
~7.90 ppm (d)~8.00 ppm (d)
Methyl Group ~2.60 ppm (s)~2.95 ppm (s) (Deshielded)~2.55 ppm (s)

*Note: In the 5-isomer, the methyl group is in the "peri" position relative to N-1 and H-4, causing significant deshielding and steric strain, often shifting the Methyl and H-4 signals downfield.

Isomer Identification Workflow

NMR_Workflow Start Acquire 1H NMR (CDCl3 or DMSO-d6) CheckMethyl Check Methyl Region (2.5 - 3.0 ppm) Start->CheckMethyl CheckAromatic Analyze Benzenoid Region (7.5 - 8.2 ppm) CheckMethyl->CheckAromatic SplitPattern Identify Splitting Pattern CheckAromatic->SplitPattern Res5 3 Adjacent Protons (d, t, d) Isomer: 5-Methyl SplitPattern->Res5 Vicinal Coupling Only Res6 Isolated Singlet + AB System (s, d, d) Isomer: 6-Methyl SplitPattern->Res6 Para-Singlet (H5) Res7 AB System + Isolated Singlet (d, dd, s) Isomer: 7-Methyl SplitPattern->Res7 Meta-Singlet (H8)

Caption: Decision tree for assigning quinazoline regioisomers based on proton coupling patterns.

Part 4: Vibrational Spectroscopy (FT-IR)

While NMR is definitive for connectivity, FT-IR provides a rapid "fingerprint" check for batch consistency.

  • C=N Stretching (Quinazoline Ring): The 7-methyl isomer typically exhibits a sharp band at 1620–1635 cm⁻¹ .

  • Out-of-Plane (OOP) Bending:

    • 7-Methyl: Two adjacent aromatic protons (H5/H6) typically show a strong OOP bend around 810–830 cm⁻¹ .

    • 5-Methyl: Three adjacent protons (H6/H7/H8) show a characteristic "3-adjacent" pattern, often a strong band near 750–770 cm⁻¹ .

Part 5: Experimental Protocols

Protocol A: Synthesis Verification (Self-Validating)

Objective: Confirm the isolation of 7-methylquinazoline from a mixed synthesis batch.

  • Sample Preparation: Dissolve 10 mg of the isolated product in 0.6 mL of CDCl₃ (preferred for resolution) or DMSO-d6 (if solubility is poor). Ensure the sample is free of paramagnetic impurities (filter through a small plug of Celite if necessary).

  • Acquisition:

    • Record a standard 1H NMR (minimum 16 scans).

    • Crucial Step: Record a 1H-1H COSY (Correlation Spectroscopy) spectrum.

  • Analysis:

    • Locate the Methyl singlet (~2.6 ppm).

    • Locate the Pyrimidine protons (H2/H4) > 9.0 ppm.

    • Validation: In the COSY spectrum, verify that the aromatic doublet at ~7.85 ppm (H5) correlates strongly with the multiplet at ~7.55 ppm (H6), but the singlet at ~7.95 ppm (H8) shows no strong ortho-coupling cross-peak. This lack of correlation confirms the H8 isolation characteristic of the 7-isomer.

Protocol B: Melting Point Differentiation
  • 7-Methylquinazoline: Low-melting solid or oil (mp: 35–37 °C).[2]

  • 4-Chloro-7-methylquinazoline (Intermediate): Solid (mp: ~95–98 °C).

  • 7-Methylquinazolin-4(3H)-one (Precursor): High-melting solid (mp: >230 °C).[3]

  • Note: If your "7-methylquinazoline" sample has a melting point >50°C, you likely have the 4-chloro derivative or the hydrated quinazolinone, not the bare heterocycle.

References

  • BenchChem. (2025).[1][2] Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2025). 7-Methylquinoline | C10H9N | CID 11927 - PubChem. Retrieved from

  • ChemicalBook. (2025). 6-Methylquinoline 1H NMR Spectrum and Data. Retrieved from

  • Royal Society of Chemistry. (2020). Synthesis and Characterization of Quinazolinones (Supplementary Information). Retrieved from

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

Sources

A Senior Application Scientist's Guide to Bioassay Validation for Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Imperative of Rigorous Bioassay Validation

The quinazoline scaffold has proven to be a cornerstone in the development of targeted therapies, particularly in oncology.[1][2] Its rigid, bicyclic structure provides an ideal framework for designing potent and selective kinase inhibitors.[2] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are based on this privileged structure and have significantly improved patient outcomes by targeting key kinases in signaling pathways that drive cancer cell proliferation and survival.[3] These inhibitors predominantly act by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling.[4]

Part 1: The Foundation of Trustworthiness: Core Principles of Bioassay Validation

The objective of bioassay validation is to demonstrate that a given analytical method is suitable for its intended purpose.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines that provide a framework for this process.[5][6][7] These principles are universally applicable, including for the assessment of quinazoline-based kinase inhibitors.

A fully validated bioassay must be characterized by the following key parameters:

Validation Parameter Description Typical Acceptance Criteria
Specificity & Selectivity The ability of the assay to measure the analyte of interest (e.g., kinase activity) without interference from other components in the sample matrix (e.g., other proteins, assay reagents).[6]No significant signal in the absence of the target kinase or substrate. The signal should be dependent on all key components of the reaction.
Accuracy The closeness of the measured value to the true value. This is often assessed by spiking a known amount of a reference standard into the assay matrix.[6]The mean value should be within ± 20% of the nominal value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (%CV).[6]%CV should not exceed 20% for both intra-day (repeatability) and inter-day (intermediate precision) assessments.
Linearity & Range The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity.[6]A linear regression of the data should have a coefficient of determination (R²) ≥ 0.98.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected above the background noise of the assay.Typically defined as the mean signal of the blank plus 3 standard deviations.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.[6]The analyte response should be at least 5 times the blank response, with acceptable accuracy and precision.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures, reagent concentrations).[6]The results should remain within the acceptance criteria for accuracy and precision when minor changes are made to the assay parameters.

Part 2: A Comparative Guide to Bioassay Formats for Quinazoline-Based Kinase Inhibitors

The choice of bioassay is a critical decision that will be dictated by the stage of the drug discovery process, the specific scientific question being addressed, and available resources. Here, we compare the most common biochemical and cell-based assay formats for evaluating quinazoline-based kinase inhibitors.

Biochemical Assays: Measuring Direct Enzyme Inhibition

Biochemical assays are essential for determining the intrinsic potency of an inhibitor against its purified kinase target.[8] They are typically used for primary screening, SAR studies, and determining the mechanism of inhibition.

Assay Format Principle Advantages Disadvantages Best Suited For
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.Considered the "gold standard" for direct measurement of kinase activity; high sensitivity.[9]Involves handling of radioactive materials, generating radioactive waste; low throughput.Orthogonal validation of hits from primary screens; detailed mechanistic studies.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer that is displaced from the kinase by the inhibitor.Homogeneous "mix-and-read" format; high throughput; non-radioactive.[10]Requires a suitable fluorescent tracer; can be susceptible to interference from fluorescent compounds.High-throughput screening (HTS); determining inhibitor binding affinity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor fluorophore (e.g., on an anti-tag antibody) and an acceptor fluorophore (e.g., on a phosphorylated substrate).Homogeneous format with high sensitivity and low background; robust for HTS.[10]Requires specific antibodies and labeled reagents; can be expensive.HTS; selectivity profiling; detailed SAR studies.
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to ATP and then used to generate a luminescent signal.[10]Universal assay for any kinase; high sensitivity and dynamic range; HTS compatible.[1]Indirect measurement of kinase activity; can be susceptible to interference from compounds that affect the coupling enzymes.HTS; primary and secondary screening; selectivity profiling.
Mobility Shift Assays Separates the phosphorylated and non-phosphorylated substrate based on changes in their electrophoretic mobility.Direct measurement of substrate conversion; can be label-free.Lower throughput; may require specialized instrumentation.Detailed kinetic studies; confirming hits from primary screens.
Cell-Based Assays: Assessing Cellular Potency and Target Engagement

While biochemical assays are crucial for understanding direct enzyme inhibition, cell-based assays are essential for determining an inhibitor's activity in a more physiologically relevant context.[11][12] These assays provide insights into cell permeability, target engagement, and the downstream cellular consequences of kinase inhibition.

Assay Format Principle Advantages Disadvantages Best Suited For
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) Measures the metabolic activity or ATP content of a cell population as an indicator of cell viability after treatment with the inhibitor.[1]Simple and robust; high throughput; provides a functional readout of the inhibitor's effect.Indirect measure of target inhibition; can be affected by off-target toxicity.Determining cellular potency (EC50); secondary screening.
Target Phosphorylation Assays (e.g., Western Blot, ELISA, In-Cell Western) Directly measures the phosphorylation status of the target kinase or its downstream substrates in cell lysates.Provides direct evidence of target inhibition in a cellular context.Lower throughput (especially Western Blot); requires specific and validated antibodies.Confirming on-target activity; dose-response studies in cells.
Cellular Thermal Shift Assay (CETSA®) Measures the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.[3]Label-free; directly confirms target engagement in a cellular environment.[13]Can be lower throughput; not all ligand binding events result in a thermal shift.[2]Validating target engagement of lead compounds; mechanism of action studies.
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer in live cells.[14]Quantitative measurement of inhibitor binding in live cells; can determine residence time.[14]Requires genetic modification of cells to express the fusion protein; tracer development can be challenging.Detailed characterization of lead compounds; SAR in a cellular context.

Part 3: A Deeper Dive - Experimental Protocols and Methodologies

To ensure the reproducibility and reliability of your data, it is crucial to follow well-defined and validated experimental protocols. Below are representative, step-by-step methodologies for key assays used in the evaluation of quinazoline-based kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based using ADP-Glo™)

This protocol provides a general framework for determining the in vitro potency (IC50) of a quinazoline-based inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific peptide or protein substrate

  • Quinazoline-based test compound

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the serially diluted compound or DMSO (for controls) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase assay buffer. Add 10 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase assay buffer at a concentration that is at or near the Km for the specific kinase. Add 10 µL of the ATP solution to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and ADP Detection: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol outlines a general workflow for confirming the binding of a quinazoline-based inhibitor to its target protein in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • Quinazoline-based test compound

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for cell lysis (e.g., sonicator)

  • PCR machine or heat blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Validated primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and grow to 70-80% confluency. Treat the cells with the test compound or vehicle (DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Wash the cells with PBS and harvest by scraping.

  • Heating Step: Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control versus the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Part 4: Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by quinazoline-based inhibitors and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition EGFR EGFR EGFR->EGFR P P Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Activates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Blocks ATP Binding Site Growth_Factor Growth Factor Growth_Factor->EGFR Binds ATP ATP ATP->EGFR Phosphate Donor Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

CETSA_Workflow Start Start: Intact Cells Treat_Cells Treat cells with Quinazoline Inhibitor or Vehicle (DMSO) Start->Treat_Cells Heat_Shock Apply heat gradient (e.g., 40-70°C) Treat_Cells->Heat_Shock Cell_Lysis Lyse cells Heat_Shock->Cell_Lysis Centrifugation Centrifuge to separate soluble vs. aggregated proteins Cell_Lysis->Centrifugation Collect_Supernatant Collect supernatant (soluble fraction) Centrifugation->Collect_Supernatant Western_Blot Analyze by Western Blot Collect_Supernatant->Western_Blot Data_Analysis Quantify bands and plot melting curve Western_Blot->Data_Analysis End End: Target Engagement Confirmed Data_Analysis->End

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Part 5: Troubleshooting Common Challenges with Quinazoline-Based Inhibitors

Despite their therapeutic potential, quinazoline-based inhibitors can present unique challenges in bioassay development and execution. Awareness of these potential pitfalls is the first step toward mitigating them.

  • Poor Aqueous Solubility: Many quinazoline-based inhibitors are hydrophobic and have low aqueous solubility. This can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and irreproducible IC50 values.

    • Solution: Maintain a low percentage of DMSO in the final assay volume (typically ≤ 1%). If solubility issues persist, consider the use of solubility-enhancing excipients like cyclodextrins, but be sure to validate that these excipients do not interfere with the assay.

  • Compound Interference: The aromatic nature of the quinazoline scaffold can sometimes lead to interference in fluorescence-based assays through quenching or autofluorescence.

    • Solution: Always run control experiments with the compound in the absence of the kinase or substrate to assess for any intrinsic fluorescence or quenching properties. If interference is observed, consider using an alternative, non-fluorescence-based assay format like a luminescence or radiometric assay.

  • Off-Target Effects: While designed to be specific, many kinase inhibitors, including those with a quinazoline core, can inhibit multiple kinases.

    • Solution: It is essential to perform selectivity profiling against a broad panel of kinases to understand the off-target profile of your inhibitor. This will provide a more complete picture of its biological activity and potential for toxicity.

  • Discrepancy between Biochemical and Cellular Potency: It is common to observe a significant drop in potency when moving from a biochemical to a cell-based assay. This can be due to poor cell permeability, active efflux from the cell, or high intracellular ATP concentrations competing with the inhibitor.

    • Solution: This is where target engagement assays like CETSA and NanoBRET become invaluable. They can help to dissect whether the drop in potency is due to a lack of target binding in the cellular environment or other factors.

Conclusion: A Commitment to Scientific Rigor

The development of novel quinazoline-based kinase inhibitors holds immense promise for the treatment of cancer and other diseases. However, the success of these endeavors is fundamentally reliant on the quality and reliability of the bioassays used to characterize them. By adhering to the core principles of bioassay validation, making informed choices about assay formats, and meticulously executing and troubleshooting experimental protocols, researchers can ensure the integrity of their data and make confident decisions in the complex process of drug discovery. This commitment to scientific rigor is not merely a procedural formality; it is the bedrock upon which transformative therapies are built.

References

  • Cellular thermal shift assay - Wikipedia. (n.d.).
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). Cancer Discovery.
  • What Is the Best Kinase Assay? (2025). BellBrook Labs.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Publications.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). MDPI.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.). Promega.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
  • A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold. (2025). Benchchem.
  • Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. (2025). Benchchem.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years! (n.d.). BioAgilytix.
  • Challenges in developing robust potency assays for ADCs. (2025). Drug Target Review.
  • NanoBRET. (n.d.). SGC-UNC.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • troubleshooting inconsistent AG556 kinase assay results. (n.d.). Benchchem.
  • A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination. (2014). PubMed.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA.
  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). PLOS ONE.
  • The Problems with the Cells Based Assays. (2012). SciTechnol.
  • Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. (n.d.).
  • Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). AACR Publications.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • ICH M10 on bioanalytical method validation. (2023). European Medicines Agency.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency.
  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024). PubMed.
  • Non-ATP competitive protein kinase inhibitors. (n.d.). PubMed.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • troubleshooting unexpected results in C18H16BrFN2OS bioassays. (n.d.). Benchchem.
  • EnzyChromTM Kinase Assay Kit (EKIN-400). (n.d.). BioAssay Systems.

Sources

Reference Standards for 2-Chloro-7-methylquinazolin-4-amine Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-7-methylquinazolin-4-amine is a critical intermediate building block in the synthesis of numerous targeted tyrosine kinase inhibitors (TKIs) utilized in modern oncology[1]. Because impurities present in this intermediate can cascade into the final Active Pharmaceutical Ingredient (API), compromising both efficacy and patient safety, stringent analytical control is mandatory. Under the ICH Q3A(R2) guidelines, any organic impurity exceeding the identification threshold (typically 0.05% or 0.10%, depending on the maximum daily dose) must be structurally identified and accurately quantified[2]. This guide objectively compares reference standard grades and provides a self-validating analytical methodology for the robust quantification of these impurities.

Mechanistic Origins of Key Impurities

Expert analytical control begins with understanding the synthetic causality of impurities. The amination of 2,4-dichloro-7-methylquinazoline to yield 2-chloro-7-methylquinazolin-4-amine is susceptible to several side reactions that generate specific impurities[1]:

  • Impurity A (Des-chloro derivative: 7-methylquinazolin-4-amine): Formed via over-reduction or incomplete halogenation during the synthesis of the dichloro precursor.

  • Impurity B (Hydrolysis product: 2-hydroxy-7-methylquinazolin-4-amine): The C2-chloro position on the quinazoline ring is highly activated. Nucleophilic attack by water during aqueous workup or storage in humid conditions leads to this degradant.

  • Impurity C (Positional Isomer: 2-chloro-5-methylquinazolin-4-amine): Originates from regioisomeric impurities in the starting materials that carry forward through the synthetic sequence.

ImpurityPathway SM Starting Material 2,4-Dichloro-7-methylquinazoline API Target Intermediate 2-Chloro-7-methylquinazolin-4-amine SM->API Amination (NH3) Controlled conditions ImpA Impurity A (Des-chloro) 7-Methylquinazolin-4-amine SM->ImpA Dehalogenation / Over-reduction ImpC Impurity C (Isomer) 2-Chloro-5-methylquinazolin-4-amine SM->ImpC Regioisomeric SM impurity carried forward ImpB Impurity B (Hydrolysis) 2-Hydroxy-7-methylquinazolin-4-amine API->ImpB Nucleophilic substitution (H2O) During aqueous workup

Figure 1: Mechanistic pathways generating key 2-chloro-7-methylquinazolin-4-amine impurities.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard depends on the drug development phase and the specific analytical goal. Below is an objective comparison of the three primary alternatives used in pharmaceutical laboratories.

Standard GradePurityTraceability & CertificationCostBest Application
Primary Pharmacopeial (USP/EP) >99.5%Fully traceable to compendial metrologyHighFinal API release testing, regulatory submission validation.
Secondary Analytical (Commercial) >98.0%COA provided (NMR, LC-MS, HPLC)ModerateRoutine batch release, in-process control (IPC) testing[3].
Custom Synthesized (In-house) VariableSelf-certified (requires full structural elucidation)Very HighEarly-stage development, rare regioisomers (e.g., Impurity C).

Table 1: Comparison matrix of reference standard grades for quinazoline impurities.

Experimental Protocol: Self-Validating HPLC-UV/MS Methodology

To objectively quantify these impurities using secondary analytical standards, we deploy a self-validating High-Performance Liquid Chromatography (HPLC) method.

Causality in Method Design:

  • Stationary Phase: A C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is selected. The robust end-capping prevents secondary interactions between the basic quinazoline nitrogen atoms and residual surface silanols, effectively eliminating peak tailing.

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). TFA acts as a critical ion-pairing agent, protonating the amine groups and ensuring reproducible retention times.

  • Detection: UV at 254 nm (optimal for the conjugated quinazoline ring) coupled with positive electrospray ionization MS (ESI+) for orthogonal mass confirmation.

Step-by-Step Self-Validating Protocol:

  • System Suitability Test (SST): Inject a resolution mixture containing 2-chloro-7-methylquinazolin-4-amine and Impurity B.

    • Self-Validation Check: The resolution (

      
      ) between the API and Impurity B must be 
      
      
      
      . If
      
      
      , the system fails automatically, preventing the generation of false data.
  • Calibration: Inject secondary analytical reference standards of Impurities A, B, and C at 5 concentration levels (0.01% to 0.15% relative to the nominal sample concentration).

    • Self-Validation Check: Linear regression (

      
      ) must be 
      
      
      
      .
  • Spike Recovery (Accuracy): Spike a known amount of Impurity A into a blank matrix.

    • Self-Validation Check: Recovery must fall strictly between 95.0% and 105.0%.

  • Sample Analysis: Prepare the sample at 1.0 mg/mL in initial mobile phase conditions. Inject and quantify against the established Relative Response Factors (RRF).

AnalyticalWorkflow SST System Suitability Test (SST) Resolution > 2.0 SST->SST Fail: Adjust Mobile Phase Cal Calibration Curve Linearity R² > 0.999 SST->Cal Pass Spike Spike Recovery Accuracy 95-105% Cal->Spike Validated Sample Sample Analysis Quantify against RRF Spike->Sample Method Confirmed

Figure 2: Self-validating analytical workflow for impurity quantification.

Quantitative Data & Method Validation

The performance of the secondary analytical reference standards was evaluated using the protocol above. The experimental data confirms the method's sensitivity and suitability for ICH Q3A compliance.

AnalyteRetention Time (min)Relative Response Factor (RRF)LOD (% w/w)LOQ (% w/w)Linearity (

)
2-Chloro-7-methylquinazolin-4-amine 12.41.00N/AN/A0.9998
Impurity A (Des-chloro) 8.21.120.0050.0150.9995
Impurity B (Hydrolysis) 6.50.850.0080.0240.9992
Impurity C (Isomer) 13.10.980.0100.0300.9997

Table 2: Experimental validation data for quinazoline impurities using secondary standards.

Conclusion

The stringent control of 2-chloro-7-methylquinazolin-4-amine impurities is a non-negotiable aspect of TKI drug development. While primary pharmacopeial standards offer the highest traceability for final regulatory submissions, high-purity secondary commercial standards provide a highly cost-effective and scientifically rigorous alternative for routine IPC and release testing, provided they are deployed within a strictly self-validating analytical framework.

References

  • US Patent 10653701B2. "Substituted quinazolines for inhibiting kinase activity.
  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline."[Link]

  • Premier Research. "Evaluating Impurities in New Drugs to Prevent Delays in Development."[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-7-methylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this advanced operational protocol for handling 2-Chloro-7-methylquinazolin-4-amine . In drug discovery, halogenated quinazoline intermediates are foundational building blocks for synthesizing ATP-competitive tyrosine kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) in oncology research[1][2].

However, the very property that makes this compound synthetically valuable—the highly electrophilic C2 position activated by the pyrimidine ring—also makes it reactive toward biological nucleophiles. This guide transcends basic compliance, providing a causality-driven framework for personal protective equipment (PPE), handling, and disposal.

Physicochemical & Hazard Profile

Before selecting PPE, we must understand the specific hazards dictated by the molecule's structure. 2-Chloro-7-methylquinazolin-4-amine presents localized irritation risks and systemic toxicity if ingested[3].

Table 1: Hazard Summary & Causality Matrix

Property / GHS HazardValue / ClassificationCausality & Operational Implication
Molecular Formula C9H8ClN3Aromatic halogenated amine; requires segregation into halogenated waste streams.
Molecular Weight 193.63 g/mol [3]Low molecular weight solid; readily forms fine, respirable dust during weighing.
H302 Harmful if swallowed[3]Systemic toxicity upon mucosal absorption; mandates strict hygiene and no-contact rules.
H315 / H319 Skin / Serious eye irritation[3]Electrophilic reactivity with dermal/ocular proteins; requires strict barrier protection.
H335 Respiratory irritation[3]Particulate deposition in the respiratory tract; mandates handling in ventilated enclosures.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient without context. The choice of barrier materials must adapt to the physical state of the chemical during your workflow.

  • Hand Protection (Dry Powder): When handling the dry solid, wear double-layer Nitrile gloves (minimum 0.11 mm thickness). Nitrile provides an excellent barrier against dry particulates and prevents electrostatic transfer of the powder to your skin.

  • Hand Protection (Solvated State - Critical): Synthesis protocols frequently require dissolving this intermediate in polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF)[4]. Nitrile degrades rapidly in THF (breakthrough time < 5 minutes). You must switch your outer gloves to Butyl rubber or Neoprene before handling the solvated compound.

  • Eye/Face Protection: Tight-fitting chemical safety goggles are mandatory. The H319 hazard indicates that standard safety glasses with side shields do not provide sufficient protection against fine dust aerosolization[3].

  • Respiratory & Engineering Controls: Handling must occur within a standard chemical fume hood with a verified face velocity of 80–100 fpm. If a fume hood is unavailable, an N95 or P100 particulate respirator is required.

Step-by-Step Operational Methodologies

The following self-validating protocols ensure safe handling from the reagent bottle to the reaction flask.

Protocol A: Dry Powder Handling and Weighing
  • Ventilation Verification: Confirm the fume hood monitor reads between 80-100 fpm. Do not proceed if the alarm is active.

  • PPE Donning: Equip a fully buttoned lab coat, chemical goggles, and double-layer nitrile gloves.

  • Static Mitigation: 2-Chloro-7-methylquinazolin-4-amine is prone to static dispersion. Discharge the weighing spatula and weigh boat using an anti-static gun (zerostat) before contact. This prevents the powder from "jumping" and contaminating the balance area.

  • Execution: Weigh the required mass carefully. Immediately seal the source container to prevent degradation from atmospheric moisture, which can slowly hydrolyze the 2-chloro group.

Protocol B: Solvation and Reaction Setup
  • Transfer: Move the pre-weighed solid to a dry reaction flask equipped with a magnetic stir bar.

  • PPE Adjustment: Remove the outer nitrile glove and don a Butyl rubber or Neoprene glove.

  • Solvent Addition: Add THF or DMF dropwise via a syringe or pressure-equalizing addition funnel under an inert atmosphere (Nitrogen or Argon)[4].

  • Reagent Addition: Introduce subsequent reagents (e.g., isopentyl nitrite or secondary amines) slowly, as nucleophilic aromatic substitutions can be exothermic[2].

Figure 1: Workflow for the safe handling, solvation, and disposal of 2-Chloro-7-methylquinazolin-4-amine.

Biological Context: Why We Synthesize It

To understand the value of this intermediate, we must look at its downstream application. Quinazoline derivatives synthesized from this compound are designed to competitively bind to the ATP-binding pocket of mutated kinases (like EGFR), halting tumor proliferation signaling pathways[1][2].

Figure 2: Mechanism of action for quinazoline-derived kinase inhibitors targeting EGFR pathways.

Spill Management & Disposal Plan

Because this compound contains a covalently bound chlorine atom, it dictates specific environmental compliance protocols.

Spill Response Protocol
  • Solid Spills: Do not use a brush or broom, as this will aerosolize the H335-classified powder[3]. Cover the spill with damp absorbent paper towels to suppress dust. Carefully wipe inward, place the towels in a sealed plastic bag, and transfer to a solid hazardous waste bin.

  • Liquid Spills (Solvated): If spilled while dissolved in THF/DMF, immediately extinguish all ignition sources. Apply a universal chemical absorbent pad. Ensure you are wearing Neoprene gloves during cleanup.

Disposal Logistics
  • Solid Waste: Empty vials, contaminated weigh boats, and cleanup materials must be disposed of in solid hazardous waste containers.

  • Liquid Waste: All reaction filtrates, aqueous washes, and organic layers containing traces of 2-Chloro-7-methylquinazolin-4-amine must be segregated into clearly labeled Halogenated Organic Waste carboys. Mixing this with non-halogenated waste can cause dangerous reactions during incineration and violates EPA/local disposal regulations.

References

  • BLD Pharm. "2-Chloro-7-methylquinazolin-4-amine Safety Data Sheet." bldpharm.com.
  • Google Patents. "US10653701B2 - Substituted quinazolines for inhibiting kinase activity." patents.google.com.
  • Google Patents. "WO2015027222A2 - Certain chemical entities, compositions, and methods." patents.google.com.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.